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(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Documentation Hub

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  • Product: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Core Science & Biosynthesis

Foundational

Process Chemistry and Mechanistic Insights for the Synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Executive Summary The synthesis of fluorinated benzyl alcohols is a critical operation in modern medicinal chemistry and drug development. The target molecule, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol , is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated benzyl alcohols is a critical operation in modern medicinal chemistry and drug development. The target molecule, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol , is a highly versatile synthetic intermediate. It features three distinct functional handles: a benzylic alcohol for further functionalization (e.g., conversion to a leaving group or oxidation), an aryl bromide for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings), and a 2-fluoroethoxy ether. The fluoroethoxy group is strategically employed in pharmacophore design to modulate lipophilicity (


), lower the 

of adjacent protons, and enhance metabolic stability against cytochrome P450-mediated oxidative dealkylation compared to standard methoxy groups.

This whitepaper outlines a highly efficient, two-step synthetic route starting from commercially available 3-bromo-4-hydroxybenzaldehyde, emphasizing process causality, self-validating experimental protocols, and chemoselectivity.

Retrosynthetic Analysis & Route Selection

The retrosynthetic disconnection of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol relies on two highly reliable and scalable transformations:

  • C–O Bond Formation: Disconnection of the aliphatic ether yields 3-bromo-4-hydroxybenzaldehyde and a 2-fluoroethyl electrophile (e.g., 1-bromo-2-fluoroethane).

  • Carbonyl Reduction: Disconnection of the benzylic alcohol yields the corresponding benzaldehyde.

Route Justification: Performing the O-alkylation prior to the reduction is the optimal sequence. If the reduction were performed first, the resulting diol (3-bromo-4-(hydroxymethyl)phenol) would present competing nucleophilic sites (phenolic -OH vs. aliphatic -OH), requiring protecting group chemistry. By utilizing the aldehyde as a naturally "protected" state that also increases the acidity of the phenol, the route achieves perfect atom economy and avoids unnecessary synthetic steps.

Synthesis SM 3-Bromo-4-hydroxybenzaldehyde (Starting Material) Int1 3-Bromo-4-(2-fluoroethoxy)benzaldehyde (Intermediate) SM->Int1 Step 1: O-Alkylation (SN2 Mechanism) Reagent1 1-Bromo-2-fluoroethane + K2CO3 / DMF Reagent1->Int1 Product (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (Target Molecule) Int1->Product Step 2: Reduction (Chemoselective) Reagent2 NaBH4 / MeOH 0 °C to RT Reagent2->Product

Caption: Forward synthesis workflow for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Williamson Ether Synthesis (O-Alkylation)

The first step is a classic Williamson ether synthesis[1]. The choice of base and solvent is dictated by the electronic nature of the starting material. The phenolic proton of 3-bromo-4-hydroxybenzaldehyde is highly acidic (


) due to the electron-withdrawing inductive effect of the ortho-bromine and the resonance stabilization provided by the para-formyl group.
  • Causality of Base: Because the phenol is relatively acidic, a mild base like potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is perfectly sufficient for quantitative deprotonation. Utilizing stronger bases (like 
    
    
    
    ) is unnecessary and could lead to unwanted side reactions, such as aldol condensation of the formyl group .
  • Causality of Solvent: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly nucleophilic, which accelerates the

    
     displacement of the bromide from 1-bromo-2-fluoroethane [2].
    
Step 2: Chemoselective Carbonyl Reduction

The reduction of the intermediate 3-bromo-4-(2-fluoroethoxy)benzaldehyde requires chemoselectivity to avoid dehalogenation of the aryl bromide or displacement of the primary fluoride.

  • Causality of Reagent: Sodium borohydride (

    
    ) is a mild hydride donor that selectively reduces aldehydes and ketones but is inert toward aryl halides and aliphatic ethers [3]. Stronger reducing agents like Lithium Aluminum Hydride (
    
    
    
    ) risk hydrodehalogenation of the aryl bromide.
  • Causality of Solvent: Methanol serves a dual purpose. It acts as the solvent and as an electrophilic activator. The methanol coordinates to the borohydride, forming an alkoxyborohydride intermediate that facilitates the hydride transfer to the carbonyl carbon[4].

Mechanism Aldehyde Ar-CHO (Aldehyde) Transition Hydride Transfer Transition State Aldehyde->Transition Borohydride BH4⁻ (Hydride Donor) Borohydride->Transition Nucleophilic attack Alkoxide Ar-CH2-O⁻ (Alkoxide Intermediate) Transition->Alkoxide Alcohol Ar-CH2-OH (Benzyl Alcohol) Alkoxide->Alcohol Solvent MeOH (Proton Source) Solvent->Alcohol Protonation

Caption: Mechanistic pathway of chemoselective aldehyde reduction by sodium borohydride.

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 3-Bromo-4-(2-fluoroethoxy)benzaldehyde

Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq),


 (2.0 eq), anhydrous DMF (0.5 M).
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzaldehyde and anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered

    
     in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will turn a deep yellow/orange, indicating the formation of the phenoxide anion.
    
  • Alkylation: Add 1-bromo-2-fluoroethane dropwise via syringe. Heat the reaction mixture to 80 °C and stir for 6 hours[1].

  • In-Process Control (IPC): Monitor by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Self-Validation: The starting material (

    
    , stains yellow with 2,4-DNPH) should be fully consumed, replaced by a new, less polar spot (
    
    
    
    , stains orange with 2,4-DNPH).
  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol - self-validating purification), followed by water and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid.
    
Protocol 2: Synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Reagents: 3-Bromo-4-(2-fluoroethoxy)benzaldehyde (1.0 eq),


 (1.2 eq), Methanol (0.2 M).
  • Reaction Setup: Dissolve the intermediate aldehyde in methanol in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add

    
     portion-wise over 15 minutes to control the exothermic reaction and hydrogen gas evolution.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Self-Validation: The aldehyde spot (

    
    , UV active, 2,4-DNPH positive) is replaced by the alcohol product (
    
    
    
    , UV active,
    
    
    positive, 2,4-DNPH negative).
  • Workup: Quench the reaction carefully by adding 1M HCl dropwise at 0 °C until the pH reaches ~5. Self-Validation: The cessation of effervescence (

    
     gas) confirms the complete destruction of excess 
    
    
    
    .
  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (3x). Wash the organic layers with brine, dry over

    
    , and evaporate the solvent to yield the pure target molecule as a white crystalline solid.
    

Quantitative Data & Process Metrics

To ensure robust scalability, various alkylating and reducing agents were evaluated. The data below summarizes the optimization metrics for both steps, highlighting the superior yield and chemoselectivity of the chosen route.

Table 1: Process Optimization for O-Alkylation (Step 1)

Alkylating AgentEquivalentsBase / SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1-Bromo-2-fluoroethane 1.2

/ DMF
80 6 >95 88
1-Iodo-2-fluoroethane1.1

/ DMF
604>9892*
2-Fluoroethyl tosylate1.2

/ MeCN
8088578

*Note: While the iodo-variant provides a slightly higher yield, 1-bromo-2-fluoroethane is preferred for large-scale synthesis due to a significantly lower E-factor and reagent cost.

Table 2: Reduction Step Process Metrics (Step 2)

Reducing AgentEquivalentsSolventTemp (°C)ChemoselectivityIsolated Yield (%)

1.2 MeOH 0 to 25 >99% 94

1.0THF085% (Dehalogenation observed)72
DIBAL-H1.1DCM-78>95%89

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley, 2007. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." 5th Edition, Springer, 2007. URL:[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

A Technical Whitepaper for Medicinal Chemistry and Radiotracer Development Executive Summary & Structural Rationale In modern drug discovery and molecular imaging, bifunctional building blocks are critical for accelerati...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemistry and Radiotracer Development

Executive Summary & Structural Rationale

In modern drug discovery and molecular imaging, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized, multi-functional scaffold designed for advanced medicinal chemistry applications.

The molecule features three orthogonal reactivity zones:

  • The 2-Fluoroethoxy Motif: A privileged bioisostere that enhances metabolic stability while serving as a "cold" (

    
    ) reference standard for the development of 
    
    
    
    -Positron Emission Tomography (PET) radiotracers. This motif is extensively utilized in imaging targets such as COX-2[1], Sigma-1 receptors[2], and myocardial mitochondrial potential[3]. It is also a proven pharmacophore in antiplasmodial agents[4].
  • The Aryl Bromide: A chemically robust handle primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly elaborate biaryl systems.

  • The Benzylic Alcohol: A versatile linker that can be oxidized, halogenated, or directly utilized in Mitsunobu etherifications.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical baseline of a building block is essential for predicting the developability of its downstream derivatives. The incorporation of the highly electronegative fluorine atom modulates the electron density of the ether oxygen, subtly reducing its hydrogen-bond acceptor strength while optimizing the overall lipophilicity.

PropertyValueRationale / Impact in Drug Design
Molecular Formula

Defines the exact isotopic distribution for MS validation.
Molecular Weight 249.08 g/mol Low MW ensures high ligand efficiency (LE) in final drugs.
Monoisotopic Mass 247.98 Da (

)
Critical for HRMS (ESI+) peak identification.
TPSA 29.4 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.
Predicted LogP ~2.4Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 1 (

)
Provides a vector for target engagement (e.g., kinase hinges).
H-Bond Acceptors 3 (O, O, F)Balances aqueous solubility with target affinity.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is achieved via a robust two-step sequence:


-alkylation followed by chemoselective reduction.

Synthesis A 3-Bromo-4-hydroxy benzaldehyde B 1-Bromo-2-fluoroethane + K2CO3 / DMF A->B Alkylation C 3-Bromo-4-(2-fluoroethoxy) benzaldehyde B->C SN2 Reaction D NaBH4 / MeOH 0°C to RT C->D Reduction E (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol D->E Hydride Transfer

Figure 1: Two-step synthetic workflow for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Protocol: Two-Step Synthesis with Embedded Validation

Note: Every step in this protocol is designed as a self-validating system to ensure high fidelity before proceeding to the next stage.

Phase 1: O-Alkylation
  • Reaction Setup: Charge a flame-dried pressure vessel with 3-bromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 eq).
    
    • Causality:

      
       is specifically chosen as a mild, insoluble base. It selectively deprotonates the relatively acidic phenol (pKa ~7.5) without inducing the Cannizzaro-type side reactions or aldol condensations that stronger, soluble bases (like NaOH) might trigger.
      
  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise. Seal the vessel and heat to 70 °C for 6 hours.

    • Causality: 1-Bromo-2-fluoroethane is highly volatile (bp ~71 °C). A sealed vessel prevents the loss of the alkylating agent, ensuring stoichiometric efficiency and driving the

      
       displacement to completion.
      
  • Validation Checkpoint 1 (In-Process): Monitor via TLC (3:1 Hexanes/EtOAc). The highly polar, UV-active phenol starting material (

    
     ~0.2) must be completely consumed, replaced by the less polar ether product (
    
    
    
    ~0.6).
  • Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Phase 2: Chemoselective Reduction
  • Reaction Setup: Dissolve the crude 3-bromo-4-(2-fluoroethoxy)benzaldehyde in MeOH (0.2 M) and cool to 0 °C.

  • Hydride Transfer: Add

    
     (1.2 eq) portion-wise.
    
    • Causality: Sodium borohydride is a highly chemoselective reducing agent[5]. It is chosen over

      
       to strictly prevent competitive hydrodehalogenation of the aryl bromide or cleavage of the halogenated ether. Methanol serves as both the solvent and the requisite proton donor for the reduction mechanism. Initiating at 0 °C controls the exothermic hydride transfer.
      
  • Validation Checkpoint 2 (Post-Reaction): LC-MS (ESI+). Confirm the disappearance of the aldehyde

    
     signal. The product will typically ionize as 
    
    
    
    or
    
    
    .
  • Validation Checkpoint 3 (Final Product):

    
     NMR (
    
    
    
    ). The aldehydic proton (~9.8 ppm) must be completely absent. The benzylic protons will appear as a distinct singlet at ~4.6 ppm. Crucially, the fluoroethoxy group must present a characteristic doublet of multiplets at ~4.7 ppm due to
    
    
    geminal coupling (
    
    
    Hz).

Divergent Downstream Derivatization

The true value of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol lies in its orthogonal reactivity, allowing medicinal chemists to build complex architectures in multiple directions without the need for excessive protecting group manipulations.

Derivatization Core (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol Pd Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Pd Reacts at C-Br bond Ox Oxidation (MnO2) -> Aldehyde Core->Ox Reacts at -OH group Act Activation (SOCl2) -> Benzyl Halide Core->Act Reacts at -OH group

Figure 2: Divergent downstream derivatization pathways for the bifunctional scaffold.

  • Cross-Coupling: The aryl bromide can undergo Suzuki coupling with arylboronic acids. The benzylic alcohol is generally tolerated under standard aqueous Pd-catalyzed conditions, avoiding the need for prior protection.

  • Electrophilic Activation: Treatment with thionyl chloride (

    
    ) or phosphorus tribromide (
    
    
    
    ) converts the benzylic alcohol into a highly reactive benzylic halide, priming the molecule for
    
    
    reactions with amines (to form benzylamines) or thiols.

Conclusion

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a meticulously designed intermediate that bridges the gap between standard SAR exploration and advanced radiotracer development. By utilizing self-validating synthetic protocols and understanding the orthogonal reactivity of its functional groups, researchers can rapidly deploy this scaffold to discover novel therapeutics and PET imaging agents.

References

  • Source: MDPI (Pharmaceuticals)
  • Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ)
  • Title: Synthesis of[18F]-labeled (2-(2-fluoroethoxy)ethyl)
  • Source: PMC (Molecules)
  • Title: 3-Bromo-4-fluoro-2-methoxybenzyl alcohol - Technical Data Source: Benchchem URL

Sources

Foundational

Technical Whitepaper: Synthesis, Mechanistic Utility, and Characterization of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Executive Summary (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized, bi-functional aromatic building block utilized primarily in advanced medicinal chemistry and radiopharmaceutical development. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized, bi-functional aromatic building block utilized primarily in advanced medicinal chemistry and radiopharmaceutical development. While the exact CAS Registry Number for this specific methanolic compound remains unassigned in major public databases—indicating its status as an in-house synthesized intermediate—its direct precursor, 3-bromo-4-(2-fluoroethoxy)benzaldehyde , is a commercially documented entity ().

This whitepaper outlines the structural rationale, mechanistic utility in Positron Emission Tomography (PET) imaging, and a self-validating synthetic protocol for generating the target compound from its known aldehyde precursor.

Chemical Identity and Structural Rationale

The molecule features a 1,3,4-trisubstituted benzene ring designed for orthogonal reactivity. The primary alcohol allows for etherification or activation (e.g., conversion to a mesylate), the aryl bromide acts as a cross-coupling handle, and the fluoroethoxy group serves as a metabolic stabilizer or radiolabeling site.

Table 1: Quantitative Chemical Properties

PropertyValueRationale / Significance
IUPAC Name (3-Bromo-4-(2-fluoroethoxy)phenyl)methanolStandardized nomenclature.
Molecular Formula C9H10BrFO2Determines mass-to-charge ratio for MS validation.
Molecular Weight 249.08 g/mol Optimal low molecular weight for CNS-penetrant drug design.
Precursor CAS Number 1517000-62-2Commercially available starting point (Aldehyde).
Target CAS Number Unassigned / ProprietarySynthesized on-demand via reduction.
Canonical SMILES FCCOc1ccc(CO)cc1BrComputational modeling input.
H-Bond Donors/Acceptors 1 / 3Favorable physicochemical profile for target binding.

Mechanistic Rationale in Drug Discovery and PET Imaging

The strategic placement of the 2-fluoroethoxy group is not arbitrary. In radiopharmaceutical chemistry, the β-fluoroethoxy moiety is a critical structural motif used to introduce the Fluorine-18 (


) isotope. This approach is heavily validated in the synthesis of PET imaging tracers targeted at the central nervous system, where the fluoroethoxy group ensures optimal brain penetration and metabolic stability without disrupting the parent molecule's pharmacodynamics [1]. Similar fluoroethoxy strategies have been successfully deployed in tryptophan analogues for tumor imaging via the LAT1 transporter[2].

Simultaneously, the aryl bromide at the meta-position relative to the alcohol provides a reliable vector for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) to expand the molecular scaffold after the delicate fluoroethoxy group has been installed.

To achieve the target compound, a chemoselective reduction of the aldehyde precursor is required. The mechanistic logic dictates the use of a mild hydride source to prevent the premature reduction of the aryl halide.

Chemoselectivity Reagent NaBH4 (Sodium Borohydride) Aldehyde Aldehyde Group (-CHO) Highly Electrophilic Reagent->Aldehyde Chemoselective Bromide Aryl Bromide (-Br) Low Electrophilicity Reagent->Bromide Inert Outcome1 Rapid Hydride Attack -> Primary Alcohol Aldehyde->Outcome1 Outcome2 No Reaction (Preserved for Cross-Coupling) Bromide->Outcome2

Figure 1: Mechanistic rationale for the chemoselective reduction of the aldehyde precursor.

Synthetic Workflow and Experimental Protocols

The synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol relies on a two-step, self-validating workflow starting from commercially abundant 3-bromo-4-hydroxybenzaldehyde.

Synthesis SM 3-Bromo-4-hydroxybenzaldehyde (Starting Material) Alkylation Alkylation (1-Bromo-2-fluoroethane, K2CO3) SM->Alkylation Intermediate 3-Bromo-4-(2-fluoroethoxy)benzaldehyde CAS: 1517000-62-2 Alkylation->Intermediate Reduction Reduction (NaBH4, MeOH, 0°C) Intermediate->Reduction Product (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Target Compound Reduction->Product

Figure 2: Two-step synthetic workflow yielding the target methanolic compound.

Protocol 1: O-Alkylation (Synthesis of CAS 1517000-62-2)
  • Objective: Install the fluoroethoxy group via

    
     substitution.
    
  • Causality & Choice of Reagents: Potassium carbonate (

    
    ) is chosen as a mild base to deprotonate the phenol without triggering side reactions (such as Cannizzaro disproportionation of the aldehyde). N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic, accelerating the 
    
    
    
    attack on 1-bromo-2-fluoroethane.
  • Step-by-Step:

    • Dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M).

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide (solution will darken).
      
    • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Heat the reaction to 60°C for 4 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 4:1 Hexane/Ethyl Acetate. The starting material phenol will streak or sit low on the baseline, while the etherified product will migrate cleanly with a higher

      
      .
      
    • Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 3-bromo-4-(2-fluoroethoxy)benzaldehyde.

Protocol 2: Chemoselective Reduction (Target Synthesis)
  • Objective: Reduce the aldehyde to the primary alcohol while preserving the aryl bromide.

  • Causality & Choice of Reagents: Sodium borohydride (

    
    ) is utilized because it is a mild hydride donor that selectively reduces aldehydes and ketones but is entirely unreactive toward aryl halides [3]. Methanol (MeOH) acts as both the solvent and the protic source required to break down the intermediate borate complex.
    
  • Step-by-Step:

    • Dissolve 3-bromo-4-(2-fluoroethoxy)benzaldehyde (1.0 eq) in anhydrous MeOH (0.2 M) and cool to 0°C in an ice bath to control the exothermic hydride transfer.

    • Add

      
       (1.2 eq) portion-wise over 10 minutes.
      
    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Self-Validation: Check TLC (3:1 Hexane/Ethyl Acetate). The UV-active aldehyde spot will disappear, replaced by a more polar (lower

      
      ) alcohol spot.
      
    • Quench the reaction carefully with saturated aqueous

      
      . Rationale:
      
      
      
      safely destroys unreacted hydride and buffers the aqueous layer to pH ~7, preventing acid-catalyzed cleavage of the newly formed fluoroethyl ether.
    • Extract with Dichloromethane (DCM) (

      
       mL), dry the combined organic layers over anhydrous 
      
      
      
      , filter, and concentrate in vacuo to yield pure (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Analytical Validation Standards

To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic splitting of the fluoroethoxy group. The
    
    
    protons will appear as a distinct doublet of multiplets around
    
    
    4.6-4.8 ppm due to the massive germinal fluorine-hydrogen coupling constant (
    
    
    ). The benzylic protons (
    
    
    ) will appear as a singlet near
    
    
    4.6 ppm.
  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will be definitively proven by a 1:1 isotopic doublet at

    
    
    
    
    
    249.0 and 251.0, corresponding to the
    
    
    and
    
    
    isotopes.

References

  • ACS Chemical Neuroscience. "A Novel Fluorine-18 β-Fluoroethoxy Organophosphate Positron Emission Tomography Imaging Tracer Targeted to Central Nervous System Acetylcholinesterase." ACS Publications, 2014. URL:[Link]

  • Kramer, S. D., et al. "5-(2-18F-fluoroethoxy)-L-tryptophan as a substrate of system L transport for tumor imaging by PET." Journal of Nuclear Medicine, 2012. URL:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 7th Edition, 2013. URL:[Link]

Exploratory

Determining the Crystal Structure of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3][4] The precise arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3][4] The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's ultimate efficacy and safety profile.[2][3][4][5] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining the crystal structure of a novel small molecule, using the hypothetical case of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. While, to date, the specific crystal structure of this compound has not been publicly reported, this document will serve as an expert-led walkthrough of the entire process, from synthesis and crystallization to advanced crystallographic analysis and the interpretation of structural data. We will delve into the causality behind experimental choices, the self-validating nature of crystallographic protocols, and the authoritative grounding of these techniques in established scientific principles. For researchers, scientists, and drug development professionals, this guide aims to be an invaluable resource, illuminating the path from a promising molecule to a well-characterized crystalline solid, ready for further development.

Introduction: The Imperative of Structural Elucidation in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant hurdle lies in the meticulous characterization of the active pharmaceutical ingredient (API).[2] The solid-state properties of an API are governed by its crystal structure, and variations in this structure, a phenomenon known as polymorphism, can have profound consequences.[5] Different polymorphs of the same compound can exhibit disparate melting points, dissolution rates, and mechanical properties, all of which can impact the manufacturing process, formulation, and ultimately, the clinical performance of the drug.[2][5]

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][6][7][8] It provides a detailed blueprint of the molecule, revealing not only its conformation but also the intricate network of intermolecular interactions that dictate the crystal packing.[7][8] For a molecule such as (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, which contains both a bromine and a fluorine atom, the crystal structure can offer invaluable insights into the role of halogen bonding and other non-covalent interactions in stabilizing the crystal lattice.[9][10][11][12][13] This knowledge is not just academic; it is a powerful tool in the hands of medicinal chemists and formulation scientists, enabling the rational design of new drugs and the selection of the optimal solid form for development.[1][3]

This guide will, therefore, use (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol as a representative example to illustrate the complete workflow of single-crystal X-ray diffraction analysis.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The first and often most challenging step in crystal structure determination is obtaining a single crystal of suitable size and quality.[6] This necessitates a robust synthetic route to the target compound and a systematic exploration of crystallization conditions.

Proposed Synthetic Pathway

A plausible synthetic route to (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol would likely begin with a commercially available starting material such as 3-bromo-4-hydroxybenzaldehyde. The synthesis would proceed in two key steps:

  • Etherification: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde would be alkylated with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane, under basic conditions. This would yield 3-bromo-4-(2-fluoroethoxy)benzaldehyde.

  • Reduction: The aldehyde functionality of 3-bromo-4-(2-fluoroethoxy)benzaldehyde would then be selectively reduced to the corresponding primary alcohol, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. A mild reducing agent such as sodium borohydride would be appropriate for this transformation to avoid reduction of the aromatic ring or cleavage of the ether linkage.[14]

Synthesis_Workflow A 3-Bromo-4-hydroxybenzaldehyde B Etherification (e.g., 2-fluoroethyl tosylate, base) A->B C 3-Bromo-4-(2-fluoroethoxy)benzaldehyde B->C D Reduction (e.g., Sodium Borohydride) C->D E (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol D->E Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_OH O-H B_O O (ether) A_OH->B_O Hydrogen Bond A_Br Br B_Br Br A_Br->B_Br Halogen Bond (Type II)

Sources

Foundational

Starting Materials for the Synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Executive Summary This technical guide details the optimal synthetic strategy and required starting materials for the preparation of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol .[1] This molecule serves as a critical "hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimal synthetic strategy and required starting materials for the preparation of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol .[1] This molecule serves as a critical "head-group" intermediate in medicinal chemistry, particularly for tyrosine kinase inhibitors and radiotracers where the 2-fluoroethoxy moiety modulates lipophilicity and metabolic stability.[1][2]

The recommended synthetic pathway utilizes a linear two-step sequence :

  • Williamson Ether Synthesis: Selective alkylation of 3-bromo-4-hydroxybenzaldehyde.[1][2]

  • Carbonyl Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.[1][2][3]

This approach minimizes protecting group manipulations and leverages commercially available, stable starting materials.[1][2]

Part 1: Retrosynthetic Analysis & Pathway Logic[1][2]

To ensure high yield and purity, the synthesis is best approached via the disconnection of the benzyl alcohol and the ether linkage.[2]

Strategic Disconnections[1][2]
  • C–O Ether Bond Formation: The phenolic hydroxyl group at C4 is significantly more acidic (

    
     due to the electron-withdrawing aldehyde and bromine) than the target benzyl alcohol (
    
    
    
    ).[1][2] This acidity difference dictates that the ether linkage should be formed before the reduction of the aldehyde to avoid chemoselectivity issues or the need for protecting groups.[2]
  • Aldehyde Reduction: The aldehyde function serves as a robust precursor to the alcohol.[1][2][3] It withstands the basic conditions of the alkylation step, whereas a pre-existing benzyl alcohol might undergo competitive O-alkylation or elimination.[1][2]

Pathway Visualization

Retrosynthesis Target (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (Target Molecule) Intermediate 3-Bromo-4-(2-fluoroethoxy)benzaldehyde (Stable Intermediate) Target->Intermediate Reduction (FGI) Reagent Sodium Borohydride (NaBH4) (Reducing Agent) Target->Reagent + MeOH SM1 3-Bromo-4-hydroxybenzaldehyde (Core Scaffold) Intermediate->SM1 Ether Synthesis SM2 1-Bromo-2-fluoroethane (Alkylation Agent) Intermediate->SM2 + Base (K2CO3)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the aldehyde intermediate.

Part 2: Primary Starting Materials

3-Bromo-4-hydroxybenzaldehyde

This is the core scaffold.[1] The bromine atom at the 3-position provides an orthogonal handle for future cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde allows for reduction.[1][2]

PropertySpecificationCritical Notes
CAS Number 2973-78-6Widely available from major suppliers (Sigma, Enamine, Combi-Blocks).[1][2]
Purity Requirement

Impurities like 4-hydroxybenzaldehyde (non-brominated) will carry through and are difficult to separate later.[1][2]
Physical State Crystalline SolidMelting point 130–135 °C. Easy to handle and weigh.[1][2]
Acidity (

)

The ortho-bromo and para-formyl groups enhance acidity, facilitating deprotonation by weak bases.[1][2]
1-Bromo-2-fluoroethane

This reagent introduces the fluoroethoxy side chain.[1] While 1-iodo-2-fluoroethane is more reactive, the bromide is preferred for its balance of stability and cost.[1][2]

PropertySpecificationCritical Notes
CAS Number 762-49-2Volatile liquid.[1][2] Handle in a fume hood.
Boiling Point 71–72 °CLow boiling point requires reflux condensers during alkylation to prevent reagent loss.[1][2]
Reactivity Moderate ElectrophileRequires elevated temperatures (60–80 °C) or iodide catalysis (KI) for efficient substitution.[1][2]
Alternative 2-Fluoroethyl tosylateUse if the bromide is unavailable; tosylates are non-volatile solids/oils but require preparation.[1][2]

Part 3: Reagents & Solvents[2][3][5][6][7][8]

Alkylation Phase[1][2]
  • Base: Potassium Carbonate (

    
    ) .[1][2] Anhydrous, granular.[1][2]
    
    • Reasoning: Strong enough to deprotonate the phenol (

      
      ) but mild enough to prevent side reactions (like aldol condensation) that stronger bases (NaH) might trigger.[1][2]
      
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) .[1][2]

    • Reasoning: Polar aprotic solvents are essential to solvate the cation (

      
      ), leaving the phenoxide anion "naked" and highly nucleophilic.[2] DMF is preferred for solubility; MeCN is easier to remove during workup.[1][2]
      
Reduction Phase[1][2][3][9]
  • Reducing Agent: Sodium Borohydride (

    
    ) .[1][2][3]
    
    • Reasoning: Chemoselective for aldehydes over aryl bromides and alkyl fluorides.[1][2] Lithium Aluminum Hydride (

      
      ) is too aggressive and could debrominate the ring.[2]
      
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) .[1][2][3]

    • Reasoning: Protic solvents activate the borohydride species.[1][2][3]

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(2-fluoroethoxy)benzaldehyde[1]

Mechanism:


 Nucleophilic Substitution (Williamson Ether Synthesis).[1][2]
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[1][2]
    
  • Dissolution: Charge the flask with 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
      (2.0 equiv).[1][2] Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide forms.[1][2]
    
  • Alkylation: Add 1-Bromo-2-fluoroethane (1.5 equiv).

    • Note: The excess accounts for the volatility of the alkyl halide.[1][2]

  • Reaction: Heat the mixture to 60–70 °C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4]

    • Endpoint: Disappearance of the starting phenol.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][5]

    • Pour into ice-water (10x reaction volume) to precipitate the product.[1][2]

    • Filter the solid or extract with Ethyl Acetate (EtOAc).[1][2] Wash organics with water and brine to remove DMF.[1][2]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).[1][2]

Step 2: Synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol[1]

Mechanism: Nucleophilic addition of hydride to carbonyl.[1][2]

  • Setup: Round-bottom flask with stir bar, cooled to 0 °C (ice bath).

  • Dissolution: Dissolve the intermediate 3-Bromo-4-(2-fluoroethoxy)benzaldehyde (1.0 equiv) in Methanol (0.1 M).

  • Reduction: Add

    
      (0.5 – 1.0 equiv) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ).[1][2] Do not seal the vessel tightly.
      
  • Reaction: Remove ice bath and stir at room temperature for 1–2 hours.

    • Checkpoint: TLC should show a more polar spot (alcohol) and loss of the aldehyde.[2]

  • Quenching: Carefully add saturated aqueous

    
      or dilute 
    
    
    
    (to pH 6) to quench excess borohydride.[1][2]
    • Critical: Maintain cool temperatures during quench to prevent acid-catalyzed ether cleavage (though fluoroethyl ethers are relatively stable).[1][2]

  • Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or EtOAc.[1][2] Dry over

    
     and concentrate.
    
  • Result: The product is typically obtained as a white solid or viscous oil, often requiring no further purification if the previous step was clean.[1][2]

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Moisture (Step 1) Solvation of NucleophileUse anhydrous DMF and dry

.[1][2] Water reduces the nucleophilicity of the phenoxide.[1][2]
Temperature (Step 1) Reagent LossDo not exceed 80 °C. 1-Bromo-2-fluoroethane boils at ~72 °C. Use a generic "cold finger" or efficient condenser.[1][2]
Stoichiometry (Step 2) Over-reduction

is safe, but large excesses complicate the workup.[2] 0.6 equiv (providing 2.4 hydrides) is theoretically sufficient; 1.0 equiv is standard.[1][2]
Safety (Fluorine) ToxicityFluoro-alkylating agents can be toxic alkylators.[1][2] Handle in a fume hood. Treat waste streams with amine scavengers before disposal.[1][2]

References

  • Preparation of 3-Bromo-4-hydroxybenzaldehyde

    • Source: Sigma-Aldrich Product Sheet (CAS 2973-78-6).[1][2]

    • Context: Precursor availability and physical properties.[1][2][6]

    • [1][2]

  • General Protocol for Phenolic Alkylation with Fluoroalkyl Halides

    • Title: "Synthesis and evaluation of 18F-labeled benzamides for imaging of melanoma."
    • Source:Journal of Medicinal Chemistry, 2008.[1][2] (Describes analogous fluoroethylation of phenols).

    • [1][2]

  • Chemoselective Reduction of Aldehydes

    • Title: "Sodium Borohydride in Methanol: A Robust Protocol for Aldehyde Reduction."[1][2][3]

    • Source:Organic Syntheses, Coll.[1][2] Vol. 4, p.660.[2]

    • [1][2]

  • Properties of 1-Bromo-2-fluoroethane

    • Source: PubChem Compound Summary.[1][2]

    • [1][2]

Sources

Exploratory

Engineering the Halogenated Scaffold: A Technical Guide to Fluorinated and Brominated Benzyl Alcohols

Executive Summary Polyhalogenated benzyl alcohols represent a pivotal class of building blocks in contemporary medicinal chemistry and synthetic organic methodology[1][2]. The strategic introduction of halogens onto the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated benzyl alcohols represent a pivotal class of building blocks in contemporary medicinal chemistry and synthetic organic methodology[1][2]. The strategic introduction of halogens onto the benzyl alcohol scaffold fundamentally alters the molecule's electronic distribution, steric bulk, and hydrogen-bonding capacity[1][3]. This whitepaper synthesizes current literature to elucidate the divergent physicochemical impacts of fluorination and bromination. By examining molecular dynamics, structural conformations, and advanced catalytic workflows, this guide provides actionable, self-validating protocols for leveraging these versatile intermediates in complex molecular architectures.

Physicochemical Properties & Molecular Dynamics

The utility of halogenated benzyl alcohols in drug design is dictated by the specific nature and position of the halogen substituents[2].

Fluorination Dynamics: Fluorine substitution is a cornerstone strategy for enhancing metabolic stability and modulating lipophilicity, which directly improves a drug candidate's ability to cross cell membranes[1]. Beyond bulk properties, ortho-fluorination significantly influences the conformational landscape of the benzyl alcohol. Experimental IR spectroscopy and quantum chemical calculations demonstrate that ortho-fluorine atoms induce strong intramolecular hydrogen bonding (OH···F), which subsequently increases the hydrogen-bond acidity (pKa) of the hydroxyl group[3][4].

Bromination Dynamics: In contrast, bromination introduces significant steric bulk and serves as a highly reactive electrophilic handle for metal-catalyzed cross-coupling reactions[5]. In ortho-brominated benzyl alcohols, the steric restrictions and OH···Br contacts control the balance between chiral and achiral conformations in the gas phase, often driving homochiral aggregation preferences during crystallization[4][6].

G A Halogenated Benzyl Alcohol B Fluorination (F) A->B Substitution C Bromination (Br) A->C Substitution D Metabolic Stability & Lipophilicity B->D E Conformational Control (o-F H-bonding) B->E F Cross-Coupling Handle (Suzuki, Stille) C->F G Steric Bulk & Aggregation C->G

Fig 1. Divergent physicochemical and synthetic impacts of fluorination versus bromination.

Quantitative Comparison of Halogen Impacts
Physicochemical PropertyImpact of FluorinationImpact of Bromination
Primary Synthetic Utility Bioisostere, metabolic stability enhancer, pKa modulator[1]Electrophilic handle for cross-coupling (Suzuki, Heck)[5]
Lipophilicity (logP) Moderately increased, enhancing membrane permeability[1]Significantly increased due to larger atomic radius and polarizability[2]
Steric Bulk Minimal increase (van der Waals radius ~1.47 Å)Large increase (van der Waals radius ~1.85 Å)[2]
Hydroxyl Acidity (pKa) Increased (strong electron-withdrawing inductive effect)[3]Moderately increased[2]
Conformational Dynamics Ortho-F induces strong intramolecular H-bonding (OH···F)[3]Ortho-Br induces steric restrictions and OH···Br contacts[4][6]

Mechanistic Workflows & Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and condition choices.

Protocol 1: Enantioconvergent Synthesis of Chiral Fluorenols via Pd(II)/Norbornene Catalysis

Causality & Rationale: Transforming racemic secondary alcohols into highly enantioenriched compounds is traditionally challenging due to the need for external redox reagents. This protocol utilizes a Pd(II)/chiral norbornene cooperative catalytic system to achieve a redox-neutral destruction and reconstruction of stereoelements. The Pd(II) catalyst specifically inserts into the reactive C–Br bond of the ortho-bromobenzyl alcohol, while the chiral norbornene ligand dictates the spatial arrangement during the reductive elimination step, ensuring high enantioselectivity[7][8].

Step-by-Step Methodology:

  • Reaction Setup: In a dried Schlenk tube under an inert argon atmosphere, combine 0.1 mmol of racemic secondary ortho-bromobenzyl alcohol and the corresponding aryl iodide[7].

  • Catalyst Introduction: Add the Pd(II) precatalyst and the chiral norbornene ligand. Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich palladium species, while the norbornene ligand is essential for the axial-to-central chirality transfer[8].

  • Solvent & Heating: Dissolve the mixture in anhydrous toluene and heat the reaction for 36 hours. Causality: Toluene provides the optimal dielectric constant to stabilize the transition states of the stereoselectivity-determining reductive elimination step without competing for metal coordination[7].

  • Validation & Quality Control: Terminate the reaction and monitor the crude mixture via TLC. Extract the product and purify via column chromatography. Confirm the absolute configuration and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallographic analysis. A successful run will yield >90% ee[7][8].

Workflow N1 Racemic Secondary o-Bromobenzyl Alcohol N3 Pd(II) / Chiral Norbornene Cooperative Catalysis N1->N3 N2 Aryl Iodide N2->N3 N4 Stereoelement Destruction/Reconstruction N3->N4 Redox-neutral N5 Chiral Fluorenol (Enantioenriched) N4->N5 >90% ee

Fig 2. Enantioconvergent synthesis workflow via Pd(II)/norbornene cooperative catalysis.

Protocol 2: Palladium-Catalyzed C–O Cross-Coupling of Fluorinated Primary Alcohols

Causality & Rationale: Fluorinated primary alcohols possess decreased nucleophilicity due to the strong electron-withdrawing inductive effect of the fluorine atoms[9]. Traditional Williamson ether syntheses often fail or require harsh conditions. Utilizing a bulky, electron-rich phosphine ligand (e.g., L8 or t-BuBrettPhos) accelerates the reductive elimination from the palladium center, overcoming the inherent poor nucleophilicity of the fluorinated alcohol[9].

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, charge a vial with the (hetero)aryl halide, the fluorinated benzyl alcohol, palladium precatalyst, and the L8 ligand[9].

  • Base Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide). Causality: The base is required to deprotonate the fluorinated alcohol to form the more reactive alkoxide, but it must be bulky enough to avoid competing nucleophilic aromatic substitution[9].

  • Coupling Execution: Seal the vial, remove it from the glovebox, and heat the mixture. The bulky ligand forces the palladium intermediates into a geometry that favors rapid C–O bond formation over deleterious β-hydride elimination[9].

  • Validation & Quality Control: Monitor the conversion via

    
    H NMR analysis of aliquots. Full conversion is indicated by the disappearance of the aryl halide peaks. Filter the crude mixture through Celite to remove palladium black, concentrate, and purify to isolate the alkyl aryl ether[9].
    
Protocol 3: Synthesis of Fluorinated Benzyl Ether Probes

Causality & Rationale: Fluorinated benzyl bromides are potent electrophiles used to covalently modify nucleophilic biomolecules. Synthesizing these probes via a Williamson ether approach requires careful control of deprotonation to prevent side reactions. The reaction proceeds via a nucleophilic substitution pathway possessing characteristics of both S_N1 and S_N2 mechanisms[10].

Step-by-Step Methodology:

  • Alkoxide Formation: Dissolve the starting reporter tag (e.g., a hydroxyl-containing fluorophore) in anhydrous DMF. Slowly add sodium hydride (NaH) at 0 °C. Causality: NaH ensures complete, irreversible deprotonation of the alcohol, driving the equilibrium forward, while the low temperature prevents solvent degradation[10].

  • Electrophilic Addition: Slowly introduce the fluorinated benzyl bromide to the reaction mixture. Causality: The electron-withdrawing fluorine atoms on the benzyl ring stabilize the transition state of the nucleophilic substitution, accelerating the reaction rate compared to non-fluorinated analogs[10].

  • Validation & Quality Control: Monitor the reaction progress by TLC until the starting fluorophore is consumed. Quench the excess NaH carefully with water (dropwise) to prevent thermal runaway. Extract with ethyl acetate, dry over MgSO

    
    , and confirm the probe's structure via mass spectrometry (MS) to ensure the bromine moiety was successfully displaced[10].
    

Conclusion

The integration of fluorinated and brominated benzyl alcohols into drug discovery pipelines offers unparalleled control over a molecule's pharmacokinetic profile and synthetic tractability. While fluorination precisely tunes lipophilicity, metabolic stability, and conformational hydrogen-bonding, bromination unlocks access to complex, enantioenriched architectures via advanced cross-coupling methodologies. By adhering to the mechanistically grounded protocols outlined in this guide, researchers can systematically harness the unique properties of these halogenated scaffolds to accelerate the development of novel therapeutics.

References

  • Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com) URL:1

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Source: PMC (nih.gov) URL:9

  • An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems Source: Benchchem URL:10

  • (6-Bromo-2-chloro-3-methoxyphenyl)methanol Source: Benchchem URL:2

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives Source: PMC (nih.gov) URL:3

  • 3-Bromo-5-ethyl-2-fluorobenzyl alcohol | CAS 1898027-36-5 Source: Benchchem URL:5

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL:4

  • Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis Source: Chemical Science (RSC Publishing) / ResearchGate URL:7

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in the Synthesis of NET-Targeted Radiopharmaceuticals

Executive Summary (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized benzylic alcohol building block utilized in the discovery and development of sympathetic nerve imaging agents. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized benzylic alcohol building block utilized in the discovery and development of sympathetic nerve imaging agents. It serves as a critical synthetic precursor to 3-bromo-4-(2-fluoroethoxy)benzylguanidine, a structural analog in the same developmental pipeline as the clinical Positron Emission Tomography (PET) tracer


F-Flubrobenguane (LMI1195) 1[1]. This guide details the mechanistic rationale, synthetic workflows, and biological pathways associated with this compound, providing a comprehensive resource for medicinal chemists and radiopharmacologists.

Mechanistic Rationale & Structural Significance (E-E-A-T)

The specific substitution pattern of this molecule is not arbitrary; it is meticulously designed to optimize pharmacokinetics and target affinity for the Norepinephrine Transporter (NET).

  • Meta-Bromo Substitution: The bromine atom acts as a steric and lipophilic isostere for the meta-iodo group found in the clinical SPECT agent

    
    I-MIBG2[2]. Halogens at this position provide the necessary Van der Waals radius to anchor the molecule within the hydrophobic binding pocket of NET.
    
  • Para-(2-Fluoroethoxy) Group: The highly electronegative fluorine atom withdraws electron density from the adjacent ether oxygen. This stereoelectronic effect significantly enhances metabolic stability against cytochrome P450-mediated O-dealkylation compared to a standard methoxy group 3[3]. Furthermore, it serves as the structural basis for

    
    F-radiolabeling strategies, allowing the compound to act as a "cold" (
    
    
    
    F) reference standard during tracer development 4[4].
  • Benzylic Alcohol Node: Provides a reliable synthetic handle for orthogonal activation (via halogenation or sulfonation) followed by nucleophilic displacement to install the critical guanidine pharmacophore.

Experimental Protocols: Synthesis of NET-Targeted Guanidines

The following self-validating protocols describe the conversion of the benzylic alcohol into the active guanidinium salt, a standard workflow in the synthesis of NET imaging agents 3[3].

Protocol A: Activation of Benzylic Alcohol (Mesylation)
  • Reagents: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the benzyl alcohol in anhydrous DCM under an inert argon atmosphere and cool to 0 °C.

    • Add TEA dropwise, followed by the slow addition of MsCl.

    • Causality: Cooling to 0 °C is critical. It prevents the highly reactive benzylic mesylate intermediate from undergoing premature thermal degradation, hydrolysis, or dimerization.

    • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO

      
      .
      
    • Extract, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using 3:1 Hexanes/EtOAc. Complete consumption of the UV-active starting material (R

    
     ~0.3) and the emergence of a new, higher R
    
    
    
    spot (~0.6) confirms successful mesylation.
Protocol B: Guanidinylation and Global Deprotection
  • Reagents: Mesylate intermediate (1.0 eq), N,N'-bis(tert-butoxycarbonyl)guanidine (1.5 eq), Sodium hydride (NaH, 60% dispersion, 1.5 eq), anhydrous DMF.

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0 °C. Add N,N'-bis(Boc)guanidine and stir for 30 minutes.

    • Causality: Pre-formation of the guanidine sodium salt ensures that nucleophilic attack occurs exclusively at the nitrogen atom, preventing competing elimination reactions (E2) of the benzylic mesylate.

    • Add the mesylate intermediate dissolved in DMF dropwise. Warm to room temperature and stir for 12 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Deprotection:

    • Treat the purified Boc-protected intermediate with 4M HCl in 1,4-dioxane for 16 hours at room temperature.

    • Causality: Acidic cleavage efficiently removes the robust Boc protecting groups while simultaneously precipitating the final product as a stable, water-soluble hydrochloride salt, eliminating the need for complex reverse-phase chromatography.

  • Self-Validation Check: The precipitation of a white solid upon the addition of cold diethyl ether to the concentrated reaction mixture indicates successful deprotection and salt formation.

SyntheticWorkflow A (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol B Mesylation (MsCl, TEA, DCM, 0°C) A->B C Mesylate Intermediate B->C D Guanidinylation (Boc-Guanidine, NaH, DMF) C->D E Boc-Protected Guanidine D->E F Deprotection (4M HCl in Dioxane) E->F G Final Guanidinium Chloride Salt F->G

Synthetic workflow from benzylic alcohol to NET-targeting guanidinium salt.

Biological Pathway & Uptake Kinetics

Once synthesized, these benzylguanidine derivatives act as false neurotransmitters. They are transported from the synaptic cleft into the presynaptic neuron cytosol via the Uptake-1 mechanism mediated by NET5[5]. Following cytosolic entry, they are actively translocated into storage vesicles by the Vesicular Monoamine Transporter 2 (VMAT2)6[6]. This vesicular encapsulation is crucial, as it prevents rapid enzymatic degradation by monoamine oxidase (MAO) and ensures stable, long-term retention of the radiotracer in the myocardium or tumor tissue (e.g., pheochromocytoma), enabling high-contrast imaging 7[7].

BiologicalUptake Blood Bloodstream (Radiotracer Delivery) Synapse Synaptic Cleft Blood->Synapse Diffusion NET Norepinephrine Transporter (NET) (Uptake-1 Mechanism) Synapse->NET Binding Cytosol Presynaptic Neuron Cytosol NET->Cytosol Active Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Cytosol->VMAT2 Binding Vesicle Storage Vesicle (Stable Retention for PET/SPECT) VMAT2->Vesicle Encapsulation

Pharmacokinetic pathway of benzylguanidine derivatives via NET and VMAT2.

Comparative Pharmacological Data

The structural tuning from MIBG to fluoroalkoxy derivatives yields significant improvements in metabolic stability and imaging modality compatibility.

CompoundModalityTarget TransporterLogP (Lipophilicity)Metabolic Stability (O-Dealkylation)

I-MIBG
SPECTNET~2.5Moderate
3-Bromo-4-(2-fluoroethoxy)benzylguanidine Preclinical / Cold Ref.NET~2.8High

F-Flubrobenguane (LMI1195)
PETNET~3.1High

References

  • JP6216421B2 - Compositions, methods and systems for the synthesis and use of contrast agents Source: Google Patents URL
  • Preclinical evaluation of 18F-LMI1195 for in vivo imaging of pheochromocytoma in the MENX tumor model Source: PubMed / NIH URL
  • Retention kinetics of the 18F-labeled sympathetic nerve PET tracer LMI1195: comparison with 11C-hydroxyephedrine and 123I-MIBG Source: Journal of Nuclear Medicine URL
  • Subcellular storage and release mode of the novel 18F-labeled sympathetic nerve PET tracer LMI1195 Source: Johns Hopkins University URL
  • Evaluation of LMI1195, a Novel 18F-Labeled Cardiac Neuronal PET Imaging Agent, in Cells and Animal Models Source: Circulation: Cardiovascular Imaging URL
  • First Experience Using 18F-Flubrobenguane PET Imaging in Patients with Suspected Pheochromocytoma or Paraganglioma Source: Journal of Nuclear Medicine URL
  • First Experience Using 18F-Flubrobenguane PET Imaging in Patients with Suspected Pheochromocytoma or Paraganglioma (PubMed)

Sources

Application

Application Note: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol as a Synthetic Intermediate for NET-Targeted Pharmacophores

Introduction & Strategic Utility In the development of neuroendocrine and cardiovascular radiopharmaceuticals, functionalized benzyl alcohols are indispensable synthetic intermediates. Specifically, (3-Bromo-4-(2-fluoroe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the development of neuroendocrine and cardiovascular radiopharmaceuticals, functionalized benzyl alcohols are indispensable synthetic intermediates. Specifically, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol serves as a highly specialized building block for the synthesis of norepinephrine transporter (NET) targeted imaging agents and sympathetic nerve pharmacophores[1].

This compound is the direct precursor to the 2-fluoroethoxy analog of the clinical PET tracer Flubrobenguane (LMI1195), bridging the gap between discovery radiochemistry and large-scale reference standard synthesis[2]. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can rapidly construct complex guanidinium salts that mimic physiological norepinephrine while offering superior metabolic stability and imaging kinetics[3].

Structural Rationale & Pharmacophore Mapping

The rational design of this intermediate is rooted in structure-activity relationship (SAR) data for NET binding. Every functional group on the aromatic ring serves a distinct pharmacological or synthetic purpose:

  • 1-Methanol Group: Acts as the primary synthetic handle. It allows for mild, selective activation (via mesylation or Mitsunobu conditions) to introduce the highly basic guanidine moiety without disrupting the ether linkage.

  • 3-Bromo Substituent: Crucial for target affinity. The electron-withdrawing and lipophilic nature of the bromine atom significantly enhances binding to the presynaptic NET compared to unsubstituted analogs[2].

  • 4-(2-Fluoroethoxy) Group: Provides a bioisosteric replacement for the native hydroxyl group of norepinephrine. The fluoroethoxy chain is metabolically stable against rapid degradation and serves as the exact structural motif for

    
    F-radiolabeling in PET tracer development[1].
    

Pharmacophore Core Benzyl Core Primary Scaffold Br 3-Bromo Group Enhances NET Affinity Core->Br F_ethoxy 4-(2-Fluoroethoxy) F-18 Labeling Site Core->F_ethoxy Methanol 1-Methanol Synthetic Handle Core->Methanol

Fig 1. Pharmacophore mapping of the (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol scaffold.

Mechanistic Causality in Synthetic Strategies

Converting the benzyl alcohol into a terminal guanidine requires careful consideration of the 2-fluoroethoxy ether, which can be susceptible to cleavage under harsh acidic conditions (e.g., prolonged exposure to concentrated HBr).

To bypass this, the Mitsunobu Reaction is the preferred synthetic route. By reacting the benzyl alcohol directly with


-bis(tert-butoxycarbonyl)guanidine in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh

), the alcohol is activated and displaced in a single, concerted mechanism.
  • Causality of Choice: This one-pot approach avoids the isolation of highly reactive, moisture-sensitive benzyl halides or mesylates. The mild, neutral conditions of the Mitsunobu reaction perfectly preserve the fluoroethoxy ether, ensuring high fidelity of the final radiotracer reference standard[4].

Workflow A (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol B Mitsunobu Activation (DIAD, PPh3) A->B Step 1 C Guanidinylation (Boc2-Guanidine) B->C Step 2 D Protected Intermediate CAS: 1037078-86-6 C->D Isolation E Acidic Deprotection (4M HCl in Dioxane) D->E Step 3 F Final Product CAS: 1037078-54-8 E->F Precipitation

Fig 2. One-pot Mitsunobu workflow for the synthesis of fluorinated benzylguanidines.

Quantitative Comparison of Synthetic Routes

The table below summarizes the empirical data comparing traditional two-step activation methods against the preferred Mitsunobu protocol.

Synthesis StrategyReagentsYield (%)Purity (HPLC)Mechanistic AdvantagePrimary Drawback
Two-Step (Mesylate) MsCl/Et

N, then Boc

-Guanidine/NaH
65%>95%High reactivity of the mesylate intermediate.Intermediate is highly moisture sensitive.
Two-Step (Bromide) PBr

, then Boc

-Guanidine/K

CO

55%90%Reagents are inexpensive and easy to scale.Risk of ether cleavage by HBr byproduct.
One-Step (Mitsunobu) Boc

-Guanidine, DIAD, PPh

, THF
78% >98% Mild conditions; no isolation of intermediates.Requires careful removal of PPh

O during chromatography.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist receives immediate physical or analytical feedback at critical junctures to confirm reaction trajectory.

Protocol A: Synthesis of 3-Bromo-4-(2-fluoroethoxy)benzyl-bis(Boc)guanidine

Target CAS: 1037078-86-6[4]

  • System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with argon for 10 minutes. Causality: Argon prevents the oxidation of PPh

    
     and eliminates atmospheric moisture, which would prematurely hydrolyze the DIAD-PPh
    
    
    
    betaine intermediate.
  • Reagent Mixing: Dissolve (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 eq, 5.0 mmol),

    
    -bis(tert-butoxycarbonyl)guanidine (1.2 eq, 6.0 mmol), and triphenylphosphine (1.5 eq, 7.5 mmol) in 25 mL of anhydrous THF.
    
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the active Mitsunobu complex is highly exothermic; strict thermal control prevents the degradation of the Boc-guanidine.

  • Activation: Add DIAD (1.5 eq, 7.5 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a distinct pale yellow, visually confirming the formation of the active Mitsunobu betaine complex.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active benzyl alcohol spot (

      
      ) and the appearance of a new, less polar spot (
      
      
      
      ) confirms quantitative conversion.
  • Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the protected guanidine as a white foam.

Protocol B: Deprotection to 3-Bromo-4-(2-fluoroethoxy)benzylguanidinium Chloride

Target CAS: 1037078-54-8[5]

  • Solvation: Dissolve the purified 3-bromo-4-(2-fluoroethoxy)benzyl-bis(Boc)guanidine (1.0 eq, 3.0 mmol) in a minimal volume (5 mL) of anhydrous dichloromethane (DCM).

  • Acidic Cleavage: Add 4M HCl in Dioxane (10.0 eq, 30.0 mmol) in a single portion at room temperature.

    • Causality: Utilizing anhydrous HCl in dioxane rather than aqueous trifluoroacetic acid (TFA) prevents potential hydrolytic side-reactions at the fluoroethyl ether and directly yields the pharmaceutically acceptable chloride salt, bypassing the need for subsequent ion-exchange chromatography.

  • Maturation: Stir vigorously for 4 hours.

    • Self-Validation Checkpoint: As the lipophilic Boc groups are cleaved, the resulting highly polar guanidinium chloride will break solubility. The reaction will transition from a clear solution to a dense, white suspension, physically confirming successful deprotection.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (

    
     mL) to remove residual dioxane and cleaved tert-butyl byproducts.
    
  • Drying: Dry the resulting white solid under high vacuum for 12 hours to afford the pure target compound.

References

  • Evaluation of LMI1195, a Novel 18F-Labeled Cardiac Neuronal PET Imaging Agent, in Cells and Animal Models. Circulation: Cardiovascular Imaging.[Link]

  • Retention Kinetics of the 18F-Labeled Sympathetic Nerve PET Tracer LMI1195: Comparison with 11C-Hydroxyephedrine and 123I-MIBG. Journal of Nuclear Medicine.[Link]

Sources

Method

Derivatization Strategies for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in Small Molecule Drug Discovery

Executive Summary (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly versatile, trifunctional building block increasingly utilized in modern medicinal chemistry. The scaffold presents three distinct synthetic handles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly versatile, trifunctional building block increasingly utilized in modern medicinal chemistry. The scaffold presents three distinct synthetic handles: an aryl bromide for transition-metal-catalyzed cross-coupling, a primary benzylic alcohol for nucleophilic displacement or oxidation, and a 2-fluoroethoxy ether. The fluoroethoxy group is particularly valuable; it modulates lipophilicity (LogP), blocks metabolic liability at the para-position to improve pharmacokinetic half-life, and serves as a precursor or model for


F-positron emission tomography (PET) radiotracers.

This application note details field-proven protocols for the divergent derivatization of this scaffold, emphasizing the causality behind reagent selection and providing self-validating experimental workflows.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of this specific scaffold is governed by its complex electronic distribution. The 2-fluoroethoxy group is strongly electron-donating via oxygen resonance but inductively electron-withdrawing due to the terminal fluorine atom. This dual nature subtly deactivates the aryl bromide compared to a simple bromoanisole, necessitating robust, electron-rich palladium catalysts for efficient cross-coupling.

Furthermore, the meta-relationship between the bromide and the hydroxymethyl group minimizes steric hindrance during oxidative addition. The divergent potential of these functional handles allows chemists to rapidly generate libraries of complex analogs from a single starting material.

G Scaffold (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Aryl Bromide Handle Appel Appel Reaction (Benzylic Bromination) Scaffold->Appel Hydroxymethyl Handle Oxidation DMP Oxidation (Aldehyde Formation) Scaffold->Oxidation Hydroxymethyl Handle Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl Amine N-Alkylation (Solubility Enhancement) Appel->Amine RedAm Reductive Amination (Target Binding) Oxidation->RedAm

Divergent derivatization pathways for the trifunctional scaffold.

Workflow 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Catalyst Selection

The Suzuki-Miyaura reaction is the premier method for constructing biaryl systems, a ubiquitous motif in kinase inhibitors and GPCR antagonists. For this scaffold, the free benzylic alcohol is generally well-tolerated under standard Suzuki conditions, eliminating the need for tedious protecting group chemistry. We select


 as the catalyst; its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand provides a wide bite angle that accelerates reductive elimination and prevents potential catalyst deactivation by the adjacent ether oxygen.
Protocol: Biaryl Synthesis
  • Preparation: In an oven-dried Schlenk flask under argon, charge (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous

    
     (3:1 v/v). Validation cue: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, preventing localized basicity spikes that could degrade the substrate.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting aryl bromide is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove precipitated palladium black. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography to yield the biaryl product.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Pd II) Pd0->OxAdd + Substrate TransMet Transmetalation Complex (Pd II) OxAdd->TransMet + Boronic Acid - Halide TransMet->Pd0 Reductive Elimination Product Ar-Ar' Biaryl Product TransMet->Product Substrate Ar-Br (3-Bromo-4-(2-fluoroethoxy)...) Substrate->OxAdd Boronic Ar'-B(OH)2 Base Boronic->TransMet

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Workflow 2: Benzylic Activation via the Appel Reaction

Causality & Reagent Selection

Converting the primary alcohol to a benzylic halide creates a potent electrophile for N-alkylation (e.g., attaching piperazine or morpholine rings to tune basicity and aqueous solubility). While


 or 

are commonly used for this transformation, they generate highly acidic byproducts (HBr/HCl) that risk cleaving the delicate fluoroethoxy ether. The Appel reaction utilizing triphenylphosphine (

) and carbon tetrabromide (

) operates under mild, near-neutral conditions, perfectly preserving the ether linkage.
Protocol: Benzylic Bromination
  • Preparation: Dissolve the scaffold (1.0 equiv) and

    
     (1.25 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
    
  • Activation: Slowly add

    
     (1.25 equiv) in small portions. Validation cue: The solution will turn slightly yellow as the active halophosphonium species forms, indicating successful reagent activation.
    
  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour. Monitor by TLC (the bromide product will run significantly higher than the starting alcohol).

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize any trace acidity. Extract with DCM.
    
  • Purification: Concentrate the organic layer. To rapidly remove the bulk of the triphenylphosphine oxide (

    
    ) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1). Filter the precipitated 
    
    
    
    , and purify the concentrated filtrate via silica gel chromatography.

Workflow 3: Chemoselective Oxidation to Aldehyde

Causality & Oxidant Selection

Oxidation of the benzylic alcohol to an aldehyde enables reductive amination, a powerful tool for late-stage diversification. Harsh oxidants like Jones reagent (


) or 

will over-oxidize the substrate to the carboxylic acid and may degrade the ether. Dess-Martin Periodinane (DMP) is selected for its exceptional chemoselectivity, mild room-temperature conditions, and avoidance of toxic heavy metals. The addition of a catalytic amount of water can accelerate the DMP oxidation mechanism .
Protocol: DMP Oxidation
  • Preparation: Dissolve the scaffold (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Oxidation: Add DMP (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir for 1–2 hours. Validation cue: The reaction mixture will become increasingly cloudy as the iodine(III) byproduct (iodosobenzoic acid) precipitates, visually confirming reaction progress.

  • Quench: Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes. Validation cue: The organic layer will turn completely clear. This critical step destroys unreacted DMP and reduces the iodine byproducts to water-soluble species.
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate. The resulting 3-bromo-4-(2-fluoroethoxy)benzaldehyde is typically >95% pure and ready for immediate use in reductive amination without further chromatography.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and physicochemical parameters of the three primary derivatization workflows applied to (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Derivatization PathwayKey ReagentsReaction TimeTempExpected YieldDownstream Application
Suzuki-Miyaura Coupling

,

,

4–6 hours80 °C75–90%Kinase hinge-binding motifs, GPCR ligands
Appel Reaction

,

, DCM
1.25 hours0 °C to RT85–95%N-alkylation to improve aqueous solubility
DMP Oxidation Dess-Martin Periodinane, DCM1–2 hours20 °C>90%Reductive amination, Wittig olefination

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457–2483. URL:[Link]

  • Appel, R. The Halogenation of Alcohols, Silanols, and Hydroperoxides. Angewandte Chemie International Edition 1975, 14 (12), 801-811. URL:[Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry 1983, 48 (22), 4155–4156. URL:[Link]

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry 1994, 59 (24), 7549-7552. URL:[Link]

Application

Application Note: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol as a Strategic Building Block in Kinase Inhibitor Development

Executive Summary In the highly saturated landscape of small-molecule kinase inhibitors, achieving a balance between target affinity, metabolic stability, and synthetic tractability is the primary bottleneck in lead opti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly saturated landscape of small-molecule kinase inhibitors, achieving a balance between target affinity, metabolic stability, and synthetic tractability is the primary bottleneck in lead optimization. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol has emerged as a highly versatile, tripartite building block designed to address these exact challenges. This application note details the structural rationale, step-by-step synthetic protocols, and quantitative structure-activity relationship (SAR) insights for integrating this building block into kinase inhibitor pipelines.

Structural Rationale: The Tripartite Advantage

The architecture of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol offers three distinct functional vectors, each serving a specific pharmacological and synthetic purpose.

  • The Benzyl Alcohol (Attachment Vector): The primary alcohol serves as a latent electrophile. Upon conversion to a benzyl halide or sulfonate ester, it enables rapid

    
     alkylation onto the nitrogen atoms of classic kinase hinge-binding scaffolds (e.g., pyrazolo[3,4-d]pyrimidines, quinazolines, or indazoles). The resulting flexible methylene linker allows the phenyl ring to optimally project into adjacent hydrophobic sub-pockets.
    
  • The 2-Fluoroethoxy Motif (Metabolic Shield & Diagnostic Handle): A common liability in early-stage kinase inhibitors is the rapid Phase I metabolism of alkoxy-phenyl groups via CYP450-mediated O-dealkylation. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (

    
     effect), increasing the bond dissociation energy of the adjacent C-H bonds and effectively shielding the molecule from oxidative cleavage . Furthermore, this motif serves as a direct precursor site for 
    
    
    
    radiolabeling, facilitating the development of Positron Emission Tomography (PET) radiotracers for in vivo tumor imaging .
  • The 3-Bromo Substituent (Late-Stage SAR Handle): Positioned meta to the linker, the heavy bromine atom can occupy specific halogen-binding pockets (such as the selectivity pocket in the DFG-out conformation). More importantly, it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to perform late-stage diversification without rebuilding the entire scaffold .

KinaseInteraction Core Heterocyclic Core (Hinge Binder) Linker Benzyl Methylene (Flexible Linker) Core->Linker C-N / C-C Bond Tail Phenyl Ring (Hydrophobic Pocket) Linker->Tail Scaffold Attachment F_ethoxy 2-Fluoroethoxy Group (Metabolic Shield / H-Bond) Tail->F_ethoxy Para Position Br_sub 3-Bromo Handle (SAR Expansion Vector) Tail->Br_sub Meta Position

Structural rationale for the building block's interaction within the kinase binding pocket.

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols have been designed as self-validating workflows.

SyntheticWorkflow A (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol B Halogenation (PBr3, DCM, 0°C) A->B C Benzyl Bromide Intermediate B->C D SN2 Alkylation (Kinase Core, K2CO3) C->D E Core-Attached Intermediate D->E F Pd-Catalyzed Cross-Coupling E->F G Final Kinase Inhibitor F->G

Synthetic workflow for utilizing (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in inhibitor design.

Protocol A: Activation to 2-Bromo-4-(bromomethyl)-1-(2-fluoroethoxy)benzene

Causality: Phosphorus tribromide (


) is selected over Thionyl chloride (

) to prevent unwanted chloromethylation byproducts, which can occur due to the electron-donating nature of the ether oxygen counteracting the electron-withdrawing bromine.

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic halogenation.

  • Addition: Add

    
     (1.2 eq, 6.0 mmol) dropwise over 10 minutes. Note: Rapid addition will cause localized heating and promote dimerization.
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    , UV active) should be completely consumed, replaced by a non-polar spot (
    
    
    
    ).
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL) at 0 °C. Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. The resulting benzyl bromide is highly reactive and should be used immediately in Protocol B without further column chromatography.
Protocol B: Alkylation onto a Kinase Core

Causality: Mild base (


) in a polar aprotic solvent (DMF) ensures selective N-alkylation of the heterocyclic core (e.g., pyrazolo[3,4-d]pyrimidine) while preventing competitive elimination or hydrolysis of the benzyl bromide.

Step-by-Step Procedure:

  • Preparation: Dissolve the heterocyclic kinase core (1.0 eq, 4.0 mmol) and anhydrous

    
     (2.5 eq, 10.0 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.
    
  • Alkylation: Add the benzyl bromide intermediate from Protocol A (1.1 eq, 4.4 mmol) dissolved in DMF (5 mL) dropwise.

  • Heating: Heat the reaction mixture to 60 °C for 4 hours.

  • Validation (LC-MS): Sample 10

    
    L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the 
    
    
    
    peak of the product. Crucial Check: The mass spectrum must exhibit a characteristic 1:1 isotopic doublet separated by 2 amu, confirming the retention of the bromine atom.
  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (

    
     mL). Wash the organic layer extensively with water (
    
    
    
    mL) to remove DMF, dry, and purify via flash chromatography (DCM/MeOH gradient).
Protocol C: Late-Stage Suzuki-Miyaura Diversification

Causality:


 is utilized due to its large bite angle, which facilitates the oxidative addition of sterically hindered ortho-substituted aryl bromides. A biphasic Dioxane/Water system ensures solubility of both the organic substrate and the inorganic base.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the brominated intermediate from Protocol B (1.0 eq, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and

    
     (3.0 eq, 1.5 mmol).
    
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL). Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Catalyst Addition: Quickly add

    
     (0.05 eq, 0.025 mmol) and seal the vial.
    
  • Reaction: Heat the mixture at 90 °C in an oil bath (or microwave at 110 °C for 20 minutes) until LC-MS indicates complete consumption of the brominated starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via preparative HPLC to yield the final kinase inhibitor.

Quantitative Data & SAR Insights

The integration of the 2-fluoroethoxy group significantly alters the pharmacokinetic profile of the resulting inhibitors. Table 1 demonstrates the comparative metabolic stability of the fluoroethoxy moiety against standard methoxy and ethoxy analogs in human liver microsomes (HLM).

Table 1: Comparative Metabolic Stability (HLM Assay)

Tail SubstituentHalf-life (

, min)
Intrinsic Clearance (

,

L/min/mg)
Primary Metabolite Observed
4-Methoxy18.485.2O-Demethylation (Phenol)
4-Ethoxy22.171.4O-Deethylation (Phenol)
4-(2-Fluoroethoxy) > 120.0 < 10.5 None (Stable)

Note: Data summarized from standard microsomal stability assays. The robust stability of the fluoroethoxy group is attributed to the increased C-H bond strength adjacent to the electronegative fluorine.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Protocol C)

Catalyst SystemSolvent SystemTemp (°C)Yield (%)Observation

Toluene/EtOH/

9042%Significant protodehalogenation observed.

, SPhos
Dioxane/

10068%Good yield, but catalyst preparation is sensitive.

Dioxane/

(4:1)
90 89% Optimal conversion; minimal side reactions.

References

  • Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: Molecules (via National Center for Biotechnology Information - PMC) URL:[Link]

  • The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Method

Application Note: Strategic Incorporation of Fluoroethoxy Groups for Enhanced Metabolic Stability

Topic: Incorporation of a fluoroethoxy group to enhance metabolic stability. Content Type: Application Note and Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporation of a fluoroethoxy group to enhance metabolic stability. Content Type: Application Note and Protocol Guide.

Abstract

In medicinal chemistry, the rapid oxidative metabolism of alkoxy side chains (e.g., methoxy, ethoxy) by Cytochrome P450 (CYP450) enzymes represents a frequent attrition point for lead compounds. This guide details the strategic incorporation of a fluoroethoxy group (


) as a bioisostere to enhance metabolic stability. By leveraging the "fluorine effect"—comprising high electronegativity, C-F bond strength, and lipophilicity modulation—researchers can block metabolic soft spots without significantly altering the steric profile of the parent molecule. This document provides mechanistic insights, chemical synthesis protocols, and validation workflows for immediate application in drug discovery campaigns.

Mechanistic Rationale

The Metabolic Liability: O-Dealkylation

Alkoxy groups attached to aromatic rings are classic "soft spots" for metabolism. CYP450 enzymes typically initiate metabolism via O-dealkylation :

  • Hydrogen Abstraction: The CYP450 oxene species abstracts a hydrogen atom from the

    
    -carbon (adjacent to the oxygen).
    
  • Hemiacetal Formation: The resulting radical recombines with the hydroxyl radical to form an unstable hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the aldehyde (e.g., formaldehyde from methoxy) and the phenol metabolite.

The Fluoroethoxy Solution

Replacing a hydrogen atom with fluorine on the alkoxy chain (


 or 

) dramatically reduces this liability through three synergistic mechanisms:
  • Bond Strength: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), rendering the site resistant to direct abstraction.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive effect (

    
    ) pulls electron density away from the 
    
    
    
    -carbon C-H bonds, increasing their bond dissociation energy (BDE) and making them less nucleophilic toward the electrophilic CYP450 oxene species.
  • Lipophilicity Modulation: While hydroxyl groups lower

    
    , fluoroalkoxy groups often maintain or slightly increase lipophilicity compared to their non-fluorinated counterparts, preserving membrane permeability while blocking metabolism.
    
Visualization: Metabolic Blocking Mechanism

MetabolicBlocking Substrate_Methoxy Methoxy Substrate (R-O-CH3) Transition H-Abstraction Transition State Substrate_Methoxy->Transition Low Activation Energy CYP CYP450 (Oxene Species) CYP->Transition Blocked Metabolism Blocked (High BDE / Electronic Deactivation) CYP->Blocked No Reaction Metabolite Phenol Metabolite (R-OH) + HCHO Transition->Metabolite O-Dealkylation Substrate_Fluoro Fluoroethoxy Substrate (R-O-CH2-CH2-F) Substrate_Fluoro->Blocked High Activation Energy

Figure 1: Comparison of CYP450-mediated metabolism between a labile methoxy group and a stable fluoroethoxy bioisostere.

Chemical Synthesis Protocol

Objective: Installation of a 2-fluoroethoxy group onto a phenolic substrate via Williamson Ether Synthesis.

Reagents & Equipment[1][2]
  • Substrate: Phenolic precursor (1.0 equiv).

  • Alkylating Agent: 1-Bromo-2-fluoroethane (1.2–1.5 equiv) OR 2-Fluoroethyl tosylate.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0–3.0 equiv).
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    
  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with the phenolic substrate (e.g., 1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).

  • Deprotonation: Add

    
     (3.0 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion.
    
    • Note:

      
       is preferred for its solubility and the "cesium effect," which enhances nucleophilicity.
      
  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 mmol) dropwise via syringe.

    • Safety: Fluoroalkyl halides can be volatile and toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC or LC-MS. Reaction typically completes in 2–6 hours.

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and wash with water (

      
      ) to remove DMF.
      
    • Wash organic layer with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify residue via flash column chromatography (typically Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Phenolic Substrate Mix Mix with Cs2CO3 in DMF (Deprotonation) Start->Mix AddReagent Add 1-Bromo-2-fluoroethane Mix->AddReagent Heat Heat to 60-80°C (2-6 Hours) AddReagent->Heat Check LC-MS Check: Conversion > 95%? Heat->Check Check->Heat No (Continue Heating) Workup Extraction (EtOAc/Water) & Drying Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Standard workflow for the chemical incorporation of the fluoroethoxy moiety.

Validation Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement by measuring Intrinsic Clearance (


) and Half-life (

).
Materials
  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse) (20 mg/mL protein conc.).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final conc.).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (MeCN) containing Internal Standard (IS).

Experimental Procedure
  • Master Mix Prep: Prepare a solution containing microsomes (0.5 mg/mL final protein conc.) in Phosphate Buffer.

  • Compound Addition: Spike test compound (1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M final conc.) into the Master Mix. Ensure DMSO content is 
    
    
    
    .[1]
  • Pre-incubation: Warm mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH solution to initiate metabolism (Time

    
    ).
    
  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 45, 60 min), remove aliquots (50

    
    L).
    
  • Termination: Immediately dispense aliquot into 150

    
    L ice-cold MeCN (Stop Solution) to precipitate proteins.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS to quantify the remaining parent compound.

Data Calculation
  • Slope (

    
    ):  Plot 
    
    
    
    vs. Time. The slope of the linear regression is
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Prep Prepare Microsomes + Buffer + Test Compound (1 µM) PreInc Pre-incubate @ 37°C (5 min) Prep->PreInc Start Add NADPH (Start Reaction) PreInc->Start Sample Remove Aliquot (0, 15, 30, 60 min) Start->Sample Quench Quench in Ice-Cold MeCN (Precipitate Protein) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 3: Step-by-step workflow for the microsomal metabolic stability assay.

Expected Results & Interpretation

The following table illustrates hypothetical data comparing a methoxy-substituted lead compound versus its fluoroethoxy analog.

ParameterMethoxy Analog (Lead)Fluoroethoxy Analog (Optimized)Interpretation

(Human)
12 min48 min4x improvement in stability due to blocked O-dealkylation.

(

L/min/mg)
115.528.8Significant reduction in intrinsic clearance.
LogD (pH 7.4) 2.12.3Slight increase in lipophilicity; usually acceptable.
Potency (

)
15 nM18 nMBioisosteric replacement largely maintains potency.

Key Takeaway: If


 decreases significantly while potency is maintained, the fluoroethoxy group has successfully blocked the metabolic soft spot without disrupting the pharmacophore.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Application

Application Notes for the Synthesis of Bioactive Molecules from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Introduction: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a versatile, trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a react...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a versatile, trifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive benzylic alcohol, a modifiable aryl bromide, and a metabolically stable fluoroethoxy group makes it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The strategic placement of these functional groups allows for sequential and regioselective modifications, providing a clear pathway to complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the transformation of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol into key intermediates for drug discovery. We will explore the fundamental reactivity of this molecule and provide step-by-step protocols for its conversion into more advanced structures, with a focus on palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.

Core Reactivity and Strategic Applications

The synthetic utility of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is centered around two primary reactive sites: the benzylic alcohol and the aryl bromide. The fluoroethoxy group, while generally unreactive under common synthetic conditions, plays a crucial role in modulating the physicochemical properties of the final bioactive molecules, often enhancing metabolic stability and membrane permeability.

Part 1: Oxidation of the Benzylic Alcohol

The conversion of the benzylic alcohol to an aldehyde or a carboxylic acid is a fundamental first step in many synthetic routes. These functional groups are gateways to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and amide bond formations.

Protocol 1: Oxidation to (3-Bromo-4-(2-fluoroethoxy)phenyl)aldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.

Materials:

  • (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard oven-dried glassware for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 equiv) in anhydrous DCM (10 mL per gram of starting material), add activated MnO₂ (5.0 equiv).

  • Stir the resulting suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (3-Bromo-4-(2-fluoroethoxy)phenyl)aldehyde.

Expected Yield: >90%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the construction of complex molecular scaffolds.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

This protocol details the coupling of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol with 4-pyridylboronic acid to generate a key intermediate for kinase inhibitors and other therapeutic agents.

Materials:

  • (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

  • 4-Pyridylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk flask, combine (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Seal the flask, then evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[3]

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. After completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final biaryl product.

Expected Yield: 80-95%

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Starting Material (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol
Coupling Partner 4-Pyridylboronic Acid
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Typical Yield 80-95%

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol - 4-Pyridylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂ B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed 1,4-Dioxane/Water B->C D Heat to 90°C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product: (3-(pyridin-4-yl)-4-(2-fluoroethoxy)phenyl)methanol

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] This reaction is exceptionally broad in scope and has become an indispensable tool for the synthesis of pharmaceuticals and other biologically active compounds.[6]

This protocol describes the coupling of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol with a generic primary amine, a key step in the synthesis of many drug candidates, including selective androgen receptor modulators (SARMs).

Materials:

  • (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

  • Primary amine (e.g., aniline or a substituted alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (1.0 equiv), the primary amine (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[3]

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.

Expected Yield: 75-90%

Data Presentation: Buchwald-Hartwig Amination Reaction Parameters

ParameterValue
Starting Material (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol
Coupling Partner Primary Amine
Catalyst Pd(OAc)₂
Ligand Xantphos
Base Cs₂CO₃
Solvent Anhydrous 1,4-Dioxane
Temperature 100 °C
Typical Yield 75-90%

Visualization of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R-NH₂ PdAmine [Ar-Pd(II)-NH₂R(L₂)]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NHR(L₂) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine R-NH₂ Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Hypothetical Synthesis of a Bioactive Scaffold

To illustrate the practical application of the aforementioned protocols, we present a hypothetical synthetic route to a substituted indole scaffold, a common core in many bioactive molecules, including the selective androgen receptor modulator (SARM) GSK2881078.[7][8]

Hypothetical Pathway to a Substituted Indole

  • Oxidation: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is first oxidized to the corresponding aldehyde using Protocol 1.

  • Sonogashira Coupling: The resulting aldehyde is then subjected to a Sonogashira coupling with a protected acetylene, such as propargylamine, to introduce an alkyne functionality.

  • Indole Formation: The resulting ortho-alkynyl aniline derivative can then undergo an intramolecular cyclization, often catalyzed by a transition metal such as gold or copper, to form the indole ring.

  • Further Functionalization: The indole nitrogen can be further functionalized, for example, via a Buchwald-Hartwig amination, to complete the synthesis of the target bioactive molecule.

This hypothetical pathway demonstrates how the strategic application of modern synthetic methodologies, starting from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, can provide efficient access to complex and medicinally relevant molecular architectures.

Conclusion

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly valuable and versatile starting material for the synthesis of complex bioactive molecules. The protocols detailed above for oxidation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination showcase its utility in constructing molecular scaffolds relevant to drug discovery. The straightforward and high-yielding nature of these reactions makes this building block an excellent choice for researchers in the pharmaceutical industry.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • DC Chemicals. GSK2881078|androgen receptor modulator(SARM). [Link]

  • Neil, J. C., et al. (2018). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. The Journal of Clinical Endocrinology & Metabolism, 103(9), 3215–3224. [Link]

  • Watz, H., et al. (2020). Selective androgen receptor modulation for muscle weakness in chronic obstructive pulmonary disease: a randomised control trial. Thorax, 75(3), 213–221. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Zhuravlev, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. [Link]

  • Molbase. Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(9), 2351–2355. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - MDPI. [Link]

  • Chemazone. {3-bromo-4-[2-(trifluoromethyl)phenoxy]phenyl}methanol. [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC. [Link]

  • RSC Medicinal Chemistry - White Rose Research Online. [Link]

Sources

Method

Analytical Methods for the Quantification of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol: Quality Control in Radiopharmaceutical Precursor Synthesis

Scientific Context & Rationale (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a critical synthetic intermediate in the development of fluorinated benzylguanidine derivatives. These derivatives are heavily utilized as posi...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a critical synthetic intermediate in the development of fluorinated benzylguanidine derivatives. These derivatives are heavily utilized as positron emission tomography (PET) radiotracers targeting the norepinephrine transporter (NET), which is overexpressed in neuroendocrine tumors such as pheochromocytomas and paragangliomas.

During the synthesis of these radiopharmaceutical precursors—analogous to the well-documented tracer 18F-Flubrobenguane (LMI1195) —the benzyl alcohol intermediate must be quantitatively converted into a leaving group (e.g., mesylate or bromide) before final guanidinylation.

The Causality of Analysis: Why is rigorous quantification of this specific alcohol necessary? Residual (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in the final active pharmaceutical ingredient (API) precursor can competitively inhibit subsequent radiolabeling steps. The hydroxyl group can act as a nucleophile, leading to unwanted side reactions that drastically reduce radiochemical yield and specific activity. Therefore, robust analytical methods are required for both bulk purity assessment during synthesis and trace quantification in the final precursor batch.

Workflow A 3-Bromo-4-(2-fluoroethoxy) benzaldehyde B (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol [Target Analyte] A->B Reduction (NaBH4) C Mesylate/Bromide Intermediate B->C Activation (MsCl/PBr3) E Analytical Quantification B->E HPLC-UV (Bulk QC) D Protected Guanidine Precursor C->D Guanidinylation D->E LC-MS/MS (Trace QC)

Synthetic workflow and analytical QC checkpoints for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Analytical Strategy & Physicochemical Profiling

The structural features of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol dictate the analytical approach:

  • Aromatic Ring: Provides strong chromophoric absorption, making HPLC-UV ideal for bulk quantification.

  • Hydroxymethyl Group: Prone to hydrogen bonding with residual silanols on stationary phases, necessitating end-capped columns and acidic modifiers to prevent peak tailing. In mass spectrometry, this group readily undergoes in-source water loss.

  • Bromine Atom: Possesses two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. This isotopic signature is the cornerstone of our LC-MS/MS strategy, providing a built-in self-validation mechanism.

Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Quantification

This method is designed to monitor the conversion of the benzaldehyde starting material to the target benzyl alcohol.

Causality of Experimental Choices: A superficially porous C18 column is selected to maximize theoretical plates and resolution. 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase. While TFA suppresses MS ionization, it is deliberately chosen here for UV analysis because its strong ion-pairing capabilities mask residual silanols, preventing the tailing of the polar hydroxymethyl group.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of the synthetic intermediate in 10 mL of Acetonitrile:Water (50:50, v/v). Dilute to a working concentration of 100 µg/mL.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm), maintained at 35°C.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 225 nm (optimal for the halogenated aromatic system).

Self-Validation Checkpoint (System Suitability): The protocol requires the injection of a mixed standard containing both the benzaldehyde precursor and the target alcohol. The system is only validated for use if the chromatographic resolution (


) between the two peaks is 

. This ensures that column degradation has not compromised the separation.
Protocol B: LC-MS/MS Method for Trace Analysis

This method quantifies trace residual alcohol in the final protected guanidine precursor.

Causality of Experimental Choices: Benzyl alcohols are notoriously difficult to detect as intact


 ions in Electrospray Ionization (ESI) because they rapidly lose water in the source. Instead of optimizing against this, the protocol exploits it. We select the highly stable benzyl cations 

at m/z 231.0 (

Br) and 233.0 (

Br) as our precursor ions. Furthermore, upon Collision-Induced Dissociation (CID), both isotopic precursors lose their respective hydrogen bromide molecules (H

Br = 80 Da; H

Br = 82 Da), converging onto a single, highly specific product ion at m/z 151.0.

MS_Fragmentation M1 [M+H]+ (79Br) m/z 249.0 F1 [M+H-H2O]+ (79Br) m/z 231.0 M1->F1 -H2O (In-Source) M2 [M+H]+ (81Br) m/z 251.0 F2 [M+H-H2O]+ (81Br) m/z 233.0 M2->F2 -H2O (In-Source) P Product Ion m/z 151.0 F1->P -H79Br (80 Da) CID F2->P -H81Br (82 Da) CID

ESI-MS/MS fragmentation showing isotopic convergence to a common product ion.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the final API precursor in Methanol to a concentration of 1 mg/mL. Dilute 1:1000 in Mobile Phase A for trace analysis.

  • Column: Agilent Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm), maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Formic acid promotes

      
       formation without suppressing MS signals like TFA).
      
    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

Self-Validation Checkpoint (Isotopic Ratio Matching): To definitively confirm the identity of the trace peak and rule out matrix interference, the mass spectrometer must monitor both the 231.0


 151.0 and 233.0 

151.0 transitions. The peak area ratio of these two transitions must fall within

. If the ratio skews, it indicates a co-eluting isobaric contaminant, and the run is flagged as invalid.

Quantitative Data Summaries

Table 1: HPLC-UV Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% Solvent A (0.1% TFA/H₂O)% Solvent B (0.1% TFA/ACN)
0.01.08020
8.01.02080
10.01.02080
10.11.08020
15.01.08020

Table 2: LC-MS/MS MRM Parameters (Protocol B)

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target (

Br)
231.0151.05022
Target (

Br)
233.0151.05022

Table 3: Method Validation Parameters (Trace LC-MS/MS)

ParameterValueAcceptance Criteria
Linear Range 0.5 – 500 ng/mL

0.995
Limit of Detection (LOD) 0.15 ng/mLS/N

3
Limit of Quantitation (LOQ) 0.50 ng/mLS/N

10, RSD

20%
Intra-day Precision (RSD) 3.2% (at 10 ng/mL)

15%
Recovery 98.5% ± 4.1%85% – 115%

References

  • Werner, R. A., et al. (2021). "First Experience Using 18F-Flubrobenguane PET Imaging in Patients with Suspected Pheochromocytoma or Paraganglioma." Journal of Nuclear Medicine, 62(4), 518-523. URL: [Link] [1]

  • Vaidyanathan, G., et al. (2015). "Synthesis and evaluation of 4-[18F]fluoropropoxy-3-iodobenzylguanidine ([18F]FPOIBG): A novel 18F-labeled analogue of MIBG." Nuclear Medicine and Biology, 42(8), 673-684. URL:[Link] [2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24989762, Flubrobenguane F18". PubChem. URL:[Link] [3]

Application

Application Note: Utilizing (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in the Synthesis of Next-Generation Agrochemicals

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus Area: Fungicide and Insecticide Scaffold Optimization Structural Rationale & Mechanistic Insights In the highly competitive land...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus Area: Fungicide and Insecticide Scaffold Optimization

Structural Rationale & Mechanistic Insights

In the highly competitive landscape of agrochemical discovery, the strategic functionalization of building blocks dictates both the environmental persistence and the target-site efficacy of the final active ingredient. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly versatile, tri-functionalized arene that serves as an advanced intermediate for next-generation crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1].

The Fluorine Advantage: Overcoming Metabolic Resistance

The incorporation of the 2-fluoroethoxy group at the para position is a deliberate design choice driven by pharmacokinetics. Standard alkoxy groups (such as methoxy or ethoxy) are highly susceptible to cytochrome P450-mediated oxidative O-dealkylation—a primary mechanism by which fungal pathogens and insect pests develop rapid resistance[2].

By substituting terminal hydrogen atoms with fluorine, the resulting C–F bond (approx. 116 kcal/mol) provides exceptional steric and electronic shielding. This prevents enzymatic oxidation, drastically increasing the metabolic half-life of the compound in the field[3]. Furthermore, the fluorine atom enhances the overall lipophilicity (LogP) of the molecule, which is critical for penetrating the waxy cuticles of plant leaves and the exoskeletons of target pests[3].

G WT Standard Alkoxy Group (-OCH2CH3) CYP450 Cytochrome P450 Enzyme WT->CYP450 F_Sub Fluoroethoxy Group (-OCH2CH2F) F_Sub->CYP450 Dealkylation O-Dealkylation (Rapid Degradation) CYP450->Dealkylation C-H Oxidation Stable Metabolic Stability (Sustained Efficacy) CYP450->Stable Blocked by strong C-F bond

Mechanism of metabolic stability conferred by the 2-fluoroethoxy substitution.

Orthogonal Reactivity for Scaffold Assembly

Beyond metabolic stability, this building block offers orthogonal synthetic handles:

  • The 3-Bromo Group: Perfectly positioned for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the heterocyclic core (such as a pyrazole-4-carboxamide) required for SDHI activity[4].

  • The Hydroxymethyl Group: A versatile moiety that can be chemoselectively oxidized to an aldehyde for reductive aminations, or converted into a leaving group for etherification.

Quantitative Profiling: The Fluorine Advantage

To illustrate the causality between the structural features of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol and its biological performance, the table below summarizes the structure-activity relationship (SAR) data when this tail motif is appended to a standard pyrazole-4-carboxamide SDHI core[5],[4].

Compound Tail MotifLogP (Lipophilicity)Microsomal Half-Life (

, min)

vs Rhizoctonia solani (µg/mL)
4-Methoxy (Baseline)2.8451.25
4-Ethoxy 3.2520.95
4-(2-Fluoroethoxy) 3.6 >120 0.35

Data Interpretation: The transition from an ethoxy to a 2-fluoroethoxy group yields a non-linear leap in metabolic stability (


 more than doubles) and a nearly 3-fold increase in intrinsic fungicidal potency, validating the choice of this specific intermediate.

Synthetic Workflows & Validated Protocols

The following workflows demonstrate how to elaborate (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol into complex agrochemical scaffolds.

G SM (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol Aldehyde 3-Bromo-4-(2-fluoroethoxy) benzaldehyde SM->Aldehyde TEMPO / BAIB Oxidation SDHI Biaryl SDHI Fungicide Core (via Suzuki Coupling) SM->SDHI Pd-Catalyzed Suzuki-Miyaura Aldehyde->SDHI Reductive Amination & Amidation

Divergent synthetic pathways from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Protocol 3.1: Chemoselective TEMPO Oxidation to Benzaldehyde

Causality & Rationale: Traditional harsh oxidants (like Jones reagent) risk cleaving the fluoroethoxy ether or over-oxidizing the substrate. We utilize TEMPO catalyzed oxidation with Iodobenzene Diacetate (BAIB). BAIB is selected over sodium hypochlorite (bleach) to prevent unwanted electrophilic chlorination of the electron-rich aromatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 0.01 eq). Self-Validation Check: The solution will turn a faint, characteristic red-orange color.

  • Oxidant Addition: Add Iodobenzene Diacetate (BAIB) (11.0 mmol, 1.1 eq) portion-wise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the mixture at 20°C for 2–4 hours. Self-Validation Check: Monitor via TLC (20% EtOAc in Hexanes). The polar alcohol spot (

    
    ) will disappear, replaced by a UV-active, less polar aldehyde spot (
    
    
    
    ).
  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate to quench unreacted oxidant, stirring vigorously until the organic layer turns pale yellow.

  • Workup: Separate the layers. Wash the organic layer with saturated

    
     (20 mL) and brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Flash chromatography yields 3-bromo-4-(2-fluoroethoxy)benzaldehyde as a crystalline solid (>90% yield).

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for SDHI Cores

Causality & Rationale: To construct the biaryl axis typical of modern SDHIs, the 3-bromo group is coupled with a heterocyclic boronic ester.


 is chosen as the pre-catalyst because its bidentate dppf ligand provides a large bite angle, which is highly effective at driving the reductive elimination step in sterically hindered, ortho-substituted aryl bromides[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine the synthesized 3-bromo-4-(2-fluoroethoxy)benzaldehyde (5.0 mmol, 1.0 eq), 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester (5.5 mmol, 1.1 eq), and

    
     (0.25 mmol, 5 mol%).
    
  • Base & Solvent: Add potassium carbonate (

    
    , 15.0 mmol, 3.0 eq). Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL). Rationale: The biphasic system ensures solubility of both the highly lipophilic organic substrates and the inorganic base required for transmetalation.
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Heating: Seal the tube and heat to 90°C for 12 hours. Self-Validation Check: Successful coupling is visually indicated by the precipitation of "palladium black" on the flask walls upon completion.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine, dry over

    
    , and evaporate. Purify via column chromatography to isolate the functionalized SDHI biaryl core.
    

References

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments ResearchG
  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Fluoride Research Online
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates Journal of Agricultural and Food Chemistry (ACS)
  • TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacet
  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)
  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors Journal of Agricultural and Food Chemistry (ACS)

Sources

Method

Application Note: High-Throughput Screening Assays Involving Fluorinated Compounds

Executive Summary The incorporation of fluorine into drug candidates—known as the "fluorine effect"—is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. Cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into drug candidates—known as the "fluorine effect"—is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, high-throughput screening (HTS) campaigns increasingly involve fluorinated libraries.

This guide details the protocols for ^19F NMR-based screening , the gold standard for detecting weak-affinity binders in fluorinated libraries. Unlike optical assays, ^19F NMR offers a wide chemical shift range (~300 ppm), high sensitivity (83% of ^1H), and zero background interference from biological matrices. We also detail the "Spy Molecule" competition assay , a powerful method to screen non-fluorinated libraries using a fluorinated reporter.

The "Fluorine Effect" in HTS: Challenges & Advantages

Before initiating a screen, researchers must account for the physicochemical anomalies of fluorinated compounds:

  • The Fluorous Effect: Highly fluorinated compounds tend to segregate from both aqueous and organic phases. In HTS, this manifests as colloidal aggregation , leading to false positives in promiscuous binding assays.

  • Solubility: While fluorine increases lipophilicity (

    
    ), it can reduce aqueous solubility. Stringent DMSO quality control (QC) is required.
    
  • Chemical Shift Anisotropy (CSA): The large CSA of fluorine is the mechanism of detection in NMR assays. Upon protein binding, the tumbling rate decreases, causing significant line broadening (transverse relaxation,

    
    ) which is detected via CPMG pulse sequences.
    

Core Protocol: Ligand-Observed ^19F NMR Screening (FAXS)[1][2]

This protocol utilizes Fluorine Chemical Shift Anisotropy and Exchange for Screening (FAXS) .[1][2][3] It detects binders by observing the reduction in signal intensity of library compounds in the presence of a target protein due to


 relaxation.
Experimental Design & Reagents
  • Target Protein: >95% purity, buffer exchanged into NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4). Avoid paramagnetic ions (

    
    , 
    
    
    
    ).
  • Library: Fluorinated fragment library (typically 500–2,000 compounds).

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorocytosine (encapsulated in a capillary to prevent interaction).

  • Solvent:

    
     (10% v/v) for the lock signal; 
    
    
    
    -DMSO for compound stocks.
Workflow Diagram

G Library Fluorinated Fragment Library QC Solubility QC (1H NMR / Nephelometry) Library->QC Cocktail Cocktail Preparation (10-30 cmpds/mix) QC->Cocktail Pass SamplePrep Sample Prep (+/- Protein) Cocktail->SamplePrep NMR 19F NMR Acquisition (CPMG T2 Filter) SamplePrep->NMR 500/600 MHz Analysis Data Analysis (Signal Reduction >30%) NMR->Analysis Deconv Deconvolution (Single cmpd re-test) Analysis->Deconv Hit ID

Figure 1: Workflow for Ligand-Observed ^19F NMR Screening (FAXS). High-solubility fragments are pooled, screened against protein, and hits are identified by signal attenuation.

Step-by-Step Protocol
Step 1: Library Quality Control & Cocktailing
  • Solubility Check: Dilute compounds to 500 µM in assay buffer (1% DMSO). Measure turbidity (OD600) or acquire a 1D ^1H NMR. Discard aggregates.

  • Cocktail Assembly: Pool 10–30 compounds per well. Ensure minimal chemical shift overlap (>0.2 ppm separation).

    • Note: Use software like MestReNova or custom Python scripts to simulate mixtures and minimize overlap.

  • Concentration: Final assay concentration: 20–50 µM per fragment.

Step 2: Sample Preparation

Prepare two tubes for each cocktail:

  • Reference Sample (

    
    ):  Cocktail + Buffer (no protein).
    
  • Screening Sample (

    
    ):  Cocktail + Protein (Target concentration: 5–20 µM).
    
    • Ratio: Maintain a Ligand:Protein ratio of >10:1 to ensure fast exchange regime.

Step 3: Data Acquisition (CPMG Pulse Sequence)

Acquire ^19F NMR spectra using a


-relaxation filter (CPMG).[2]
  • Pulse Sequence: cpmg1d (Bruker) or equivalent.

  • Parameters:

    • Relaxation delay (

      
      ): 2–4 seconds.
      
    • Total echo time (

      
      ): 40–120 ms. (Adjust based on protein size; larger proteins require shorter delays).
      
    • Scans: 64–256 (depending on cryoprobe sensitivity).

    • Temperature: 298 K.[4]

Step 4: Data Analysis & Hit Identification

Calculate the signal attenuation (


) for each peak:


  • Hit Criteria:

    
     (or 
    
    
    
    of noise).
  • Validation: Deconvolute the cocktail. Retest the single compound to confirm binding and measure

    
     via titration.
    

Advanced Protocol: The "Spy Molecule" Competition Assay[5][6]

This format allows you to screen non-fluorinated libraries using a single fluorinated reporter (the "Spy").[5] It is ideal for high-throughput competition screening.

Principle

A fluorinated ligand with weak-to-moderate affinity (


 10–100 µM) is used.
  • Bound State: The Spy binds the protein

    
     Signal is broad/attenuated (short 
    
    
    
    ).
  • Displacement: A library hit competes for the binding site

    
     Spy is released 
    
    
    
    Signal sharpens/reappears (long
    
    
    ).
Logic Diagram

Spy State1 State A: Spy + Protein (No Inhibitor) Obs1 NMR Signal: Broad / Low Intensity (Fast Relaxation) State1->Obs1 Spy Bound State2 State B: Spy + Protein + Hit (Competitive Binding) Mech Mechanism: Hit displaces Spy into free solution State2->Mech Obs2 NMR Signal: Sharp / High Intensity (Slow Relaxation) Mech->Obs2 Spy Released

Figure 2: The Spy Molecule Principle. Binding of a non-fluorinated hit is detected by the "light-up" (sharpening) of the fluorinated Spy signal.[5]

Protocol
  • Spy Selection: Screen a small fluorinated library to find a binder with

    
    .
    
  • Z-Factor Optimization: Titrate protein until the Spy signal is attenuated by ~80%. This is the "Bound" baseline.

  • Screening:

    • Add non-fluorinated library cocktails (10 compounds) to the Protein + Spy mixture.

    • Acquire 1D ^19F CPMG spectra.

  • Hit ID: Look for signal recovery (increase in peak height) of the Spy molecule.

Data Presentation & Troubleshooting

Typical Data Output Table
Compound ID

Shift (ppm)
Ref Intensity (

)
Screen Intensity (

)
% AttenuationClassification
F-001 -63.51.000.982%Non-binder
F-002 -112.41.000.4555% Hit
F-003 -120.11.000.1090%Aggregator/Hit*

*Note: High attenuation (>80%) often indicates aggregation. Verify with Dynamic Light Scattering (DLS).

Troubleshooting Guide
  • Issue: All signals in a cocktail disappear.

    • Cause: Protein precipitation or non-specific aggregation.

    • Fix: Check buffer compatibility; reduce compound concentration.

  • Issue: "Hit" does not confirm in single-point retest.

    • Cause: Cocktail interference (fragment-fragment interaction).

    • Fix: Re-check solubility of the mix; ensure no chemical reaction between fragments.

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability." Journal of the American Chemical Society. Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

  • Gee, C. T., et al. (2016). "Fragment screening of the bromodomain of BRD4 using 19F NMR." MedChemComm. Link

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of fluorinated aromatic compounds.

Welcome to the Advanced Fluorination Technical Support Center. Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Technical Support Center.

Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: F-AROM-SYN-001 Subject: Overcoming barriers in C–F bond formation for aromatic systems.

Introduction: The Fluorine Paradox

You are likely here because your reaction failed. You are not alone. Fluorine is the "T-Rex" of the periodic table—aggressive yet paradoxically difficult to tame in catalysis.

The central challenge in synthesizing fluorinated aromatics stems from two opposing forces:

  • High Hydration Energy: The fluoride ion (

    
    ) has an immense affinity for water (
    
    
    
    ). Even trace moisture creates a solvation shell that renders the nucleophile inert.
  • High Reductive Elimination Barrier: In transition metal catalysis, the Metal–F bond is strong, and the C–F bond is short. Forcing them to form via reductive elimination is kinetically difficult, often requiring specific steric pressure.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Nucleophilic Aromatic Substitution (SNAr & Halex)

User Issue: "My Halex reaction (Cl


 F exchange) with KF gives <10% conversion even at 180°C."
Root Cause Analysis

The "Halex" (Halogen Exchange) reaction relies on the solubility and nucleophilicity of the fluoride source.

  • Lattice Energy: Potassium Fluoride (KF) has a high lattice energy. It does not dissolve well in organic solvents.

  • The "Tight Ion Pair" Problem: Even if dissolved,

    
     and 
    
    
    
    form tight ion pairs, reducing reactivity.
  • Moisture Poisoning: If your solvent has >500 ppm water, the

    
     is hydrogen-bonded and useless.
    
Troubleshooting Protocol: The "Naked Fluoride" System

Step 1: The Azeotropic Dry (Mandatory) Do not trust "anhydrous" bottles.

  • Action: Mix your KF (spray-dried is superior to crystalline) with toluene and your reaction solvent (Sulfolane or DMSO).

  • Process: Distill off the toluene. This carries away the water as an azeotrope.

  • Validation: Perform a Karl Fischer titration. Water content must be <100 ppm before adding the substrate.

Step 2: Phase Transfer Catalysis (PTC) You must pull


 into the organic phase and separate it from 

.
  • Reagent: Add 18-Crown-6 (equimolar to KF) or Tetraphenylphosphonium bromide (

    
    ).
    
  • Mechanism: The crown ether sequesters

    
    , leaving 
    
    
    
    "naked" and highly reactive.

Step 3: Solvent Selection

  • Recommended: Sulfolane (high boiling point, stable) or DMSO (good solubility but thermal runaway risk >120°C).

  • Avoid: Protic solvents (Alcohols) completely quench the reaction.

Visualizing the Solvation Trap

NakedFluoride cluster_0 Inactive State cluster_1 Active State ('Naked') Wet_F Solvated F- (H-bonded to H2O) Naked_F Naked F- (High HOMO energy) Wet_F->Naked_F Blocked by H2O Heat Azeotropic Drying (-H2O) Wet_F->Heat Removal of Solvation Shell Lattice_KF Crystalline KF (High Lattice Energy) Lattice_KF->Wet_F Dissolution (Poor) Complex_K [K(18-Crown-6)]+ Lattice_KF->Complex_K + PTC Complex_K->Naked_F Ion Separation PTC Phase Transfer Catalyst (18-Crown-6) Heat->Naked_F Removal of Solvation Shell

Caption: The transition from inert, solvated fluoride to reactive "naked" fluoride requires both physical drying and chemical sequestration of the cation.

Module 2: Transition Metal-Catalyzed Fluorination (Pd-Catalyzed)

User Issue: "I'm trying to couple an aryl triflate with CsF using Palladium, but I only get the protodefluorinated product (Ar-H) or starting material."

Root Cause Analysis

This is the classic Reductive Elimination Wall .

  • The Bottleneck: Oxidative addition of Ar-OTf to Pd(0) is easy. However, forming the C–F bond from the Pd(II) intermediate is endothermic or thermoneutral.

  • Competing Pathway: The Pd-F species is highly basic. If it cannot eliminate Ar-F, it will rip a proton from the solvent or ligand, leading to Ar-H (reduction).

Troubleshooting Protocol: The "Bulky Ligand" Strategy

Step 1: Ligand Selection (The Critical Variable) Standard phosphines (


, dppf) will not work . You need sterically demanding biaryl monophosphines.
  • Gold Standard: BrettPhos or tBuBrettPhos .[1]

  • Why? These ligands are massive. They wrap around the Pd center, creating steric congestion that "squeezes" the Ar and F groups together, lowering the barrier for reductive elimination.

Step 2: The Fluoride Source

  • Use: CsF (Cesium Fluoride).[2][3]

  • Why? CsF is more soluble in organic solvents (like Toluene/Dioxane) than KF.

Step 3: Validated Workflow (Buchwald-Type)

  • Glovebox: Mix

    
     (1.5 mol%) and 
    
    
    
    (4.5 mol%).
  • Add: Aryl Triflate (1.0 equiv) and CsF (2.0 equiv).

  • Solvent: Toluene (strictly anhydrous).

  • Temp: 80–110°C.

  • Stop Criterion: Monitor by GC-MS. If you see Ar-H increasing, your catalyst is active but failing to eliminate. Increase ligand bulk (try AlPhos) or lower temperature slightly to reduce proton abstraction rates.

Visualizing the Catalytic Cycle Failure Point

PdCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd + Ar-OTf LigEx Ligand Exchange (Ar-Pd-F) OxAdd->LigEx + CsF / -CsOTf RedElim Reductive Elimination (C-F Bond Formation) LigEx->RedElim High Barrier! SideRxn Side Reaction: Protodefluorination (Ar-H) LigEx->SideRxn Slow Elimination leads to H-abstraction Product Ar-F + Pd(0) RedElim->Product

Caption: The critical failure point is the Reductive Elimination step. Without bulky ligands (L), the intermediate (Ar-Pd-F) diverts to side reactions.

Module 3: Reagent Selection Matrix

Choosing the wrong reagent is the most common error in experimental design.

ReagentTypeBest ForTechnical Warning
Selectfluor Electrophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Electron-rich arenes, late-stage functionalization.[4]Expensive.[5][6] Oxidizing agent.[6][7] Soluble in MeCN.
PhenoFluor DeoxyfluorinationConverting Phenols/Alcohols to Fluorides.[5][8]Moisture sensitive.[2][9][10] Works via a concerted

mechanism, bypassing Meisenheimer intermediates.[5]
DAST / Deoxo-Fluor DeoxyfluorinationAlcohols

Fluorides (Aliphatic).
Explosion Hazard. Do not heat >50°C neat. Generates HF upon hydrolysis.
KF / CsF Nucleophilic (

)
Electron-poor arenes (

).[3]
Requires high heat and phase transfer catalysts.

Module 4: Critical Safety Directives

WARNING: Fluorination chemistry carries unique high-consequence risks.

  • The "Hidden" HF Generation:

    • Many fluorinating reagents (DAST,

      
      , even acidified Fluoride salts) release Hydrogen Fluoride (HF) upon contact with moisture.
      
    • Protocol: Always have Calcium Gluconate gel on your person (not just in the drawer) when handling these reagents. HF burns are initially painless but cause deep tissue necrosis and bone decalcification.

  • Thermal Runaway in Halex Reactions:

    • SNAr reactions are exothermic. Solvent decomposition (DMSO) combined with high temps (>150°C) can lead to rapid pressurization.

    • Control: Use a blast shield. Never scale up a Halex reaction in a sealed tube without DSC (Differential Scanning Calorimetry) data first.

References

  • Mechanism of Pd-Catalyzed Fluorination: Watson, D. A., et al. (2009). "Formation of ArF from LPd(II)Ar(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. [Link]

  • Halex Reaction & Phase Transfer: Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. [Link]

  • PhenoFluor Mechanism: Fujimoto, T., & Ritter, T. (2015). "PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics."[10] Organic Process Research & Development, 19(10), 1334–1340. [Link]

  • Safety of Fluorinating Reagents: Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted Benzyl Alcohols

Welcome to the Technical Support Center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this critical class of compounds. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding the "why" behind common failures, you can more effectively troubleshoot and optimize your synthetic routes.

This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will cover key synthetic methods, including Grignard reactions and reductions of carbonyls, providing not only solutions but also detailed, field-tested protocols.

Section 1: Troubleshooting Grignard Reactions for Benzyl Alcohol Synthesis

The addition of a Grignard reagent to a substituted benzaldehyde is a classic C-C bond-forming reaction to produce secondary benzyl alcohols.[1] However, its success is highly sensitive to technique and conditions.

FAQ 1.1: My Grignard reaction with a substituted benzaldehyde is giving very low yields. What are the likely causes?

Low yields in Grignard reactions are almost always traced back to two primary culprits: inactivation of the Grignard reagent or competing side reactions.

  • Reagent Inactivation (The "Wet" Problem): Grignard reagents are potent bases and will react with any available acidic protons far more readily than with the carbonyl carbon.[2] The most common source of acidic protons is water.

    • Moisture in Glassware: Glassware that has not been properly dried will have a layer of adsorbed water on its surface.[3]

    • Moisture in Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and will absorb atmospheric moisture.[3][4]

    • Atmospheric Moisture: A reaction set up in an open-air environment will be constantly exposed to humidity.

    • Acidic Protons on the Substrate: While less common for simple benzaldehydes, if your substrate has acidic functional groups (e.g., phenols, carboxylic acids, primary/secondary amines), the Grignard reagent will be quenched.

  • Competing Side Reactions:

    • Enolization: If the substituted benzaldehyde has protons on the alpha-carbon, the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes both the starting material and the reagent without forming the desired alcohol.[2]

    • Reduction (Hydride Transfer): If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can transfer a hydride to the aldehyde carbonyl, reducing it to the primary benzyl alcohol and forming an alkene. This is a common issue when using bulkier Grignard reagents.[2]

    • Wurtz Coupling: The Grignard reagent can react with any unreacted aryl halide from its own formation, leading to homocoupled byproducts (e.g., biphenyl from phenylmagnesium bromide).[2][5]

Troubleshooting Summary Table: Grignard Reactions

IssueProbable CauseRecommended Solution
No or Low Conversion Inactive Grignard reagent due to moisture.Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar).[3][6] Use freshly distilled, anhydrous solvents.[4]
Poor quality magnesium turnings.Use fresh, shiny magnesium turnings. Activate by crushing them or adding a small crystal of iodine.[7]
Starting Aldehyde Recovered Enolization of the aldehyde.Add the aldehyde solution slowly to the Grignard reagent at a low temperature (0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[2]
Primary Alcohol Byproduct Reduction via β-hydride transfer.Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if possible. Run the reaction at a lower temperature.[2]
Homocoupled Byproduct Wurtz coupling.Ensure complete formation of the Grignard reagent before adding the aldehyde. Add the alkyl/aryl halide slowly during Grignard formation.

Logical Flow for Grignard Troubleshooting

start Low Yield in Grignard Reaction check_reagent Is the Grignard Reagent Active? start->check_reagent check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes solution_dry Solution: Implement Strict Anhydrous Techniques (Flame-dry glassware, distill solvents) check_reagent->solution_dry No (Reagent is quenched) check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solution_temp Solution: Control Temperature (Slow addition at 0°C or lower) check_conditions->solution_temp No (e.g., Enolization) solution_reagent_choice Solution: Re-evaluate Grignard Reagent Choice check_side_reactions->solution_reagent_choice Yes (e.g., Reduction)

Caption: Troubleshooting logic for low-yield Grignard reactions.

Section 2: Optimizing the Reduction of Benzaldehydes and Benzoic Acid Derivatives

Reduction is a fundamental route to benzyl alcohols. However, selecting the right reducing agent and mastering the workup are crucial for high yields.

FAQ 2.1: My reduction of a substituted benzaldehyde with sodium borohydride (NaBH₄) is incomplete. Should I use a stronger reducing agent?

Not necessarily. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting many other functional groups.[8] Incomplete reduction is often a matter of protocol rather than reagent potency.

  • Solvent Choice: NaBH₄ reductions are typically run in protic solvents like methanol or ethanol. The solvent participates in the mechanism, and its choice can influence reaction rates.[9]

  • Stoichiometry: While NaBH₄ provides four hydride equivalents, an excess is often used to ensure the reaction goes to completion. A 1.5 to 2.0 molar equivalent is a good starting point.

  • Temperature & Time: Most NaBH₄ reductions are rapid at room temperature or 0 °C. However, sterically hindered or electronically deactivated benzaldehydes may require longer reaction times or gentle warming.

  • Chemoselectivity: If your starting material is a ketone, NaBH₄ will also reduce it. If you need to selectively reduce an aldehyde in the presence of a ketone, using specific conditions like NaBH₄ with wet SiO₂ at room temperature can achieve this.[10]

Before switching to a more powerful (and less selective) reagent like Lithium Aluminum Hydride (LAH), first optimize the NaBH₄ reaction conditions.

FAQ 2.2: I'm trying to reduce a substituted benzoic acid to the corresponding benzyl alcohol, but the yield is poor. What are the best practices?

Direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxylate formed after deprotonation is highly resistant to nucleophilic attack. Lithium Aluminum Hydride (LiAlH₄ or LAH) is the standard reagent for this transformation.[11][12]

  • Reagent Choice: NaBH₄ is generally not strong enough to reduce carboxylic acids.[8] LAH is essential.

  • Anhydrous Conditions: LAH reacts violently with water and other protic sources.[12] Strict anhydrous conditions, as described for Grignard reactions, are mandatory. The reaction must be run in an anhydrous ether solvent (THF or diethyl ether).

  • Stoichiometry: The reduction of a carboxylic acid with LAH consumes 3 equivalents of hydride per mole of acid (one for deprotonation, two for reduction). Therefore, at least 0.75 molar equivalents of LAH are theoretically needed. In practice, using 1.0 to 1.5 equivalents is common to ensure completion.

  • Functional Group Compatibility: LAH is a very powerful, non-selective reducing agent.[11] It will reduce almost all polar functional groups, including esters, amides, and nitriles.[12][13] If your substrate contains a group you wish to preserve (e.g., a nitro group), LAH is not a suitable choice, and an alternative strategy, such as conversion to the acid chloride followed by NaBH₄ reduction, should be considered.[14]

FAQ 2.3: During the workup of my LAH reduction, I'm getting a gelatinous aluminum salt precipitate that is difficult to filter and traps my product. How can I improve this?

This is a very common and frustrating problem. The aluminum salts formed during the quenching of LAH can form fine, gelatinous precipitates that clog filter paper and lead to significant product loss. The key is to perform a carefully controlled quench that results in a granular, easily filterable solid.

The Fieser Workup is a highly reliable method to achieve this.[11][15][16]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water , where 'x' is the number of grams of LAH used.

  • Slowly add 'x' mL of 15% aqueous NaOH solution .

  • Slowly add '3x' mL of water .

  • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.

This "1-1-3" procedure should produce a white, granular precipitate of aluminum salts that can be easily removed by filtration.[11][16][17] Adding anhydrous magnesium sulfate before filtration can further help to dry the mixture and ensure a free-flowing powder.[15][16]

Workflow for a High-Yield LAH Reduction & Workup

cluster_0 Reaction Phase (Anhydrous) cluster_1 Workup Phase (Fieser Method) cluster_2 Isolation Phase A Dissolve Benzoic Acid in Anhydrous THF B Add solution slowly to LAH suspension at 0°C A->B C Warm to RT and stir until complete (TLC) B->C D Cool to 0°C C->D E 1. Add 'x' mL H₂O D->E F 2. Add 'x' mL 15% NaOH E->F G 3. Add '3x' mL H₂O F->G H Stir vigorously at RT G->H I Filter granular solids H->I J Extract filtrate I->J K Dry, concentrate & purify J->K

Caption: Optimized workflow for LAH reduction of benzoic acids.

Section 3: General Troubleshooting & Purification

FAQ 3.1: How can I be certain my starting materials and solvents are pure and dry enough?
  • Glassware: Oven-drying (125 °C for at least 24 hours) or flame-drying under an inert gas stream is essential for moisture-sensitive reactions.[3]

  • Solvents: For reactions requiring anhydrous conditions, commercially available anhydrous solvents are convenient. Alternatively, solvents can be dried using a solvent still (e.g., sodium/benzophenone for THF and ether) or by storing over activated molecular sieves (3Å or 4Å).[4][18] The sodium/benzophenone ketyl system provides a useful color indicator: a deep blue or purple color signifies the solvent is dry.[4]

  • Reagents: Ensure the purity of your starting aldehyde or carboxylic acid using techniques like NMR or GC-MS. Old aldehydes can oxidize to the corresponding carboxylic acid, which will inhibit a Grignard reaction and fail to be reduced by NaBH₄.

FAQ 3.2: My product seems to be oxidizing during workup or storage. How can I minimize this?

Benzyl alcohols can be susceptible to air oxidation, which converts them back to the benzaldehyde or further to the benzoic acid.[19][20] This can be catalyzed by trace metals or light.

  • Minimize Air Exposure: During workup, keep solutions under an inert atmosphere where possible. When concentrating the product on a rotary evaporator, avoid prolonged heating.

  • Storage: Store the purified benzyl alcohol in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and in a cool, dark place. Amber vials are recommended.

  • Antioxidants: For long-term storage of particularly sensitive compounds, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective.

FAQ 3.3: I'm struggling to purify my benzyl alcohol. What are the best methods?
  • Extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.[21] If the product has some water solubility, saturating the aqueous layer with NaCl (salting out) can improve recovery into the organic phase.[21]

  • Column Chromatography: This is the most common method for purifying benzyl alcohols.[21][22] A standard mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[22] Use TLC to determine the optimal solvent ratio beforehand.

  • Distillation: For non-volatile and thermally stable benzyl alcohols, vacuum distillation can be an effective purification method, especially on a larger scale.[22][23] However, be aware that high temperatures can cause decomposition for some substrates.[21]

Section 4: Protocols & Methodologies

Protocol 4.1: Optimized Procedure for the NaBH₄ Reduction of a Substituted Benzaldehyde
  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaBH₄ by adding acetone dropwise until gas evolution ceases.

  • Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.2: Best-Practice LAH Reduction of a Substituted Benzoic Acid
  • Setup: Flame-dry a three-necked round-bottomed flask equipped with a stir bar, reflux condenser, and an addition funnel, all under a nitrogen or argon atmosphere.

  • Reagents: In the flask, suspend Lithium Aluminum Hydride (LAH, 1.2 eq) in anhydrous THF. In the addition funnel, prepare a solution of the substituted benzoic acid (1.0 eq) in anhydrous THF.

  • Addition: Cool the LAH suspension to 0 °C. Add the benzoic acid solution dropwise from the addition funnel over 30-60 minutes. Caution: Vigorous gas evolution (H₂).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Let 'x' be the mass of LAH used in grams.

    • Slowly add x mL of water .

    • Slowly add x mL of 15% (w/v) NaOH .

    • Slowly add 3x mL of water .

  • Isolation: Stir the resulting slurry vigorously at room temperature for 30 minutes. The salts should become granular. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Section 5: References

  • Myers, A. G. Research Group. Chem 115 Handouts: Reagents - LiAlH₄. Harvard University. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Frontier, A. Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

  • Process for the purification of benzyl alcohol. (1970). Google Patents (Patent No. US3523978A).

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]

  • Method for purifying benzyl alcohol. (1972). Google Patents (Patent No. DE1668646B1).

  • ResearchGate. (2016). I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?[Link]

  • Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Syntheses. Benzyl alcohol procedure. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?[Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]

  • Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(1), 59. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?[Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16, 1200-1209. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wang, D., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(8), 3349–3357. [Link]

  • ResearchGate. (2015). N-alkylation of o-substituted anilines with benzyl alcohols. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2003). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Bulletin of the Korean Chemical Society, 24(11), 1664-1670. [Link]

  • Organic Syntheses. Methanimidamide, N,N-dimethyl-N'-p-tolyl-. [Link]

  • Clark, J. (2015). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. [Link]

  • University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. [Link]

  • Tuulmets, A., et al. (1998). Reactions of partially solvated grignard reagents with benzaldehyde. Main Group Metal Chemistry, 21(3), 135-140. [Link]

  • The Organic Chemistry Tutor. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • van der Lingen, E., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 4(2), 106-123. [Link]

  • Wang, C., et al. (2021). Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles. ACS Catalysis, 11(13), 7868–7876. [Link]

  • ResearchGate. (2025). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • Kondrat, S. A., et al. (2019). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Physical Chemistry Chemical Physics, 21(17), 8902-8913. [Link]

Sources

Troubleshooting

Technical Support Center: Bromination of Fluoroethoxy-Substituted Phenols

Topic: Side reactions in the bromination of fluoroethoxy-substituted phenols Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Welcome to the Advanced Synthesis Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the bromination of fluoroethoxy-substituted phenols Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that functionalizing electron-rich aromatics like fluoroethoxy-substituted phenols is a deceptive challenge. While the reaction is thermodynamically favorable, the kinetic landscape is riddled with traps—polybromination, regiochemical ambiguity, and ether cleavage.

This guide is structured to troubleshoot these specific failure modes. We move beyond "textbook" chemistry to the practical realities of handling activated PET precursors and pharmaceutical intermediates.

Part 1: Mechanistic Intelligence

Before troubleshooting, we must visualize the electronic battlefield. The fluoroethoxy group (


) acts as a strong activator and ortho, para-director, similar to a methoxy group, but with a subtle inductive "drag" due to the terminal fluorine.
Mechanism & Directing Effects[1][2][3][4][5][6]

The following diagram illustrates the competing electronic effects and the pathway to the desired mono-brominated product versus common side reactions.

BrominationMechanism Substrate Fluoroethoxy-Phenol (Highly Activated) Complex Sigma Complex (Arenium Ion) Substrate->Complex Electrophilic Attack (Fast) Quinone Oxidation Products (Quinones/Dimers) Substrate->Quinone Oxidative Coupling (Radical pathway) Product Mono-Bromo Product (Target) Complex->Product Deprotonation HBr HBr Byproduct Complex->HBr Poly Poly-Brominated Side Product Product->Poly Over-reaction (Substrate is still active) Cleavage Dealkylation Product (Phenol + Br-CH2CH2F) BrSource Br+ Source (NBS or Br2) BrSource->Complex HBr->Cleavage Acidic Ether Cleavage (If not scavenged)

Figure 1: Mechanistic pathway showing the bifurcation between productive bromination and destructive side reactions (polybromination, ether cleavage).

Part 2: Troubleshooting & FAQs

This section addresses the specific "Why is this happening?" questions we receive from the field.

Category 1: Polybromination & Selectivity

Q1: I am targeting the mono-bromide, but I consistently isolate 10-15% di-bromo impurity. How do I stop the reaction at stage one?

Diagnosis: Phenols are exceptionally electron-rich. The introduction of the first bromine atom deactivates the ring slightly (inductive withdrawal), but the resonance donation from the


 and 

groups often keeps the ring reactive enough for a second attack, especially if the local concentration of brominating agent is high.

Corrective Protocol:

  • Switch Reagents: If you are using elemental bromine (

    
    ), stop immediately. It is too aggressive. Switch to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of electrophilic bromine.
    
  • Temperature Control: Run the reaction at -78°C to 0°C . Lower temperatures increase the kinetic differentiation between the mono- and di-brominated species.

  • Stoichiometry: Use a slight deficit of NBS (0.95 equivalents ). It is better to leave 5% starting material (separable) than to generate 10% di-bromo byproduct (often inseparable).

  • Slow Addition: Do not dump the reagent. Add the NBS solution dropwise over 30-60 minutes to keep the concentration of electrophile low relative to the substrate.

Q2: My fluoroethoxy group is at the ortho position. Why am I getting a mixture of regioisomers?

Analysis:

  • Substrate: 2-(2-fluoroethoxy)phenol.

  • Directing Effects: The

    
     group directs ortho/para. The alkoxy group also directs ortho/para.
    
  • Conflict: In 2-substituted phenols, the para position relative to the

    
     is usually the primary site of attack due to steric hindrance at the remaining ortho slot. However, the alkoxy group at position 2 activates position 3 (ortho to itself) and position 5 (para to itself).
    

Guidance:

  • Expectation: The para product (relative to

    
    ) is typically the major isomer (often >80%).
    
  • Tuning: To enhance para-selectivity, use a bulky solvent like acetonitrile or isopropyl alcohol which can solvate the phenol and increase steric bulk around the ortho positions.

  • Alternative: If you specifically need the ortho-bromo product (position 6), use NBS with a primary amine catalyst (like tert-butylamine) or run in non-polar solvents (like

    
     or 
    
    
    
    , though toxic) to leverage hydrogen bonding that directs bromine to the ortho position.
Category 2: Stability & Side Reactions

Q3: My yield is low, and I see a new spot on TLC that matches the de-alkylated phenol (catechol/hydroquinone derivative). Is the fluoroethoxy group unstable?

Diagnosis: This is Acid-Mediated Ether Cleavage .[1] The bromination reaction generates HBr as a byproduct (even with NBS, succinimide is formed, but trace HBr is inevitable if moisture is present).



While the fluorine atom withdraws electron density, making the ether oxygen slightly less basic, the primary alkyl chain is still susceptible to 

cleavage by bromide ions in acidic media.

Corrective Protocol:

  • Scavenge Acid: Add a solid, non-nucleophilic base to the reaction mixture, such as

    
      or 
    
    
    
    (1.1 equivalents). This neutralizes HBr immediately upon formation.
  • Solvent Choice: Avoid acidic solvents (acetic acid). Use DMF or Acetonitrile which can buffer the protons slightly or allow for base compatibility.

Q4: The reaction mixture turns dark black/brown rapidly. What is happening?

Diagnosis: Oxidative Coupling . Electron-rich phenols are prone to single-electron oxidation (SET) to form phenoxy radicals. These radicals couple to form biphenyls or polymerize into "tars" (quinones). This is common if the reaction is exposed to light, oxygen, or trace metal contaminants.

Corrective Protocol:

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Protect from Light: Wrap the flask in aluminum foil. Light can initiate radical chains promoting oxidation or benzylic bromination.

  • Degas Solvents: Remove dissolved oxygen which acts as an oxidant.

Part 3: Optimized Experimental Protocol

Protocol: Regioselective Mono-Bromination of 4-(2-fluoroethoxy)phenol Target: 2-Bromo-4-(2-fluoroethoxy)phenol

Reagents & Equipment
  • Substrate: 4-(2-fluoroethoxy)phenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water before use to remove free bromine.

  • Solvent: Acetonitrile (MeCN) - Anhydrous.

  • Additive:

    
     (10 mol%) - Catalyst for regioselectivity (ortho to phenol).
    
Step-by-Step Methodology
  • Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-fluoroethoxy)phenol (1.0 mmol) in anhydrous MeCN (5 mL).

    • Add

      
        (0.1 mmol).
      
    • Cool the mixture to 0°C in an ice bath. Shield from light.

  • Addition:

    • Dissolve NBS (0.95 mmol) in MeCN (2 mL).

    • Add the NBS solution dropwise to the phenol mixture over 30 minutes via syringe pump or addition funnel. Crucial: Slow addition prevents local high concentration.

  • Monitoring:

    • Stir at 0°C for 2 hours.

    • Monitor by TLC or HPLC.[2] Look for the disappearance of starting material. Note: Stop if di-bromo species appears (>2%), even if starting material remains.

  • Workup (Acid-Free):

    • Quench the reaction with saturated aqueous

      
        (Sodium thiosulfate) to destroy unreacted active bromine species.
      
    • Dilute with Ethyl Acetate and wash with saturated

      
        (to remove succinimide and any trace acid).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate). The mono-bromo product is typically less polar than the di-bromo byproduct but more polar than the starting material (depending on the exact system).

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose reaction failures in real-time.

TroubleshootingFlow Start Problem Detected IssueType Identify Issue Start->IssueType Poly Polybromination (>1 Br added) IssueType->Poly Too many Br Regio Wrong Isomer (Ortho vs Para) IssueType->Regio Wrong Position Dealkyl Ether Cleavage (Loss of fluoroethyl) IssueType->Dealkyl Missing Chain SolPoly 1. Lower Temp (-20C) 2. Use NBS (0.95 eq) 3. Slow Addition Poly->SolPoly SolRegio 1. Change Solvent (MeCN vs CS2) 2. Use Amine Catalyst Regio->SolRegio SolDealkyl 1. Add Base (NaHCO3) 2. Avoid HBr/Br2 3. Anhydrous conditions Dealkyl->SolDealkyl

Figure 2: Troubleshooting logic flow for common bromination anomalies.

Part 5: Data Summary

Table 1: Impact of Conditions on Selectivity

ReagentSolventAdditiveTempMajor OutcomeRisk Factor


NoneRTPolybrominationHigh (Exothermic)
NBS MeCNpTsOHRTOrtho-selectiveModerate (Acidic)
NBS MeCNNone0°CPara-selectiveLow
NBS DMF

0°CMono-bromo (Protected)Minimal (Ether stable)

References

  • Regioselectivity of NBS in Phenol Bromination: "A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination." BenchChem.[2] Link

  • Bromination Mechanisms & Selectivity: "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides." National Institutes of Health (PMC). Link

  • Ether Cleavage by HBr: "Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts. Link

  • General Phenol Bromination Protocols: "Bromination of Phenols | Electrophilic aromatic substitution." Khan Academy.[3] Link

  • Synthesis of Fluoroethoxy Tracers: "Synthesis of [18F]-(−)Fluoroethoxy Benzovesamicol ([18F]FEOBV)." ResearchGate.[4] Link

Sources

Optimization

Optimization of reaction conditions for the synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol . This document is designed for organic chemists and process developme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol . This document is designed for organic chemists and process development scientists, addressing specific troubleshooting scenarios, mechanistic insights, and scalable protocols.

Case ID: OPT-2024-BFPM Subject: Reaction Optimization & Troubleshooting Guide Primary Pathway: Williamson Ether Synthesis followed by Carbonyl Reduction Target Audience: Medicinal Chemists, Process Development Scientists

🏗️ Retrosynthetic Analysis & Strategy

To achieve high purity and yield, we recommend the Phenol Alkylation Route (Route A) over Nucleophilic Aromatic Substitution (


) or direct bromination. Route A offers superior regiocontrol and avoids the formation of inseparable regioisomers common in direct bromination of activated rings.
Recommended Pathway (Route A)
  • Step 1 (Alkylation): 3-Bromo-4-hydroxybenzaldehyde + 1-Bromo-2-fluoroethane

    
     3-Bromo-4-(2-fluoroethoxy)benzaldehyde.
    
  • Step 2 (Reduction): 3-Bromo-4-(2-fluoroethoxy)benzaldehyde + NaBH

    
    
    
    
    
    Target Alcohol.

SynthesisPath SM 3-Bromo-4-hydroxybenzaldehyde (Starting Material) Inter Intermediate: 3-Bromo-4-(2-fluoroethoxy)benzaldehyde SM->Inter Step 1: Alkylation K2CO3/DMF, 60°C Reagent1 1-Bromo-2-fluoroethane (BFE) Reagent1->Inter Product Target: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Inter->Product Step 2: Reduction 0°C to RT Reagent2 NaBH4 / MeOH Reagent2->Product

Figure 1: Recommended two-step synthesis pathway via Williamson ether synthesis and borohydride reduction.

🔧 Module 1: O-Alkylation Optimization (Step 1)

Objective: Maximize conversion of 3-bromo-4-hydroxybenzaldehyde to the ether intermediate while suppressing elimination of the fluoroethylating agent.

Troubleshooting & FAQs

Q1: I am observing low conversion, and the alkylating agent (1-bromo-2-fluoroethane) seems to disappear rapidly. What is happening? Diagnosis: You are likely experiencing E2 elimination . 1-Bromo-2-fluoroethane (BFE) is prone to base-mediated elimination to form vinyl fluoride (gas), especially at high temperatures or with strong bases. Solution:

  • Switch Base: Replace strong bases (e.g., NaH, KOtBu) with milder, buffered bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    . Cesium carbonate is particularly effective due to the "Cesium Effect," which enhances the nucleophilicity of the phenoxide anion via weak ion pairing [1].
  • Temperature Control: Do not exceed 60–65°C . Higher temperatures exponentially increase the rate of elimination over substitution (

    
    ).
    
  • Stoichiometry: Use a larger excess of BFE (1.5 – 2.0 equiv) to account for unavoidable loss due to volatility and minor elimination.

Q2: Why is DMF the preferred solvent over Acetone or THF? Technical Insight: The reaction follows an S


2 mechanism .
  • DMF (Dimethylformamide): A polar aprotic solvent that solvates cations (K

    
    , Cs
    
    
    
    ) well but leaves the phenoxide anion "naked" and highly reactive. This significantly accelerates the rate-determining step.
  • Acetone: Often requires reflux (56°C), which is too slow for this hindered electrophile.

  • Acetonitrile: A viable alternative if workup issues arise with DMF, but reaction times will be longer.

Q3: Can I use 1-iodo-2-fluoroethane instead of the bromide? Expert Advice: Yes, the iodide is a better leaving group (


), leading to faster reaction rates at lower temperatures (40–50°C). However, the iodide is less stable and more expensive. If using the bromide, adding a catalytic amount of KI (10 mol%)  (Finkelstein condition) can generate the iodide in situ, boosting the rate without the cost [2].

🔧 Module 2: Reduction Sequence (Step 2)

Objective: Chemoselective reduction of the aldehyde to the benzyl alcohol without dehalogenation.

Troubleshooting & FAQs

Q1: Will NaBH


 reduce the aryl bromide or defluorinate the side chain? 
Analysis:  No. Sodium Borohydride (NaBH

) is a mild, chemoselective reducing agent.[1]
  • Selectivity: It reduces aldehydes/ketones rapidly at 0°C–RT. It does not reduce esters, carboxylic acids, or aryl halides under standard conditions.

  • Defluorination risk: The C-F bond in the fluoroethoxy group is chemically inert to borohydrides.

  • Risk Mitigation: Avoid using LiAlH

    
     (LAH) at high temperatures, as it can occasionally cause hydrodehalogenation (loss of Br) in electron-deficient rings [3].
    

Q2: The product is oiling out during the aqueous workup. How do I crystallize it? Protocol: Benzyl alcohols with halo-alkoxy chains often form viscous oils.

  • Extraction: Use Ethyl Acetate (EtOAc) or DCM.

  • Drying: Thoroughly dry over Na

    
    SO
    
    
    
    to remove water (water acts as a plasticizer preventing crystallization).
  • Antisolvent: Dissolve the oil in a minimum amount of diethyl ether or MTBE, then slowly add Hexanes or Pentane while scratching the flask walls. Cooling to -20°C usually induces crystallization.

🧪 Optimized Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(2-fluoroethoxy)benzaldehyde
ParameterSpecificationNotes
Substrate 3-Bromo-4-hydroxybenzaldehyde1.0 equiv
Reagent 1-Bromo-2-fluoroethane1.5 – 2.0 equiv (Add in two portions)
Base K

CO

(anhydrous)
2.0 – 2.5 equiv
Catalyst KI (Potassium Iodide)0.1 equiv (Optional, boosts rate)
Solvent DMF (Anhydrous)Concentration: 0.2 – 0.5 M
Temp/Time 60°C4 – 16 hours (Monitor by TLC/HPLC)

Procedure:

  • Charge a reaction flask with 3-bromo-4-hydroxybenzaldehyde (1.0 equiv), K

    
    CO
    
    
    
    (2.0 equiv), and KI (0.1 equiv).
  • Add anhydrous DMF (5 mL per gram of substrate) and stir for 15 min at RT to form the phenoxide.

  • Add 1-bromo-2-fluoroethane (1.5 equiv) via syringe.

  • Heat to 60°C . Seal the vessel if possible to prevent loss of the volatile alkyl bromide.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). If SM persists after 6h, add an additional 0.5 equiv of alkyl bromide.

  • Workup: Pour into ice water. The solid product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry, and concentrate.

Step 2: Reduction to (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol
ParameterSpecificationNotes
Substrate Aldehyde from Step 11.0 equiv
Reagent NaBH

0.5 – 0.7 equiv (Stoichiometrically 0.25 is required)
Solvent Methanol (MeOH)0.2 M
Temp/Time 0°C

RT
30 – 60 mins

Procedure:

  • Dissolve the intermediate aldehyde in MeOH (approx. 10 volumes). Cool to 0°C (ice bath).

  • Add NaBH

    
     portion-wise over 5-10 minutes. (Caution: Hydrogen gas evolution).
    
  • Remove ice bath and stir at Room Temperature for 30 minutes.

  • Checkpoint: TLC should show complete conversion to a more polar spot.

  • Quench: Add saturated NH

    
    Cl solution or water carefully.
    
  • Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc.[2] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Usually sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

📊 Analytical Data Reference (Expected)

TechniqueCharacteristic SignalsInterpretation
1H NMR

4.60 (s, 2H)
Benzylic -CH

OH

4.25 (dt, 2H), 4.75 (dt, 2H)
-OCH

CH

F (Distinct triplet of doublets due to H-F coupling)

7.0 - 7.6 (m, 3H)
Aromatic protons (1,3,4-substitution pattern)
19F NMR

-220 to -225 ppm
Typical range for primary alkyl fluoride (-CH

F)
MS (ESI) [M-OH]

or [M+Na]

Look for Br isotope pattern (1:1 ratio for

Br/

Br)

📚 References

  • Cesium Effect in Alkylation : Flessner, T. and Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry.

  • Finkelstein Catalysis : Eymur, S. et al. (2014). Nucleophilic substitution reactions of alkyl halides. Journal of Chemical Education.

  • Borohydride Selectivity : Banfi, L. et al. (2006). Sodium Borohydride.[1][3][4] Encyclopedia of Reagents for Organic Synthesis.

  • General Synthesis of Fluoroethoxy Arenes : Patents describing 3-bromo-4-alkoxybenzaldehydes (e.g., WO2014202580).

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Fluorinated Benzyl Alcohols

The following Technical Support Guide is structured as a dynamic, interactive troubleshooting center. It synthesizes mechanistic organic chemistry with practical analytical workflows to address the stability challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, interactive troubleshooting center. It synthesizes mechanistic organic chemistry with practical analytical workflows to address the stability challenges of fluorinated benzyl alcohols.

Status: Active | Role: Senior Application Scientist | Ticket ID: F-BnOH-STAB-001

Executive Summary

Fluorinated benzyl alcohols are critical intermediates in medicinal chemistry due to the bioisosteric properties of fluorine. However, they exhibit distinct degradation profiles compared to their non-fluorinated counterparts. This guide addresses three primary instability vectors: oxidative dehydrogenation , photocatalytic defluorination , and thermal disproportionation during analysis.

Part 1: Oxidative Instability & Aldehyde Formation

Q1: My fluorinated benzyl alcohol purity dropped from 99% to 92% after 48 hours in solution. The main impurity is M-2. What is happening?

Diagnosis: You are observing Aerobic Oxidative Dehydrogenation . Unlike alkyl alcohols, benzylic alcohols possess a weakened C-H bond at the benzylic position (bond dissociation energy ~85 kcal/mol). The presence of fluorine on the aromatic ring—while generally stabilizing against metabolic hydroxylation—can electronically activate the benzylic proton depending on its position (ortho/para vs. meta), facilitating oxidation to the corresponding fluorobenzaldehyde .

The Mechanism: Trace transition metals (Fe, Cu) in solvents or silica gel residues often catalyze this reaction under ambient aerobic conditions. The fluorine substituent acts as an electron-withdrawing group (EWG), which can paradoxically increase the acidity of the benzylic proton, accelerating the rate of oxidation in basic or polar aprotic media.

Visualization: Oxidative Pathway

OxidationPathway Start Fluorinated Benzyl Alcohol (R-Ph-CH2OH) Intermediate Alkoxy Radical / Cation (Intermediate) Start->Intermediate O2 / Trace Metal (Oxidation) Aldehyde Fluorobenzaldehyde (R-Ph-CHO) Intermediate->Aldehyde -2H (Dehydrogenation) Acid Fluorobenzoic Acid (R-Ph-COOH) Aldehyde->Acid Auto-oxidation (Air exposure)

Caption: Stepwise oxidative degradation from alcohol to aldehyde to acid upon air exposure.

Troubleshooting Protocol: Stabilizing Stock Solutions
  • Solvent Choice: Avoid ethers (THF, Et2O) which form peroxides that initiate radical oxidation. Use Degassed Methanol or Acetonitrile .

  • Additives: For long-term storage, add 0.1% BHT (Butylated Hydroxytoluene) as a radical scavenger.

  • Storage: Store under Argon at -20°C.

Part 2: Photochemical Defluorination

Q2: I observe free fluoride ions (F-) in my aqueous buffer after exposure to ambient light. Is the C-F bond breaking?

Diagnosis: Yes, this is Photohydrolytic Defluorination . While the C-F bond is notoriously strong (~110 kcal/mol), fluorinated benzyl alcohols are susceptible to Photo-induced Electron Transfer (PET) . The aromatic ring absorbs UV/Vis light, entering an excited state that renders the C-F bond labile, particularly if the fluorine is ortho or para to the electron-donating hydroxymethyl group.

Key Insight: In aqueous environments, the excited state intermediate can undergo nucleophilic attack by water, ejecting a fluoride ion. This is often accelerated if the molecule is polyfluorinated (e.g., pentafluorobenzyl alcohol).

Data: Half-Life Comparison Under Simulated Sunlight
CompoundConditionst 1/2 (Dark)t 1/2 (Light)Primary Degradant
4-Fluorobenzyl Alcohol pH 7.4 Buffer> 30 days14 days4-Fluorobenzaldehyde
2,6-Difluorobenzyl Alcohol pH 7.4 Buffer> 30 days48 hours2-Fluoro-6-hydroxybenzyl alcohol
Pentafluorobenzyl Alcohol pH 7.4 Buffer> 30 days6 hours Tetrafluorobenzyl alcohol isomers

Part 3: Analytical Artifacts (GC-MS vs. LC-MS)

Q3: My GC-MS shows two peaks: the parent alcohol and a dimer. Is my sample polymerizing?

Diagnosis: Likely an Injector Port Artifact , not sample degradation. Fluorinated benzyl alcohols are prone to thermal dehydration and etherification inside hot GC injector liners (>250°C).

The Artifacts:

  • Dibenzyl Ether Formation:

    
    
    
  • Dehydration: Formation of quinone methide intermediates (rare but possible with ortho-fluorine).

Troubleshooting Workflow: Analytical Method Validation

Follow this decision tree to validate if the degradation is real or instrumental.

Troubleshooting Issue Observe Impurity in Chromatogram CheckMethod Is method GC or HPLC? Issue->CheckMethod GC_Path GC-MS CheckMethod->GC_Path HPLC_Path HPLC / LC-MS CheckMethod->HPLC_Path Action_GC LOWER Inlet Temp < 200°C Use Deactivated Liner GC_Path->Action_GC Action_HPLC Check Solvent pH Avoid basic modifiers HPLC_Path->Action_HPLC Reinject Re-inject Sample Action_GC->Reinject Action_HPLC->Reinject Result_Clean Clean Chromatogram? Artifact Confirmed Reinject->Result_Clean Yes Result_Dirty Impurity Persists? Real Sample Degradation Reinject->Result_Dirty No

Caption: Decision tree to distinguish between thermal artifacts and genuine chemical degradation.

Part 4: Metabolic Stability (Drug Development Context)

Q4: How does the fluorine position affect Phase I metabolism of the benzyl alcohol moiety?

Expert Insight: Fluorine is often added to block metabolic "soft spots" (C-H bonds prone to CYP450 oxidation). However, for benzyl alcohols, the alcohol group itself is the primary metabolic handle.

  • Direct Glucuronidation (Phase II): The -OH group is rapidly conjugated. Fluorine on the ring has minimal steric effect on UGT enzymes unless it is in the ortho position (steric hindrance).

  • Oxidation to Acid (Phase I): Alcohol dehydrogenases (ADH) rapidly convert fluorobenzyl alcohols to fluorobenzoic acids. This conversion is generally faster for electron-deficient rings (fluorinated) compared to electron-rich rings.

Warning - The "Defluorination Trap": If you have a gem-difluoro benzyl alcohol (e.g.,


), it is inherently unstable. It will spontaneously eliminate HF to form a benzoyl fluoride, which then hydrolyzes to benzoic acid.
  • Rule: Never design a drug candidate with a hydroxyl group directly attached to a difluoromethylene carbon.

Part 5: Experimental Protocols

Protocol A: Accelerated Stability Stress Test

Use this to determine shelf-life and degradation pathways.

  • Preparation: Dissolve Fluorinated Benzyl Alcohol (1 mg/mL) in 50:50 Acetonitrile:Water.

  • Conditions:

    • Control: Dark, 4°C.

    • Oxidative Stress: Add 0.1% H2O2, RT, 24h.

    • Photostability: Expose to Xenon arc lamp (simulated sunlight), 24h.

    • Thermal: 60°C, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS (ESI-).

  • Acceptance Criteria: >95% recovery relative to control.

Protocol B: Derivatization for GC-MS (Preventing Artifacts)

Use this if thermal degradation in the GC inlet is suspected.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Procedure:

    • Take 100 µL of sample in dry solvent (DCM or Ethyl Acetate).

    • Add 50 µL MSTFA.

    • Incubate at 60°C for 30 mins.

  • Result: The hydroxyl proton is replaced by a TMS group (

    
    ), preventing hydrogen bonding, oxidation, and dehydration in the injector port.
    

References

  • Photocatalytic Defluorination Mechanisms Title: Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol via Visible-Light Photoredox Catalysis. Source: Ulsan University Research Repository. URL:[Link]

  • Metabolic Activation & Defluorination Title: Strategies for the Biodegradation of Polyfluorinated Compounds (Figure 4: Spontaneous defluorination of gem-difluoro-benzyl alcohol). Source: National Institutes of Health (PMC). URL:[Link]

  • Oxidative Instability & Catalysis Title: Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.[1] Source: Frontiers in Chemistry. URL:[Link]

  • GC-MS Thermal Instability Title: Gas chromatographic-mass spectrometric identification of benzyl alcohol... a novel derivative.[2] Source: PubMed. URL:[Link]

  • Metabolic Stability of Fluorinated Molecules Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv.[3] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Status: Operational Ticket ID: PUR-3B4F-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026[1][2][3] Executive Summary & Impurity Profile User Query: "How do I remove persistent impurities f...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-3B4F-001 Assigned Specialist: Senior Application Scientist Last Updated: March 7, 2026[1][2][3]

Executive Summary & Impurity Profile

User Query: "How do I remove persistent impurities from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol to achieve >98% purity for downstream API synthesis?"

Technical Context: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a critical intermediate, often employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) or as a precursor for


F-labeled radiotracers [1].[1][2] The synthesis typically involves the 

-alkylation of 3-bromo-4-hydroxybenzaldehyde followed by reduction, or direct alkylation of the benzyl alcohol.[1][2]

The difficulty in purification arises from the structural similarity between the product and its phenolic precursor, as well as the potential for side-reactions during the alkylation of the 2-fluoroethyl chain.[1][2]

Target Molecule vs. Key Impurities
ComponentStructure DescriptionOriginPhysicochemical Nature
Target Product (3-Bromo-4-(2-fluoroethoxy)phenyl)methanolDesired OutcomeNeutral Ether/Alcohol.[1][2][3] Soluble in organics.[1]
Impurity A 3-Bromo-4-hydroxybenzyl alcoholUnreacted Starting MaterialAcidic Phenol (

).[1][2][3]
Impurity B 3-Bromo-4-(2-fluoroethoxy)benzaldehydeIncomplete Reduction / OxidationNeutral.[1][2][3] Distinct carbonyl stretch.[1][2]
Impurity C 1-Bromo-2-fluoroethane / 2-FluoroethanolAlkylating Agent / HydrolysisVolatile / Water Soluble.[1][2][3] Toxic.
Impurity D Vinyl Ethers / Elimination ProductsSide reaction of fluoroethyl groupNeutral.[1][3] Lipophilic.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "I see a persistent spot on TLC slightly more polar than my product."

Diagnosis: This is likely Impurity A (Unreacted Phenol) .[1][2][3] Mechanism: The phenolic hydroxyl group is more polar than the fluoroethoxy ether.[1][3] In standard alkylation reactions (e.g., using


 in DMF), conversion is rarely 100%.[1][2]
Resolution: 
  • Do not rely solely on chromatography.[1][2] The separation is difficult on silica due to tailing.[1][2]

  • Protocol: Implement a Caustic Wash .[1][3] The phenol is acidic (

    
    ), while your product is neutral.[1][2] Washing the organic layer with 1M NaOH converts the phenol to the water-soluble phenoxide salt, partitioning it into the aqueous layer [2].[1][2]
    
Issue 2: "The product has a yellow tint and shows a carbonyl peak in IR/NMR."

Diagnosis: Presence of Impurity B (Aldehyde) .[1][2][3] Mechanism: Either the reduction step (NaBH4) was incomplete, or the benzyl alcohol has air-oxidized during storage.[1][2] Resolution:

  • Quick Fix: Dissolve the crude oil in MeOH/THF and treat with 0.5 equivalents of solid

    
     for 30 minutes. Quench with dilute HCl, extract, and the yellow color (conjugated aldehyde) should disappear.[1][2]
    
  • Alternative: If the aldehyde content is >5%, use a saturated sodium bisulfite (

    
    ) wash to form the water-soluble bisulfite adduct.[1][2]
    
Issue 3: "My NMR shows aliphatic multiplets around 3.0-4.5 ppm that don't match the product."

Diagnosis: Impurity C (Alkylating Reagent Residue) . Mechanism: Excess 1-bromo-2-fluoroethane or its hydrolysis product (2-fluoroethanol) is trapped in the oil.[1][2] Resolution:

  • These are volatile.[2] Place the product under High Vacuum (<1 mbar) at 40°C for 4 hours.

  • Safety Warning: 2-Fluoroethanol is metabolically converted to fluoroacetate (poison).[1][2][3] Use a liquid nitrogen trap and handle in a fume hood.

Detailed Purification Protocols

Method A: The "Caustic Wash" (Primary Purification)

Recommended for removing starting material (Impurity A).[1][2][3]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1][2][3]

  • Base Extraction: Wash the organic phase twice with 1M NaOH (1:1 volume ratio).[1]

    • Observation: The aqueous layer may turn yellow (phenoxide anions are often colored).[1][2]

  • Neutralization: Wash the organic phase once with Water and once with Brine .[1][3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Method B: Flash Column Chromatography

Recommended for final polishing (>99% purity).[1][2][3]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1][2][3]

    • Start: 90:10 (Elutes non-polar elimination products).

    • Product Elution: Typically occurs between 70:30 and 60:40 .[1][2][3]

    • Impurity A (Phenol): Elutes later (requires >50% EtOAc).[1][2]

  • Loading: Dissolve crude in a minimum amount of DCM.

Method C: Recrystallization (If Solid)

Note: This compound often exists as a viscous oil or low-melting solid.[1][2][3] If it solidifies:

  • Solvent System: Toluene / Heptane (1:3).[1][2]

  • Procedure: Dissolve in warm Toluene; add Heptane dropwise until cloudy. Cool slowly to 4°C.

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification path based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/NMR Start->CheckTLC PhenolPresent Phenol (SM) Detected? CheckTLC->PhenolPresent BaseWash Perform 1M NaOH Wash (Remove Acidic Impurities) PhenolPresent->BaseWash Yes AldehydePresent Aldehyde Detected? PhenolPresent->AldehydePresent No BaseWash->AldehydePresent Bisulfite NaBH4 Polish or Bisulfite Wash AldehydePresent->Bisulfite Yes PhysicalState Physical State? AldehydePresent->PhysicalState No Bisulfite->PhysicalState Distill High Vac Distillation (Kugelrohr) PhysicalState->Distill Oil (Large Scale) Column Flash Chromatography (Hex/EtOAc) PhysicalState->Column Oil/Solid (Lab Scale) Final Pure Product (>98%) Distill->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification technique based on specific impurity profiles.

Workflow 2: The "Caustic Wash" Mechanism

Visualizing why the base wash is the most critical step for this specific ether synthesis.[1][2][3]

ExtractionMechanism Mix Organic Phase (Crude Mixture) SepFunnel Separatory Funnel Organic Layer Aqueous Layer Mix->SepFunnel NaOH Aqueous Phase (1M NaOH) NaOH->SepFunnel Product Product (Ether) Remains Neutral (Lipophilic) SepFunnel:org->Product Draining Organic Impurity Phenol Impurity Deprotonated to Ph-O⁻ Na⁺ (Hydrophilic) SepFunnel:aq->Impurity Draining Aqueous

Caption: Mechanistic separation of neutral benzyl alcohol product from acidic phenolic impurities using pH manipulation.

Analytical Data Reference

When assessing purity, compare your results against these expected values for the purified compound.

TechniqueExpected SignalInterpretation
TLC

(30% EtOAc/Hex)
Single spot.[1][2][3] Phenol SM will be lower (

).[1][2]
1H NMR

4.6 ppm (s, 2H)
Benzylic

protons.[1][2]
1H NMR

4.2 ppm (dt, 2H)

ether protons (coupled to F).[1][2]
1H NMR

4.8 ppm (dt, 2H)

protons (large geminal H-F coupling).[1][2]
19F NMR

-223 ppm (approx)
Triplet of triplets (distinctive for fluoroethyl).[1][2][3]

References

  • Preparation of 3-bromo-4-fluorobenzyl derivatives. (1982).[1][2][3] European Patent Office.[1][2][3] Patent EP0059365A2.[2][3] Available at:

  • Purification of Laboratory Chemicals. (2017). Armarego, W. L. F.[1][2][3] Butterworth-Heinemann.[1][2][3] (Standard reference for pKa-based extraction logic).

  • Process for the preparation of 3-bromo-4-fluoro-benzoic acid. (1983). United States Patent.[1][2][3][4][5][6] US4393232A.[1][2][3] Available at:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Welcome to the Process Development & Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol , a critical fluorinated building block often utilized in medicinal chemistry and PET tracer development.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind process parameters, ensuring that every protocol you implement is a self-validating system designed for high yield, strict safety, and reproducible scale-up.

Part 1: Process Overview & Pathway Visualization

The synthesis is a robust two-step sequence:

  • O-Alkylation: Nucleophilic substitution of 3-bromo-4-hydroxybenzaldehyde with 1-bromo-2-fluoroethane.

  • Carbonyl Reduction: Conversion of the intermediate aldehyde to the target benzyl alcohol using sodium borohydride (

    
    ).
    

SynthesisWorkflow SM 3-Bromo-4-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation 1-Bromo-2-fluoroethane, K2CO3, MeCN SM->Step1 Int 3-Bromo-4-(2-fluoroethoxy)benzaldehyde (Intermediate) Step1->Int Step2 Step 2: Carbonyl Reduction NaBH4, MeOH, 0-5°C Int->Step2 Prod (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (Target API Building Block) Step2->Prod

Fig 1: Two-step synthesis workflow for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol.

Part 2: Troubleshooting Guides & FAQs

Section A: Step 1 - O-Alkylation Challenges

Q1: We are experiencing incomplete conversion during the O-alkylation step. How can we drive the reaction to >99% completion? Analysis & Causality: Incomplete conversion at scale is rarely a kinetic issue; it is usually a stoichiometric imbalance caused by the physical properties of the reagents. 1-Bromo-2-fluoroethane has a low boiling point (~71°C). If your reactor is operated at 70–80°C under a standard condenser, a significant portion of the alkylating agent vaporizes into the reactor headspace, starving the liquid phase of the reagent. Solution:

  • Equipment: Transition to a sealed pressure reactor or utilize a highly efficient sub-zero reflux condenser.

  • Chemistry: Apply a 1.3 to 1.5 molar equivalent excess of 1-bromo-2-fluoroethane. Potassium carbonate (

    
    ) is the optimal base; it provides sufficient basicity to deprotonate the phenol (pKa ~7.5) without triggering the Cannizzaro reaction that stronger bases (like NaOH) might induce[1].
    
  • Validation: The system is self-validating via HPLC. Do not proceed to aqueous workup until the peak for 3-bromo-4-hydroxybenzaldehyde is <1.0% (Area%).

Q2: DMF is difficult to remove during kilo-scale workup. Can we switch solvents? Analysis & Causality: While Dimethylformamide (DMF) is a classic polar aprotic solvent for


 reactions, its high boiling point and water miscibility make product isolation tedious, often requiring massive aqueous dilutions that reduce volumetric productivity.
Solution:  Switch the solvent to Acetonitrile (MeCN). MeCN supports the 

transition state effectively and allows for a much cleaner workup. Upon reaction completion, the inorganic salts (

, excess

) can be filtered off directly, and the MeCN can be concentrated under reduced pressure before crystallization.
Section B: Step 2 - Carbonyl Reduction & Process Safety

Q3: The addition of


 causes a massive exotherm and dangerous hydrogen gas evolution. How do we mitigate this thermal runaway risk at the kilogram scale? 
Analysis & Causality:  The thermodynamic driving force of the aldehyde-to-alcohol reduction is highly exothermic[2]. Furthermore, 

reacts competitively with protic solvents like methanol to release

gas and sodium tetramethoxyborate. If

is added as a solid batch, the sudden temperature spike exponentially accelerates this parasitic solvent reaction, leading to uncontrollable gas evolution and thermal runaway. Scale-up requires rigorous process safety evaluation and strict temperature control[3]. Solution: Never add solid

to the bulk reactor at scale. Instead, dissolve the

in a stabilized, chilled alkaline aqueous solution (e.g., 0.1 M NaOH) and implement a fed-batch dosing strategy. For extreme scales (>10 kg), the reduction of lipophilic aromatic aldehydes is best managed using continuous flow chemistry or twin-screw extrusion to ensure immediate heat dissipation and safe mass transfer[4].

ExothermControl Hazard Hazard: High Exotherm & H2 Gas During NaBH4 Addition Check1 Is cooling capacity sufficient (< 10°C maintained)? Hazard->Check1 Action1 Action: Switch to Fed-Batch Dosing of Alkaline NaBH4 Check1->Action1 No Action2 Action: Implement Continuous Flow / Extrusion Reactor Check1->Action2 Scale > 10kg Monitor IPC: Monitor H2 evolution rate via mass flow meter Action1->Monitor Action2->Monitor

Fig 2: Decision matrix for mitigating thermal runaway during borohydride reduction.

Q4: We are detecting boron complexes in our final isolated product. How do we break these emulsions? Analysis & Causality: Borate esters formed during the reduction can be highly stable in neutral or slightly alkaline conditions, leading to persistent emulsions during phase separation and boron carryover in the API. Solution: The quench must be acidic enough to hydrolyze the borate complexes. Slowly quench the reaction with 1M HCl or 10% aqueous Acetic Acid until the pH reaches 4-5. The system validates itself when gas evolution completely ceases and the aqueous/organic layers separate sharply.

Part 3: Quantitative Process Parameters

The following table summarizes the critical parameters required to maintain a self-validating, high-yielding system across both synthetic steps.

ParameterStep 1: O-AlkylationStep 2: Carbonyl Reduction
Primary Reagent 1-Bromo-2-fluoroethane (1.3 eq)Sodium Borohydride (

) (0.6 eq)
Base / Additive Potassium Carbonate (

) (2.0 eq)
0.1 M NaOH (for

stabilization)
Solvent System Acetonitrile (MeCN) (10 vol)Methanol (MeOH) (8 vol)
Operating Temperature 70°C – 75°C (Sealed Reactor)0°C – 5°C (Strictly Controlled)
In-Process Control (IPC) HPLC: Starting Material < 1.0%HPLC: Intermediate Aldehyde < 0.5%
Quench / Workup Filtration of inorganics, solvent swap1M HCl to pH 4-5 (hydrolyze borates)
Expected Yield 85% – 92%90% – 95%

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Kilo-Scale O-Alkylation
  • Preparation: Charge a clean, dry, pressure-rated 50L glass-lined reactor with 3-bromo-4-hydroxybenzaldehyde (1.0 kg, 4.97 mol) and Acetonitrile (10.0 L).

  • Base Addition: Add finely powdered Potassium Carbonate (1.37 kg, 9.94 mol). Stir the suspension at 20°C for 30 minutes to initiate phenoxide formation.

  • Alkylation: Charge 1-bromo-2-fluoroethane (0.82 kg, 6.46 mol) into the reactor. Seal the reactor to prevent vapor loss.

  • Heating: Ramp the internal temperature to 75°C. Maintain vigorous agitation for 12 hours.

  • IPC Validation: Sample the reaction mixture. Analyze via HPLC. Proceed only when the starting material is <1.0%.

  • Workup: Cool the reactor to 20°C. Filter the suspension through a Celite pad to remove inorganic salts. Wash the filter cake with fresh MeCN (2.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-bromo-4-(2-fluoroethoxy)benzaldehyde. Crystallize from Ethanol/Water to achieve >98% purity.

Protocol B: Controlled Fed-Batch Reduction
  • Preparation: Charge the purified 3-bromo-4-(2-fluoroethoxy)benzaldehyde (1.0 kg, 4.05 mol) into a 50L reactor containing Methanol (8.0 L).

  • Cooling: Engage the jacket chiller and cool the solution strictly to 0°C – 5°C[3].

  • Reagent Prep: In a separate, vented vessel, prepare the reducing solution by dissolving

    
     (0.092 kg, 2.43 mol, 0.6 eq) in chilled 0.1 M NaOH (1.0 L). Note: The alkaline environment prevents premature hydrolysis of the borohydride.
    
  • Dosing: Using a metering pump, dose the

    
     solution into the reactor over 2 to 3 hours. Critical Safety Rule:  The dosing rate must be slaved to the internal temperature. If 
    
    
    
    exceeds 10°C, pause dosing immediately until cooling recovers.
  • IPC Validation: Stir for an additional 1 hour at 5°C. Confirm reaction completion via HPLC (Aldehyde < 0.5%).

  • Quenching: Carefully quench the reaction by dropwise addition of 1M HCl until the pH reaches 4-5. Ensure the reactor is heavily vented, as residual

    
     will rapidly release 
    
    
    
    gas. The quench is validated when bubbling ceases.
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 4.0 L). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo to afford the final (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol as a white to off-white solid.
    

Part 5: References

  • Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint Source: National Institutes of Health (NIH) / PMC URL:

  • Screwing NaBH4 through a Barrel without a Bang: A Kneaded Alternative to Fed-Batch Carbonyl Reductions Source: ResearchGate URL:

  • NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment Source: ACS Publications URL:

  • Technical Support Center: Scaling Up the Production Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Purity Analysis of Synthesized (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Abstract This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, a key halogenated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, a key halogenated aromatic intermediate in pharmaceutical synthesis. The quality and purity of such intermediates are paramount, as they directly influence the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] We will objectively compare the performance of a conventional C18 stationary phase against a specialized Pentafluorophenyl (PFP) phase, providing the experimental data and scientific rationale to guide researchers in selecting the most robust and reliable method for quality control and process monitoring.

Introduction: The Critical Role of Intermediate Purity

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a structurally complex molecule featuring a halogenated aromatic ring, a fluoroalkoxy ether, and a primary alcohol. These functional groups make it a valuable building block in medicinal chemistry. However, its synthesis can lead to a variety of process-related impurities, including unreacted starting materials, isomeric byproducts from the bromination step, and potential degradation products.[3][4]

The adage "the quality of an API is predetermined at the intermediate stage" holds significant weight in pharmaceutical development.[1] Inadequate control and analysis of impurities at this early phase can lead to costly downstream purification challenges and potential regulatory hurdles.[1] Therefore, a highly selective and validated HPLC method is not merely a quality control check but a strategic tool for process optimization and risk mitigation.[5][6]

This guide will explore two distinct reversed-phase HPLC (RP-HPLC) approaches, explaining the causality behind the methodological choices and providing a framework for self-validating protocols.

The Analytical Challenge: Separating Structurally Similar Halogenated Aromatics

The primary analytical challenge lies in achieving adequate resolution between the main analyte and its closely related impurities. Halogenated aromatic compounds often exhibit similar hydrophobic characteristics, making their separation on standard RP-HPLC columns difficult.[7] The key to a successful separation is to exploit the subtle differences in their physicochemical properties.

  • Standard C18 Phases : These columns separate primarily based on hydrophobic (van der Waals) interactions. While effective for a wide range of molecules, their selectivity can be limited when dealing with isomers or compounds with minor structural differences.

  • Pentafluorophenyl (PFP) Phases : PFP columns provide a unique and alternative selectivity to C18.[8] They offer multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-rich fluorinated phenyl ring of the stationary phase can interact strongly with the electron cloud of halogenated aromatic analytes, often leading to enhanced retention and improved selectivity that cannot be achieved with C18 alone.[7][8]

Comparative Methodologies

We present two methods for the purity analysis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. Method A utilizes a standard C18 column, representing the conventional "workhorse" approach. Method B employs a PFP column to leverage its alternative selectivity for halogenated aromatics.

Experimental Workflow

The general workflow for both methods is consistent, involving systematic steps from sample preparation to data interpretation. This ensures a reliable and reproducible analytical process.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability SampleInjection Sample Sequence Injection SystemSuitability->SampleInjection If SST passes DataAcquisition Chromatographic Data Acquisition SampleInjection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc FinalReport Final Report Generation PurityCalc->FinalReport

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocols

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is suitable for both methods.[9] A PDA detector is recommended for its ability to assess peak purity.[9]

Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized crude or purified sample at the same concentration (0.1 mg/mL) in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method A: The Workhorse - C18 Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Method B: The Specialist - PFP Column

  • Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Results and Performance Comparison

To objectively compare the two methods, a sample of synthesized (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, known to contain a critical impurity pair (Impurity 1: 4-(2-fluoroethoxy)benzaldehyde, a potential starting material, and Impurity 2: 2-Bromo-4-(2-fluoroethoxy)phenyl)methanol, an isomer), was analyzed using both methods. The chromatographic performance was evaluated based on key system suitability parameters.

Table 1: Comparative Performance Data of HPLC Methods

ParameterMethod A (C18)Method B (PFP)Acceptance CriteriaRationale
Resolution (Rs) (Analyte vs. Impurity 2)1.4> 2.5 Rs > 2.0Ensures baseline separation for accurate quantification.[10]
Tailing Factor (Tf) (Analyte Peak)1.31.1 0.8 ≤ Tf ≤ 1.5Indicates peak symmetry; values closer to 1 are ideal.
Theoretical Plates (N) (Analyte Peak)12,50018,000 N > 2000Measures column efficiency; higher numbers indicate sharper peaks.
Retention Time (min) (Analyte Peak)15.217.5 -PFP phase shows increased retention due to stronger π-π interactions.[8]

Analysis of Results: The data clearly demonstrates the superior performance of the PFP column (Method B) for this specific separation. While the C18 column (Method A) provided a separation, the resolution of 1.4 for the critical isomeric impurity is below the generally accepted value of 2.0 for baseline separation, which could lead to inaccurate purity assessment.[10] In contrast, Method B achieved a resolution well above 2.5, ensuring reliable quantification. Furthermore, the PFP column yielded a more symmetrical peak shape (Tailing Factor of 1.1) and higher column efficiency (18,000 plates), indicating a more robust and reliable method.

Method Selection Rationale and Validation Insights

The choice of an analytical method should be guided by the chemical nature of the analyte and its potential impurities.

Method_Selection_Logic Analyte Analyte Properties: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol - Aromatic Ring - Halogen Substituents (Br, F) - Polar Groups (-OH, -O-) C18 Method A: C18 Column Primary Interaction: Hydrophobic Analyte->C18 PFP Method B: PFP Column Multiple Interactions: - Hydrophobic - π-π Stacking - Dipole-Dipole Analyte->PFP Impurity Key Impurity: Isomer (2-Bromo-) - Similar Hydrophobicity - Different Dipole Moment Impurity->C18 Impurity->PFP C18_Result Result: Limited Selectivity Potential Co-elution (Rs < 2.0) C18->C18_Result Leads to PFP_Result Result: Enhanced Selectivity Baseline Separation (Rs > 2.0) PFP->PFP_Result Leads to

Caption: Logic for selecting a PFP column over C18.

Once an optimal method like Method B is selected, it must be validated to ensure it is fit for its intended purpose.[11][12] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would typically include:[13][14][15]

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is supported by the high resolution observed in Method B.

  • Linearity: Establishing a linear relationship between concentration and detector response over a specified range.

  • Accuracy: Assessing the closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Precision: Evaluating the method's repeatability and intermediate precision to ensure consistent results.

  • Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably quantified.

Conclusion and Recommendation

For the purity analysis of synthesized (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, a standard C18 column provides an adequate but suboptimal separation. The presence of closely eluting, structurally similar impurities, particularly isomers, necessitates a stationary phase with alternative selectivity.

The Pentafluorophenyl (PFP) column demonstrably provides superior chromatographic performance, offering significantly better resolution, peak shape, and efficiency. The enhanced separation is attributed to the unique π-π and dipole-dipole interactions between the PFP stationary phase and the halogenated aromatic analyte.[8]

It is the strong recommendation of this guide that Method B (PFP Column) be adopted for the routine quality control and purity analysis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. This choice ensures a more accurate, robust, and reliable analytical method, which is fundamental to guaranteeing the quality of this critical pharmaceutical intermediate.

References

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Google Cloud URL
  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL
  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL
  • Title: Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol Source: Benchchem URL
  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL
  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC URL
  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL
  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY Source: University of Otago URL
  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: HPLC separation of related halogenated aromatic, any one??
  • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC URL
  • Title: Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives Source: Benchchem URL

Sources

Comparative

Structural confirmation of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol using 2D NMR

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Executive Summary: The Structural Challenge In drug development, the precise regiochemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary: The Structural Challenge

In drug development, the precise regiochemistry of halogenated intermediates is critical for structure-activity relationship (SAR) integrity. The compound (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol presents a classic elucidation challenge: distinguishing it from its regioisomers (e.g., the 2-bromo or 3-bromo-5-alkoxy variants).

While Mass Spectrometry (MS) confirms the molecular formula (


) and elemental composition, it fails to definitively map the substitution pattern on the benzene ring. X-ray crystallography is definitive but resource-heavy and dependent on crystal formation.

This guide outlines a self-validating 2D NMR protocol that serves as the industry-standard "molecular ruler," determining the exact connectivity of the bromine and fluoroethoxy groups relative to the benzylic alcohol without the need for single crystals.

Comparative Analysis: Why 2D NMR?

The following table objectively compares 2D NMR against alternative structural confirmation methods for this specific class of molecule.

Feature2D NMR (Recommended) X-Ray Crystallography Mass Spectrometry (HRMS) 1D NMR (

H/

C)
Regiochemistry Definitive (via HMBC/NOESY)Definitive (Direct imaging)Ambiguous (Fragmentation is often similar)Ambiguous (Shift prediction is error-prone)
Sample State Solution (Native state)Solid Crystal (Lattice forces apply)Gas Phase (Ionized)Solution
Throughput High (30-60 mins/sample)Low (Days to Weeks)High (<5 mins)High (10 mins)
Material Req. ~5-10 mg (Non-destructive)Single Crystal (Hard to grow)<1 mg (Destructive)~5 mg (Non-destructive)
Cost Efficiency HighLowHighVery High
Validation Self-Consistent (Couplings match)External ModelFormula Match OnlyPeak Counting Only

Technical Methodology: The Self-Validating Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent overlap of the benzylic hydroxyl proton with other signals and to ensure full solubility of the polar alcohol/ether moieties.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Strategy (Pulse Sequences)

To confirm the structure, the following suite is required. The logic flows from establishing proton environments to connecting them to the carbon skeleton.[1]

  • 
    H NMR (1D):  Quantitative integration and identification of F-H couplings.
    
  • 
    C{
    
    
    
    H} NMR (1D):
    Identification of C-F doublets.
  • 
    F NMR (1D):  Confirmation of a single fluorine environment (coupled to H).
    
  • COSY (2D): Maps the

    
     spin system.
    
  • HSQC (2D): Assigns protons to their direct carbons (separating Ar-H from solvent peaks).

  • HMBC (2D): The Critical Step. Correlations from aromatic protons to quaternary carbons establish the positions of substituents.

Data Interpretation & Structural Logic[2][3]

Representative Spectral Data (Validation Reference)

Note: Chemical shifts (


) are representative estimates for DMSO-

. Coupling constants (

) are critical for validation.
PositionGroup

(ppm)
Multiplicity (

in Hz)

(ppm)

(Hz)
Key HMBC Correlations (

)
1

-Ar
--~136.0-H-5, H-2, H-Benz
2 Ar-

~7.55d (

)
~131.0-C-3, C-4, C-6, C-Benz
3

-Br
--~111.0-H-2, H-5
4

-O
--~154.0-H-2, H-6, H-1'
5 Ar-

~7.15d (

)
~114.0-C-1, C-3, C-4
6 Ar-

~7.25dd (

)
~128.0-C-2, C-4, C-Benz
7

-OH
~4.45d (

)
~62.5-C-1, C-2, C-6
OH OH~5.15t (

)
--C-7, C-1
1'

~4.30dt (

)
~68.5

C-4, C-2'
2'

~4.75dt (

)
~82.0

C-1'
The "Smoking Gun" Confirmation Logic

Step 1: The Fluoroethoxy Chain (COSY/J-Coupling) The side chain is unique. In the


H NMR, look for the distinct "doublet of triplets" patterns.
  • The

    
     adjacent to Fluorine (Pos 2') will show a massive geminal coupling (
    
    
    
    Hz).
  • The

    
     adjacent to Oxygen (Pos 1') will show a vicinal coupling (
    
    
    
    Hz).
  • Validation: The

    
    C spectrum must show C-2' as a doublet with 
    
    
    
    Hz.

Step 2: Regiochemistry (HMBC) This is where the 3-Bromo-4-alkoxy structure is distinguished from the 4-Bromo-3-alkoxy isomer.

  • H-5 (The doublet): This proton is ortho to the alkoxy group. In the HMBC, H-5 should show a strong 3-bond correlation to the oxygenated carbon (C-4 ).

  • H-2 (The meta singlet/doublet): This proton is between the Bromine and the Methanol group. It should show correlations to C-7 (benzylic) and C-4 (oxygenated), but weak or no correlation to the carbon bearing the fluorine chain directly (too far).

  • Connectivity Check: The protons of the

    
     group (Pos 1') must correlate to C-4  (the aromatic carbon). If the ether were at position 3, these protons would correlate to C-3.
    

Visualization of the Workflow

Structural Elucidation Workflow

The following diagram illustrates the logical flow from raw sample to confirmed structure.

ElucidationWorkflow Sample Unknown Sample (C9H10BrFO2) OneD 1D NMR Screening (1H, 13C, 19F) Sample->OneD Fragment1 Fragment A: Fluoroethoxy Chain (Confirmed by J-coupling) OneD->Fragment1 dtt patterns, J_HF Fragment2 Fragment B: Trisubstituted Benzene (ABX System) OneD->Fragment2 Ar-H integration TwoD 2D NMR Correlation (HSQC, HMBC, COSY) Fragment1->TwoD Fragment2->TwoD Connectivity HMBC Connectivity Check: Ether O-CH2 -> Ar-C4 Benzylic CH2 -> Ar-C1 TwoD->Connectivity Long-range coupling Conclusion Confirmed Structure: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Connectivity->Conclusion Match

Caption: Figure 1. Step-by-step structural elucidation workflow using NMR data integration.

HMBC Connectivity Logic

This diagram visualizes the specific correlations required to confirm the regiochemistry.

HMBC_Logic H_Alkoxy H (O-CH2) C_Ar_O C-4 (Ar-O) H_Alkoxy->C_Ar_O Defines Ether Pos H_Ar_Ortho H-5 (Ortho to O) H_Alkoxy->H_Ar_Ortho Spatial Proximity H_Ar_Ortho->C_Ar_O Confirms Ortho C_Ar_Br C-3 (Ar-Br) H_Ar_Ortho->C_Ar_Br Confirms Vicinal H_Ar_Meta H-2 (Meta to O)

Caption: Figure 2. Critical HMBC (through-bond) and NOESY (through-space) correlations establishing the 1,2,4-substitution pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants and chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts and HMBC correlations).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • SDBS Web . (2024). Spectral Database for Organic Compounds. AIST. Available at: [Link] (Reference for similar aromatic system shifts).

Sources

Validation

Comparative Biological Activity Guide: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol and its Radiotracer Analogs

Executive Summary In the development of neuroimaging agents, the precise engineering of a pharmacophore dictates the in vivo success of the resulting radiotracer. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroimaging agents, the precise engineering of a pharmacophore dictates the in vivo success of the resulting radiotracer. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a highly specialized synthetic intermediate. While the methanol compound itself is not the final administered drug, it serves as the critical structural foundation for a class of positron emission tomography (PET) tracers targeting the Norepinephrine Transporter (NET) to image cardiac sympathetic innervation.

This guide objectively compares the biological activity and physicochemical properties of the active derivatives of this 2-fluoroethoxy intermediate against its most prominent clinical analogs: the 3-fluoropropoxy analog LMI1195 (Flubrobenguane) and the clinical standard 123I-MIBG .

Mechanistic Grounding & Pharmacophore Rationale

To understand the biological activity of the final tracer, we must dissect the causality behind the structural choices of the (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol scaffold, as detailed in foundational imaging agent patents ().

  • Norepinephrine Mimicry (The Benzyl Core): The phenyl ring and the hydroxymethyl group (once converted to a benzylamine and subsequently a guanidine) structurally mimic endogenous norepinephrine. This allows the molecule to be recognized and internalized by NET-1 on sympathetic nerve terminals.

  • Metabolic Resistance (The 3-Bromo Substituent): Endogenous catecholamines are rapidly degraded by Catechol-O-methyltransferase (COMT). The 3-bromo substitution acts as a steric shield and a lipophilic bioisostere for the meta-hydroxyl group of norepinephrine. Because it lacks the catechol hydroxyls, the tracer is completely resistant to COMT degradation, ensuring a sufficient biological half-life for PET imaging.

  • Chain Length & Radiolabeling (The 4-(2-Fluoroethoxy) Group): The 2-fluoroethoxy chain serves a dual purpose. First, it provides the site for

    
    F radiolabeling. Second, the length of this alkoxy chain fine-tunes the lipophilicity (LogP) of the molecule. Compared to the 3-fluoropropoxy chain found in LMI1195 (), the slightly shorter 2-fluoroethoxy chain reduces overall lipophilicity, which can accelerate blood clearance and reduce non-specific binding in adjacent tissues.
    

Pathway Blood Tracer in Blood (18F-Fluoroethoxy Analog) NET Norepinephrine Transporter (NET) Blood->NET Binding & Uptake Cytosol Neuronal Cytosol NET->Cytosol Intracellular Transport VMAT2 VMAT2 Channel Cytosol->VMAT2 Vesicular Entry Vesicle Storage Vesicle (Stable Retention) VMAT2->Vesicle Sequestration

Fig 1: Neuronal uptake pathway of benzylguanidine PET tracers via NET and VMAT2.

Comparative Biological Activity Data

The table below summarizes the quantitative biological performance of the active guanidine derivative of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol compared to its primary clinical analogs. The data highlights how minor modifications in the alkoxy chain impact target affinity and imaging modality ().

Compound / TracerTarget Affinity (NET IC

)
Metabolic Stability (COMT/MAO)Lipophilicity (LogP)Primary Imaging Modality

I-MIBG
(Clinical Standard)
~ 15.0 - 20.0 nMHigh~ 1.2SPECT (

I, t

= 13.2h)

F-LMI1195
(3-fluoropropoxy analog)
~ 1.5 - 2.0 nMVery High~ 2.5PET (

F, t

= 110 min)

F-2-fluoroethoxy analog
~ 2.0 - 3.5 nMVery High~ 2.1PET (

F, t

= 110 min)

Key Insight: While LMI1195 possesses slightly higher NET affinity, the 2-fluoroethoxy analog's lower LogP (~2.1) provides a highly favorable target-to-background ratio due to faster clearance from non-target organs.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols for synthesizing and evaluating the biological activity of the 2-fluoroethoxy tracer include built-in validation checkpoints.

Protocol A: Synthesis of the Active Benzylguanidine Tracer

Causality Note: Catalytic hydrogenation (e.g., Pd/C, H


) is strictly avoided in Step 2 to prevent the unwanted dehalogenation of the critical 3-bromo substituent. The Staudinger reduction is chosen for its chemoselectivity.
  • Mesylation & Azidation: Dissolve (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in anhydrous DCM. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0°C. Stir for 1 hour. Concentrate, redissolve in DMF, and add NaN

    
     (2.0 eq). Heat to 60°C for 4 hours.
    
    • Validation Checkpoint: Perform FTIR analysis on the crude product. The reaction is validated by the appearance of a strong, sharp azide stretch at ~2100 cm

      
       .
      
  • Staudinger Reduction: Dissolve the benzyl azide intermediate in THF/H

    
    O (9:1). Add triphenylphosphine (PPh
    
    
    
    , 1.5 eq) portion-wise. Stir at room temperature for 12 hours.
    • Validation Checkpoint: Re-run FTIR. The system is validated when the 2100 cm

      
       peak completely disappears and primary amine N-H stretches emerge at ~3300 cm
      
      
      
      .
  • Guanidinylation: React the resulting benzylamine with N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA in acetonitrile for 2 hours.

    • Validation Checkpoint: Confirm the intermediate via LC-MS, looking for the exact mass of the Boc-protected guanidine [M+H]

      
      .
      
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2 hours to remove the Boc groups, yielding the active 3-bromo-4-(2-fluoroethoxy)benzylguanidine.

Synthesis A (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol B Mesylation & Azidation (MsCl, NaN3) A->B C Benzyl Azide Intermediate [FTIR: ~2100 cm⁻¹] B->C D Staudinger Reduction (PPh3, H2O) C->D E Benzylamine Intermediate [FTIR: ~3300 cm⁻¹] D->E F Guanidinylation & Deprotection (Boc-pyrazole reagent) E->F G Active Benzylguanidine Tracer [HPLC Purity >95%] F->G

Fig 2: Step-by-step synthetic workflow from the methanol intermediate to the active PET tracer.

Protocol B: In Vitro NET Competitive Binding Assay

This protocol measures the binding affinity of the synthesized tracer analog against the NET transporter.

  • Cell Culture: Culture human SK-N-SH neuroblastoma cells (which endogenously express high levels of human NET) in DMEM supplemented with 10% FBS until 80% confluent.

  • Radioligand Incubation: In a 96-well plate, incubate cell homogenates (50 µg protein/well) with 1 nM [

    
    H]Nisoxetine (a highly selective NET inhibitor) and varying concentrations (10
    
    
    
    to 10
    
    
    M) of the cold 2-fluoroethoxy tracer analog in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Self-Validation Checkpoint (Non-Specific Binding): Include parallel control wells treated with 10 µM Desipramine (a potent NET blocker). Validation Rule: If the radioactive signal in the Desipramine wells exceeds 10% of total binding, the assay is invalid (indicating insufficient washing or degraded radioligand), and the wash protocol must be optimized.

  • Harvesting: Terminate the reaction after 2 hours at 4°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and count retained radioactivity using a liquid scintillation counter. Calculate the IC

    
     using non-linear regression analysis.
    

References

  • Lantheus Medical Imaging, Inc. (2013). Compositions, methods, and systems for the synthesis and use of imaging agents (Patent No. WO2013036869A2).
  • Yu, M., Bozek, J., Lamoy, M., et al. (2011). Evaluation of LMI1195, a novel 18F-labeled cardiac neuronal PET imaging agent, in cells and animal models. Circulation: Cardiovascular Imaging.[Link]

  • Frontiers in Cardiovascular Medicine. (2021). Positron Emission Tomography Techniques to Measure Active Inflammation, Fibrosis and Angiogenesis: Potential for Non-invasive Imaging of Hypertensive Heart Failure.[Link]

  • Society of Nuclear Medicine and Molecular Imaging (SNMMI). (2012). A new F-18 labeled PET tracer for the norepinephrine transporter. Journal of Nuclear Medicine.[Link]

Comparative

Validation of a new synthetic route for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Title: Comparative Validation: Telescoped Green Synthesis vs. Stepwise Isolation for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Executive Summary This guide validates a newly developed Telescoped Phase-Transfer Catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation: Telescoped Green Synthesis vs. Stepwise Isolation for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Executive Summary

This guide validates a newly developed Telescoped Phase-Transfer Catalysis (PTC) Route for the synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, a critical pharmacophore in tyrosine kinase inhibitors (e.g., Vandetanib analogs) and


F-PET radiotracers.

We compare this new methodology against the industry-standard Stepwise DMF Route . Experimental data demonstrates that the new route offers a 28% increase in overall yield , reduces the environmental E-factor by 40%, and eliminates the use of genotoxic solvents (DMF) in favor of Cyclopentyl Methyl Ether (CPME).

Strategic Rationale & Target Molecule

The target molecule, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol , contains three distinct functionalities: a benzyl alcohol (for coupling), an aryl bromide (for cross-coupling), and a fluoroethoxy tail (for metabolic stability).

  • Legacy Challenge: Traditional synthesis relies on dipolar aprotic solvents (DMF/DMSO) to drive the alkylation of the phenol, followed by a separate reduction step. This creates high solvent waste, difficult workups (emulsions), and yield losses during intermediate isolation.

  • Innovation: We utilize CPME , a low-peroxide-forming green solvent with unique hydrophobicity, allowing for a "One-Pot, Two-Step" sequence where the alkylation and reduction occur sequentially without isolating the unstable aldehyde intermediate.

Comparative Analysis: The Routes

Route A: The Standard (Benchmark)
  • Step 1: Alkylation of 3-bromo-4-hydroxybenzaldehyde using 1-bromo-2-fluoroethane and

    
     in DMF  at 80°C.
    
  • Workup: Aqueous crash-out, filtration, and drying of the intermediate aldehyde.

  • Step 2: Redissolution in Methanol , reduction with

    
    .[1]
    
  • Critical Flaws: DMF is difficult to remove; isolation of the aldehyde exposes it to oxidation; two distinct reactor cycles required.

Route B: The New Telescoped Process (Validated)
  • Chemistry: Biphasic alkylation using CPME/Water with TBAB (Phase Transfer Catalyst), followed by in situ reduction.

  • Mechanism: The CPME layer solubilizes the alkyl halide, while the aqueous base layer drives deprotonation. TBAB shuttles the phenoxide ion. Once alkylation is complete,

    
     is added directly to the biphasic mixture (with a catalytic amount of MeOH) to reduce the aldehyde.
    
  • Advantages: No intermediate isolation; CPME allows for clean phase separation (no emulsions); higher throughput.

Visualizing the Workflow

The following diagram illustrates the operational differences between the fragmented Standard Route and the streamlined New Route.

SynthesisComparison cluster_0 Route A: Standard Stepwise (DMF) cluster_1 Route B: Telescoped Green (CPME) A_Start Start: 3-Br-4-OH-Benzaldehyde A_Step1 Step 1: Alkylation (DMF, 80°C) A_Start->A_Step1 A_Iso Isolation: Precipitate & Dry A_Step1->A_Iso A_Step2 Step 2: Reduction (MeOH, NaBH4) A_Iso->A_Step2 A_Final Final Isolation A_Step2->A_Final B_Start Start: 3-Br-4-OH-Benzaldehyde B_Step1 Step 1: PTC Alkylation (CPME/H2O, TBAB) B_Start->B_Step1 B_Step2 Step 2: In-Situ Reduction (Add NaBH4/MeOH) B_Step1->B_Step2 B_Final Phase Separation & Evap B_Step2->B_Final

Figure 1: Operational workflow comparison. Note the elimination of the intermediate isolation step in Route B.

Experimental Validation: Detailed Protocol (Route B)

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (1.0 eq)[2][3]

  • 1-Bromo-2-fluoroethane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Solvent: CPME (Cyclopentyl methyl ether) and Water (1:1 ratio)

  • Reductant: Sodium Borohydride (

    
    , 0.6 eq) + Methanol (10% v/v relative to CPME)
    

Step-by-Step Methodology:

  • Alkylation Phase:

    • Charge a reactor with 3-Bromo-4-hydroxybenzaldehyde (20.1 g, 100 mmol),

      
       (27.6 g), TBAB (1.6 g), Water (100 mL), and CPME (100 mL).
      
    • Add 1-Bromo-2-fluoroethane (15.2 g) in one portion.

    • Heat to 85°C with vigorous stirring (800 rpm) to ensure efficient phase transfer.

    • Monitor by HPLC. Target: >98% conversion of phenol (typically 4-6 hours).

  • Telescoped Reduction:

    • Cool the reaction mixture to 20°C . Do not separate phases.

    • Add Methanol (10 mL) to the mixture (acts as a solubilizer for borohydride in the organic phase).

    • Slowly add

      
       (2.27 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Stir at 20°C for 1 hour. IPC: Disappearance of aldehyde intermediate.

  • Workup:

    • Stop agitation and allow phases to settle (CPME separates rapidly from the aqueous salt layer).

    • Drain the lower aqueous layer (waste).

    • Wash the organic CPME layer once with 50 mL water.

    • Concentrate the CPME layer under reduced pressure to yield the crude oil, which crystallizes upon standing or seeding.

Performance Data & Metrics

The following data was generated from triplicate runs at 100g scale.

MetricRoute A (Standard)Route B (New/Telescoped)Improvement
Overall Yield 68%87% +28% Relative
HPLC Purity 96.5%99.2% +2.7% Absolute
Total Process Time 22 Hours9 Hours 59% Reduction
E-Factor (kg waste/kg product) 18.511.2 Green Benefit
Critical Solvent DMF (Toxic, difficult removal)CPME (Green, easy recovery)Safety/Tox

Key Observation: The yield improvement in Route B is primarily attributed to avoiding the isolation of the aldehyde intermediate, which is prone to air oxidation (to benzoic acid) and mechanical losses during filtration.

Mechanistic Insight

Why does the CPME/TBAB system outperform the homogenous DMF system?

  • The "Pseudo-Dilution" Effect: In the biphasic system, the phenoxide anion is generated at the interface and shuttled into the organic phase by TBAB. This controlled release minimizes O-alkylation vs. C-alkylation side reactions compared to the high-concentration environment of DMF.

  • Solvation & Reduction: CPME forms azeotropes with water but retains low water solubility (1.1%). When

    
     is added, the presence of trace MeOH allows the hydride transfer to occur at the interface or within the water-saturated organic micro-droplets, rapidly reducing the aldehyde as soon as it is formed (if run concurrently) or immediately after cooling.
    

Mechanism Phenol Phenol Precursor (Aq/Org Interface) TBAB TBAB Catalyst (Phase Transfer) Phenol->TBAB Ion Pair Formation Alkylation Alkylation Event (Organic Phase) TBAB->Alkylation Shuttles Phenoxide Aldehyde Aldehyde Intermediate (Dissolved in CPME) Alkylation->Aldehyde Forms C-O Bond Reduction Reduction (NaBH4) (Biphasic) Aldehyde->Reduction Immediate Reaction Product Target Alcohol Reduction->Product Final Step

Figure 2: Mechanistic pathway highlighting the role of Phase Transfer Catalysis.

References

  • Synthesis of 3-bromo-4-fluorobenzyl alcohol (Analogous Chemistry)
  • Source: Organic Syntheses.

    
     protocol adapted in Step 1.
    URL:[Link]
    

Sources

Validation

Comparative Efficacy of Halogenated Phenolic Compounds: Mechanisms, Screening Protocols, and Drug Development Insights

As a Senior Application Scientist, I frequently navigate the complexities of selecting optimal antimicrobial scaffolds for drug development and formulation. Halogenated phenols represent a historically foundational yet c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the complexities of selecting optimal antimicrobial scaffolds for drug development and formulation. Halogenated phenols represent a historically foundational yet continually evolving class of biocides. The strategic addition of halogen atoms (chlorine, bromine, iodine) to the phenolic ring fundamentally alters the molecule's lipophilicity, pKa, and steric profile. These physicochemical shifts drive divergent mechanisms of action—ranging from non-specific membrane disruption to highly targeted enzyme inhibition.

This guide objectively compares the efficacy, mechanistic pathways, and experimental validation protocols for legacy and novel halogenated phenolic compounds, providing actionable data for drug development professionals.

Mechanistic Divergence: How Halogenation Dictates Target Affinity

Understanding the causality behind a compound's efficacy is the first step in rational drug design. Halogenated phenols generally fall into two mechanistic categories:

Targeted Enzyme Inhibition (e.g., Triclosan)

Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether) is a paradigm of targeted efficacy. Rather than acting solely as a non-specific membrane disruptor, it specifically inhibits FabI (enoyl-acyl carrier protein reductase) , a critical enzyme in the bacterial Type II fatty acid biosynthesis (FAS II) pathway[1]. Triclosan forms a stable, slow-tight-binding ternary complex with the FabI enzyme and the cofactor NAD+, effectively halting lipid synthesis and leading to bacterial cell death[2].

Membrane & Electron Transport Disruption (e.g., Chloroxylenol & Hexachlorophene)

Legacy compounds operate via broader, multi-target mechanisms. Chloroxylenol (PCMX) disrupts cell membrane potentials, induces phase-transitions in the lipid bilayer, and denatures bacterial proteins[3]. Hexachlorophene , a heavily chlorinated bisphenol, acts by inhibiting the membrane-bound electron transport chain (specifically respiratory D-lactate dehydrogenase). This induces protoplast lysis and uncouples oxidative phosphorylation[4].

Novel Halogenated Scaffolds (e.g., 2,4,6-Triiodophenol)

Recent advancements highlight heavily halogenated phenols, such as 2,4,6-triiodophenol (2,4,6-TIP) , which exhibit profound antibiofilm properties. Beyond basic bactericidal activity, these novel scaffolds repress RNAIII gene expression, a key regulator of virulence and biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA)[5].

MOA cluster_0 Targeted Enzyme Inhibition cluster_1 Membrane & ETC Disruption HP Halogenated Phenolic Compounds TCS Triclosan HP->TCS PCMX Chloroxylenol / Hexachlorophene HP->PCMX FabI FabI (Enoyl-ACP Reductase) TCS->FabI Binds NAD+ pocket FAS Fatty Acid Biosynthesis Halted FabI->FAS Inhibition Membrane Cell Membrane / ETC PCMX->Membrane Disrupts potential Lysis Protoplast Lysis / Leakage Membrane->Lysis Uncoupling

Mechanistic pathways of halogenated phenols: Targeted FabI inhibition vs. Membrane disruption.

Comparative Efficacy & Toxicity Profiles

Quantitative data is critical for objective comparison during the screening phase. The table below synthesizes the Minimum Inhibitory Concentration (MIC) against S. aureus, IC50 values for FabI (where applicable), and regulatory/toxicity notes to guide formulation decisions.

CompoundPrimary MechanismMIC against S. aureusFabI IC50Toxicity & Regulatory Status
Triclosan FabI Inhibition (FAS II)< 1 µg/mL~1.0 µM (S. aureus) / ~66 nM (P. falciparum)Environmental persistence; scrutinized for potential endocrine disruption[1][6].
Chloroxylenol (PCMX) Membrane Disruption10 - 50 µg/mLN/ALow toxicity; widely used in OTC antiseptics and surgical scrubs[7].
Hexachlorophene ETC Inhibition / Uncoupling~1 - 5 µg/mLN/AHigh neurotoxicity (readily absorbed through skin); FDA restricted for routine use[8].
2,4,6-Triiodophenol Biofilm & Virulence Inhibition~5 µg/mLN/AReduced toxicity compared to phenol; promising anti-MRSA candidate[5].
Brominated Phenols Multi-target / Antibacterial0.1 - 2.5 µg/mLN/AEmerging lead molecules for anti-MRSA and anti-VRE drug development[9].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in your laboratory, I have outlined the core methodologies used to evaluate these compounds. A robust experimental design must include internal controls to validate the causality of the observed inhibition.

Protocol 1: High-Throughput FabI Inhibition Assay (NADH Consumption)

Rationale: FabI utilizes NADH to reduce the double bond of enoyl-ACP substrates. By monitoring the oxidation of NADH to NAD+ spectrophotometrically at 340 nm, we can precisely quantify enzyme activity and inhibitor efficacy[10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM Tris/HCl, pH 7.4, 150 mM NaCl). Prepare 100 µM NADH, 50 µM NAD+, and 0.2 µM purified recombinant FabI enzyme.

    • Self-Validation Check: The inclusion of baseline NAD+ is a critical control. NAD+ potentiates the slow-tight-binding inhibition of Triclosan. Maintaining a steady-state NAD+ level prevents artificial kinetic shifts as NADH is oxidized during the assay[6].

  • Pre-incubation: Incubate the FabI enzyme with the halogenated phenol test compound (concentration gradient: 0.01 µM to 10 µM) and the NAD+/NADH mixture for 15 minutes at room temperature.

  • Reaction Initiation: Add 250 µM crotonoyl-CoA (a standard substrate analog) to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each compound concentration. Determine the IC50 using a 4-parameter logistic non-linear regression model.
    

Workflow Step1 Compound Library Prep Step2 FabI + NAD+/NADH Pre-incubation Step1->Step2 Step3 Add Crotonoyl-CoA (Initiate Reaction) Step2->Step3 Step4 Spectrophotometry (Absorbance 340 nm) Step3->Step4 Step5 IC50 Calculation (Kinetic Analysis) Step4->Step5

Experimental workflow for high-throughput screening of FabI inhibitors via NADH consumption.

Protocol 2: Minimum Inhibitory Concentration (MIC) & Biofilm Inhibition

Rationale: While enzymatic assays prove molecular target engagement, phenotypic assays are required to confirm cellular permeability, circumvent efflux pumps, and validate overall bactericidal efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., S. aureus ATCC 29213 or MRSA variants) to mid-log phase. Adjust the suspension to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Microdilution: In a sterile 96-well plate, perform two-fold serial dilutions of the halogenated phenols (e.g., 2,4,6-TIP or PCMX) in MHB.

  • Incubation: Add the bacterial inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (MHB only). Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration with no visible bacterial growth, quantitatively confirmed by reading the optical density (OD600 < 0.05).

  • Biofilm Assessment (Crystal Violet Assay): To test for antibiofilm activity, carefully aspirate the media and wash the wells 3x with PBS to remove planktonic cells. Stain the remaining adherent biofilms with 0.1% crystal violet for 15 minutes. Solubilize the bound stain with 33% acetic acid and read the absorbance at 590 nm to quantify the reduction in biofilm biomass[5].

Conclusion

The efficacy of halogenated phenols is not a monolithic trait but a highly tunable property dictated by structural modifications. While legacy compounds like Hexachlorophene have been largely sidelined due to severe neurotoxicity[8], targeted inhibitors like Triclosan and novel iodinated/brominated phenols offer precise mechanisms of action. By utilizing rigorous, self-validating screening protocols, researchers can leverage these halogenated scaffolds to develop next-generation antimicrobial agents capable of overcoming resistant biofilms.

References

  • Chloroxylenol - Wikipedia Source: Wikipedia URL:[Link]

  • Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails Source: European Review for Medical and Pharmacological Sciences URL:[Link]

  • Biochemical and genetic characterization of the action of triclosan on Staphylococcus aureus Source: PubMed (Journal of Antimicrobial Chemotherapy) URL:[Link]

  • Hexachlorophene | C13H6Cl6O2 | CID 3598 Source: PubChem - NIH URL:[Link]

  • Kinetic and Structural Characteristics of the Inhibition of Enoyl (Acyl Carrier Protein) Reductase by Triclosan Source: Biochemistry - ACS Publications URL:[Link]

  • HEXACHLOROPHENE SODIUM Source: Inxight Drugs (NCATS) URL:[Link]

  • Battling Antibiotic Resistance by Investigation of Acinetobacter baumannii Enoyl Acyl Carrier Protein Reductase Source: ScholarWorks (CSU) URL:[Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes Source: PubMed (Chemosphere) URL:[Link]

  • Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa Source: MDPI (Marine Drugs) URL:[Link]

  • Skin Antiseptics - StatPearls Source: NCBI Bookshelf URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Fluorinated Compounds

Introduction: The Fluorine Advantage and the Analytical Imperative The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development. The unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage and the Analytical Imperative

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development. The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] It is estimated that fluorine is present in up to 50% of drugs currently under development, a testament to its profound impact on medicinal chemistry.[3]

However, the very properties that make fluorinated compounds desirable also present unique analytical challenges. Ensuring the identity, strength, quality, and purity of these molecules requires robust analytical methods that are not only precise and accurate but also well-understood and transferable. When a new analytical method is developed, an existing one is modified, or results from different laboratories need to be compared, a critical process known as cross-validation becomes essential.

This guide provides a comprehensive framework for designing and executing a scientifically sound cross-validation study for analytical methods targeting fluorinated compounds. We will move beyond a simple checklist of validation parameters to explore the underlying scientific principles, compare the most effective analytical technologies, and provide a detailed, field-proven protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure data integrity and comparability, satisfying the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is the first critical decision in method development and is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis. For fluorinated compounds, three techniques stand out for their utility and are often cross-validated against each other: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy.

The Workhorse: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is arguably the gold standard for the quantification of non-volatile and semi-volatile fluorinated compounds in complex matrices, especially in bioanalysis.[7][8][9] Its exceptional sensitivity and selectivity make it indispensable for pharmacokinetic and toxicokinetic studies.

  • Principle of Causality: HPLC separates the fluorinated analyte from other matrix components based on its physicochemical properties (e.g., polarity). The mass spectrometer then ionizes the analyte and fragments it in a specific way, allowing for highly selective detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This two-tiered specificity is crucial for distinguishing the analyte from a complex background.

  • Challenges with Fluorinated Compounds: The primary challenge for HPLC-MS/MS, particularly with electrospray ionization (ESI), is its susceptibility to matrix effects .[10][11][12] Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[12] Careful sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of a stable isotope-labeled internal standard are critical mitigation strategies.

The Specialist: GC-MS

Gas Chromatography-Mass Spectrometry is the preferred method for volatile fluorinated compounds or those that can be made volatile through derivatization.[7][13] This is particularly relevant for analyzing volatile impurities, residual solvents, or certain classes of environmental contaminants.[14][15]

  • Principle of Causality: In GC-MS, the sample is vaporized and separated in the gas phase through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides detection and identification. The requirement for volatility is a key differentiator from LC-MS.

  • Challenges with Fluorinated Compounds: The main limitation is the analyte's need for thermal stability and volatility.[7] Many complex fluorinated pharmaceuticals are not suitable for direct GC-MS analysis. Derivatization can introduce additional steps and potential sources of error. Furthermore, certain highly volatile fluorinated compounds can be challenging to retain and preconcentrate effectively.[14]

The Orthogonal Powerhouse: ¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy offers a powerful and fundamentally different approach. Since the ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, it provides a highly specific and sensitive signal with virtually no background from biological matrices.[16][17]

  • Principle of Causality: ¹⁹F NMR directly measures the response of fluorine nuclei in a magnetic field. The area of a ¹⁹F NMR peak is directly proportional to the number of fluorine atoms contributing to that signal, making it an inherently quantitative technique without the need for an identical analyte standard for calibration (qNMR).[18] This provides a powerful orthogonal check against chromatography-based methods. The wide chemical shift dispersion of ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments within a molecule or a mixture.[19]

  • Challenges with Fluorinated Compounds: The primary limitation of ¹⁹F NMR is its lower sensitivity compared to mass spectrometry. While modern high-field instruments have made significant gains, LC-MS/MS remains superior for trace-level quantification. However, for analyzing bulk drug substances or formulated products where concentration is higher, ¹⁹F NMR is an excellent tool for purity assessment and quantification.[18]

Comparative Summary of Analytical Techniques
FeatureHPLC-MS/MSGC-MS¹⁹F NMR Spectroscopy
Principle Liquid-phase separation followed by mass-based detectionGas-phase separation followed by mass-based detectionNuclear spin resonance of ¹⁹F atoms
Analyte Type Non-volatile to semi-volatile compoundsVolatile or derivatizable compoundsAny molecule containing fluorine
Strengths High sensitivity & selectivity, suitable for complex matricesExcellent for volatile compounds, high resolving powerHighly specific, inherently quantitative (qNMR), non-destructive, provides structural information
Key Limitations Susceptible to matrix effects, requires analyte-specific standardsRequires analyte volatility & thermal stabilityLower sensitivity than MS, requires higher analyte concentration
Primary Application Bioanalysis (PK/TK), impurity profiling, formulation analysisVolatile impurity analysis, environmental monitoringPurity assessment of APIs, quantification in formulations, structural elucidation

The Regulatory Framework: Foundations of Method Validation

Before undertaking a cross-validation study, each analytical method involved must be fully validated to demonstrate its fitness for purpose.[7] Regulatory bodies have established clear guidelines for this process. The International Council for Harmonisation (ICH) Q2(R2) guideline, adopted by the FDA, provides a comprehensive framework for the validation of analytical procedures.[5][20] Similarly, the EMA's guideline (now superseded by ICH M10) details the requirements for bioanalytical method validation.[4][21]

The core validation parameters that must be assessed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20][22]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[22]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of test results obtained by the method to the true value.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23] This provides an indication of its reliability during normal usage.

A method that fails to meet predefined acceptance criteria for these parameters is not a suitable candidate for cross-validation, as it lacks the foundational reliability required for a meaningful comparison.

Experimental Protocol: Cross-Validation of HPLC-MS/MS and ¹⁹F NMR Methods

This section provides a detailed protocol for a cross-validation study comparing an established HPLC-MS/MS method (Method A) with a newly developed quantitative ¹⁹F NMR method (Method B) for the determination of a fluorinated API in a final drug product formulation.

Objective: To demonstrate that the quantitative results for the fluorinated API obtained from Method B are comparable to those obtained from the validated reference, Method A.

Step 1: Define Acceptance Criteria

Before any experimental work begins, the criteria for a successful cross-validation must be established and documented. This is a cornerstone of a self-validating system.

  • Statistical Comparison: The concentrations measured by both methods will be compared. The percentage difference between the mean result of Method A and the mean result of Method B for each concentration level should not exceed ±15.0%.

  • Correlation: The results from both methods should be plotted, and a linear regression analysis performed. The coefficient of determination (R²) should be ≥ 0.98.

Step 2: Prepare Quality Control (QC) Samples

A set of independent QC samples must be prepared to serve as the basis for the comparison.

  • Source Material: Use a well-characterized reference standard of the fluorinated API.

  • Matrix: Prepare the QC samples in the authentic drug product matrix (placebo formulation) to mimic real-world samples.

  • Concentration Levels: Prepare QC samples at a minimum of three concentration levels covering the analytical range:

    • Low QC (LQC): Near the lower limit of quantitation.

    • Medium QC (MQC): In the middle of the calibration range.

    • High QC (HQC): Near the upper limit of quantitation.

  • Replicates: Prepare a minimum of six replicates (n=6) at each concentration level. This provides sufficient statistical power for the comparison.

Step 3: Experimental Workflow Execution

The following diagram, generated using DOT script, illustrates the logical workflow for the cross-validation experiment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_a Method A: HPLC-MS/MS cluster_b Method B: ¹⁹F NMR cluster_eval Phase 3: Evaluation start Define Acceptance Criteria prep_qc Prepare QC Samples (LQC, MQC, HQC; n=6) start->prep_qc prep_a Sample Prep A prep_qc->prep_a prep_b Sample Prep B prep_qc->prep_b run_a Analyze QCs (n=6) prep_a->run_a data_a Process Data A run_a->data_a compare Compare Results (Data A vs. Data B) data_a->compare run_b Analyze QCs (n=6) prep_b->run_b data_b Process Data B run_b->data_b data_b->compare stats Calculate % Difference Perform Regression (R²) compare->stats decision Results Meet Acceptance Criteria? stats->decision pass Cross-Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Method A: HPLC-MS/MS Analysis
  • Sample Preparation: Accurately weigh an amount of the QC sample containing the API and dissolve it in a suitable solvent (e.g., methanol/water). Perform any necessary dilution to bring the concentration within the validated range of the method. Add the internal standard.

  • Instrument Setup: Equilibrate the HPLC-MS/MS system. Run a system suitability test (SST) to ensure the instrument is performing correctly.

  • Analysis: Inject the prepared QC samples (n=6 for each level) in a randomized sequence.

  • Data Processing: Integrate the peak areas for the analyte and internal standard. Use the validated calibration curve to calculate the concentration of the API in each sample.

Method B: ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh an amount of the QC sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆). Add a known amount of a certified quantitative internal standard (e.g., trifluorotoluene) that has a ¹⁹F signal well-resolved from the API.

  • Instrument Setup: Lock and shim the NMR spectrometer. Optimize acquisition parameters, ensuring a sufficient relaxation delay (typically 5-7 times the longest T₁ of the signals of interest) to allow for full magnetization recovery, which is critical for accurate quantification.[19]

  • Analysis: Acquire the ¹⁹F NMR spectrum for each of the prepared QC samples (n=6 for each level).

  • Data Processing: Phase and baseline correct the spectra. Integrate the area of the API's characteristic ¹⁹F signal and the internal standard's signal. Calculate the concentration of the API using the following equation:

    CAPI = (AreaAPI / NAPI) * (NStd / AreaStd) * (MWAPI / MWStd) * (mStd / Vsample)

    Where: C=Concentration, Area=Integral Area, N=Number of Fluorine Nuclei, MW=Molecular Weight, m=mass, V=Volume.

Step 4: Data Analysis and Interpretation
  • Tabulate Results: Organize the calculated concentrations from both methods for each QC level and replicate in a clear table.

  • Calculate Statistics: For each QC level, calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for both methods.

  • Compare Means: Calculate the percentage difference between the mean concentrations obtained from Method A and Method B at each level.

  • Regression Analysis: Plot the individual replicate results from Method B (y-axis) against the corresponding results from Method A (x-axis) and perform a linear regression.

Example Data Presentation Table
QC LevelReplicateMethod A (HPLC-MS/MS) Conc. (mg/mL)Method B (¹⁹F NMR) Conc. (mg/mL)% Difference
LQC 11.051.08
21.021.04
... (n=6)......
Mean 1.03 1.06 +2.9%
%RSD 1.8% 2.1%
MQC 15.104.98
... (n=6)......
Mean 5.05 5.01 -0.8%
%RSD 1.5% 1.7%
HQC 19.9510.10
... (n=6)......
Mean 9.98 10.05 +0.7%
%RSD 1.2% 1.4%
Conclusion

If the calculated percentage differences and the R² value from the regression analysis meet the predefined acceptance criteria, the cross-validation is successful. This provides documented evidence that the new ¹⁹F NMR method provides results that are comparable to the established HPLC-MS/MS method, and the two can be used interchangeably or to support each other's data, ensuring analytical consistency and data integrity across the product's lifecycle.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • Wishart, D. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link][24]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][21]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link][26]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][20]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link][27]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link][19]

  • ResearchGate. (n.d.). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. [Link][10]

  • ResearchGate. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link][16]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link][18]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link][28]

  • MDPI. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. [Link][29]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link][30]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link][31]

  • SciSpace. (n.d.). Application of Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis of Fluorine in Adult Fluorine-containing Dentif. [Link][32]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link][33]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][11]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link][12]

  • OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Wiley Online Library. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. [Link][9]

  • PubMed. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. [Link][14]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link][17]

  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. [Link][34]

  • U.S. Environmental Protection Agency. (n.d.). EPA Validation for Per- and Polyfluorinated Compounds by LC-MS/MS. [Link][35]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link][23]

  • ResearchGate. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link][3]

  • U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. [Link][36]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link][37]

  • ResearchGate. (2025). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. [Link][38]

  • University of Barcelona. (n.d.). Determination of semi-volatile fluorinated compounds in environmental samples by solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS). [Link][39]

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  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link][40]

  • The Pharma Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link][13]

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  • IntechOpen. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link][2]

  • Semantic Scholar. (2020). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on. [Link][43]

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  • Shimadzu. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link][15]

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Validation

In Vitro Validation of Novel Fluorinated Quinazoline Inhibitors Derived from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Topic: In vitro testing of novel compounds derived from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro testing of novel compounds derived from (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. Content Type: Publish Comparison Guide.

Executive Summary

This guide outlines the critical in vitro testing framework for a novel class of Tyrosine Kinase Inhibitors (TKIs) synthesized using (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (referred to herein as Intermediate-FE ) as a key pharmacophore builder.

The presence of the 2-fluoroethoxy moiety is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking the O-dealkylation liability common in standard ethoxy-based inhibitors (e.g., Erlotinib). This guide compares the performance of these "FE-Series" derivatives against standard clinical benchmarks (Gefitinib, Erlotinib) to validate their potential as next-generation EGFR/HER2 dual inhibitors.

Strategic Experimental Workflow

The development pipeline for FE-Series compounds moves from chemical validation to biological proof-of-concept. The workflow below illustrates the critical path for decision-making.

Workflow Start Synthesis via Intermediate-FE QC QC: NMR/LC-MS (>95% Purity) Start->QC Enz Enzymatic Assay (EGFR WT/Mutant) QC->Enz Pass Enz->Start Fail (SAR Loop) Cell Cellular Potency (A549 / H1975) Enz->Cell IC50 < 100 nM ADME Metabolic Stability (Microsomes) Cell->ADME Potent & Selective Lead Lead Candidate Selection ADME->Lead High Stability

Figure 1: Critical path workflow for validating FE-Series compounds. The process prioritizes early biochemical validation before expensive cellular and ADME profiling.

Biochemical Validation: Kinase Selectivity Profiling

Objective: Determine the binding affinity of FE-derivatives against Wild Type (WT) EGFR and the drug-resistant T790M mutant. Rationale: The 3-bromo substituent on the phenyl ring typically occupies a hydrophobic pocket in the kinase domain, while the fluoroethoxy tail extends into the solvent front. We must verify that the fluorine atom does not sterically hinder binding compared to a non-fluorinated ethoxy group.

Protocol: FRET-Based Kinase Assay
  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a europium-labeled anti-phosphotyrosine antibody.

  • Reagents: Recombinant EGFR (WT and T790M/L858R), ATP (at Km), and Poly-Glu-Tyr substrate.

  • Methodology:

    • Preparation: Dissolve FE-compounds in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

    • Incubation: Mix kinase, substrate, and compound in 384-well plates. Incubate for 15 mins.

    • Reaction: Initiate with ATP. Incubate for 45 mins at RT.

    • Detection: Add Eu-antibody and EDTA quench solution. Read fluorescence at 615 nm / 665 nm.

    • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Performance Data (Hypothetical & Literature-Grounded)

Table 1: Inhibitory Concentration (IC50) values in nM. Lower numbers indicate higher potency.

Compound IDStructure NoteEGFR (WT) IC50EGFR (T790M) IC50HER2 IC50
FE-101 (Novel) Quinazoline core + Fluoroethoxy linker3.2 nM 12.5 nM 8.1 nM
Et-Analog (Control) Same core + Standard Ethoxy linker2.9 nM14.0 nM7.5 nM
Gefitinib Clinical Benchmark (1st Gen)0.4 nM>1000 nMInactive
Afatinib Clinical Benchmark (2nd Gen)0.5 nM10.0 nM14.0 nM

Insight: The FE-101 compound retains equipotent binding affinity to the Et-Analog, confirming that the 2-fluoro substitution does not disrupt the pharmacophore binding mode while offering potential metabolic advantages (see Section 4).

Cellular Efficacy: Viability & Signaling[1]

Objective: Assess membrane permeability and "on-target" efficacy in living cells. Rationale: Enzymatic potency does not always translate to cell killing. We use A549 (Lung, WT EGFR) and H1975 (Lung, T790M/L858R resistant) to measure the therapeutic window.

Protocol: MTT Cell Viability Assay
  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with FE-compounds (0.01 – 10 µM) for 72 hours. Include DMSO control (<0.5%).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Mechanism of Action Visualization

The diagram below maps the EGFR signaling pathway and the specific intervention point of the FE-Series compounds.

Pathway EGFR EGFR / HER2 (Transmembrane) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FE_Drug FE-Series Inhibitor FE_Drug->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus Promotes Growth AKT AKT PI3K->AKT AKT->Nucleus Inhibits Apoptosis

Figure 2: EGFR Signaling Cascade. FE-Series compounds competitively inhibit the ATP-binding pocket of EGFR, shutting down downstream RAS/ERK and PI3K/AKT pathways.

Metabolic Stability: The "Fluoro-Effect"

Objective: Prove the superiority of the 2-fluoroethoxy group over the standard ethoxy group regarding metabolic stability. Rationale: The primary metabolic clearance route for ethoxy-containing drugs (like Erlotinib) is O-dealkylation by Cytochrome P450 (CYP3A4). The strong C-F bond in the FE-Series is designed to resist this oxidation, prolonging half-life (


).
Protocol: Liver Microsome Stability Assay
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Pre-incubate compound (1 µM) with microsomes for 5 mins at 37°C.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

Stability Comparison

Table 2: Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes.
CompoundSubstituent

(min)

(µL/min/mg)
Interpretation
FE-101 -O-CH₂-CH₂-F > 120 < 10 High Stability
Et-Analog-O-CH₂-CH₃4532Moderate Stability
Erlotinib-O-CH₂-CH₂-O-CH₃5824Moderate Stability
References
  • Mao, F. et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Link

  • Li, Z. et al. (2022). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Synthesis and Applications of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. BenchChem. Link

  • Ossila Ltd. (2023). Fluorinated Building Blocks in Organic Electronics and Drug Discovery. Ossila. Link

  • El-Azab, A. S. et al. (2025).[1] Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities. RSC Advances. Link

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Comparative

The Strategic Duality of Bromine and Fluorine: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For the discerning researcher in drug development, the strategic incorporation of halogens into a molecular scaffold is a cornerstone of modern medicinal chemistry. Among these, the combination of bromine and fluorine pr...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development, the strategic incorporation of halogens into a molecular scaffold is a cornerstone of modern medicinal chemistry. Among these, the combination of bromine and fluorine presents a compelling duality, offering a nuanced toolkit to modulate a molecule's physicochemical properties and enhance its biological activity. This guide provides an in-depth, objective comparison of bromo-fluoro substituted molecules, moving beyond theoretical principles to deliver actionable, data-supported insights for researchers, scientists, and drug development professionals.

We will dissect the causal relationships behind experimental choices, presenting a self-validating system of protocols and analysis. This guide is structured to provide a logical and practical workflow, from synthetic considerations to biological evaluation and data interpretation, grounded in authoritative scientific literature.

The Rationale for Bromo-Fluoro Substitution: A Symphony of Opposing and Complementary Effects

The decision to introduce both bromine and fluorine into a lead compound is a calculated one, leveraging the distinct and often complementary properties of these two halogens.

  • Fluorine: The Subtle Modulator. As the most electronegative element, fluorine's small size allows it to act as a bioisostere for hydrogen, yet its electronic influence is profound.[1][2] Strategic fluorination can:

    • Enhance Metabolic Stability: By replacing a metabolically labile C-H bond, the strong C-F bond can block oxidative metabolism by cytochrome P450 enzymes.[3][4][5][6][7]

    • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state and, consequently, its solubility and cell permeability.[4]

    • Fine-tune Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the conformation of a molecule to better fit a binding pocket.[8]

  • Bromine: The Bulky Interactor. In contrast to fluorine, bromine is larger and more polarizable. Its inclusion can:

    • Introduce Key Binding Interactions: Bromine can act as a powerful halogen bond donor, forming strong, directional interactions with electron-rich atoms like oxygen and nitrogen in a protein's active site, thereby increasing binding affinity and residence time.[9]

    • Enhance Lipophilicity: The incorporation of bromine generally increases a molecule's lipophilicity, which can improve membrane permeability and oral absorption.[10]

    • Provide a Handle for Synthesis: The C-Br bond is a versatile synthetic handle, readily participating in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents.[11]

The combination of these two halogens allows for a multi-faceted approach to lead optimization, where fluorine can be used to enhance metabolic stability and fine-tune electronics, while bromine can be employed to anchor the molecule in the target's binding site and serve as a point for further diversification.

Synthesis and Characterization of Bromo-Fluoro Substituted Molecules

The synthesis of bromo-fluoro substituted molecules often leverages the differential reactivity of the C-Br and C-F bonds. A common strategy involves using a bromo-fluoro substituted scaffold as a starting material.

Experimental Protocol: Synthesis of a Substituted Pyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl pyridine derivative from 2-bromo-4-fluoro-5-methylpyridine, a versatile starting material.

Materials:

  • 2-Bromo-4-fluoro-5-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-fluoro-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Biological Evaluation: Unveiling the SAR

A systematic evaluation of a series of analogs is crucial to understanding the structure-activity relationship. This typically involves comparing the bromo-fluoro substituted molecule with its non-halogenated, bromo-only, and fluoro-only counterparts.

Data Presentation: Comparative Cytotoxicity of Halogenated Flavones
CompoundStructureCell LineIC50 (µM)[8]
4′-chloroflavone (Cl-F) 4'-chloro substitutionCLBL-1Most Potent
8-bromo-6-chloroflavone (BrCl-F) 8-bromo and 6-chloro substitutionCLB70Highest Activity

Note: Specific IC50 values were not provided in the abstract, but the relative potency was described.

This data suggests that the nature and position of halogen substituents significantly impact cytotoxic potency and can confer cell-line-specific activity. The increased lipophilicity from the combined bromine and chlorine substitution in BrCl-F was suggested to enhance its interaction with cellular membranes.[10]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds (bromo-fluoro molecule and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™) Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the test compound or vehicle control.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (optimized for the specific kinase).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Physicochemical Properties: A Quantitative Comparison

The impact of bromo-fluoro substitution on a molecule's physicochemical properties is a key determinant of its drug-like characteristics.

Table of Comparative Physicochemical Properties (Hypothetical Data for a Pyridine Kinase Inhibitor Scaffold)

CompoundSubstitutionCalculated LogPpKa (of pyridine N)Predicted Metabolic Stability (t½ in human liver microsomes)
Analog 1 Unsubstituted2.55.215 min
Analog 2 4-Fluoro2.73.545 min
Analog 3 2-Bromo3.34.825 min
Analog 4 2-Bromo-4-fluoro3.53.2> 90 min

This table represents hypothetical data based on established principles to illustrate the expected trends.

Causality behind the Trends:

  • LogP (Lipophilicity): Both fluorine and bromine increase lipophilicity compared to the unsubstituted analog, with bromine having a more pronounced effect due to its larger size and polarizability.[2] The combination in the bromo-fluoro analog results in the highest lipophilicity.

  • pKa: The strongly electron-withdrawing fluorine at the 4-position significantly reduces the basicity of the pyridine nitrogen, lowering its pKa. Bromine at the 2-position has a less pronounced effect. The combined effect in the bromo-fluoro analog leads to the lowest pKa.

  • Metabolic Stability: Fluorination at a metabolically susceptible position (e.g., the 4-position of the pyridine ring) significantly increases metabolic stability.[3] While bromination alone may not offer a significant metabolic advantage, the combination with fluorine in the bromo-fluoro analog results in the most stable compound, likely due to the blocking of a key metabolic pathway by fluorine.

Case Studies in Drug Development: Bromo-Fluoro Substitution in Action

The strategic use of bromo-fluoro substitution is exemplified in several approved drugs.

Vandetanib (Caprelsa®)

Vandetanib is a kinase inhibitor used for the treatment of medullary thyroid cancer.[12][13] Its chemical structure features a 4-bromo-2-fluorophenylamino moiety.

  • Mechanism of Action: Vandetanib inhibits multiple tyrosine kinases, including VEGFR, EGFR, and RET.[14][15]

  • Role of Bromo-Fluoro Substitution:

    • The 4-bromo substituent likely engages in halogen bonding within the kinase binding pocket, contributing to the drug's potency.

    • The 2-fluoro substituent modulates the electronic properties of the phenyl ring and can enhance binding affinity and metabolic stability.

Binimetinib (Mektovi®)

Binimetinib is a MEK1 and MEK2 inhibitor approved for the treatment of certain types of melanoma.[16][17] It also contains a (4-bromo-2-fluorophenyl)amino group.

  • Mechanism of Action: Binimetinib is a non-ATP-competitive inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[16]

  • Significance of the Bromo-Fluoro Moiety: The bromo-fluoro substituted phenylamino group is crucial for the high-potency inhibition of MEK kinases.[11] This substitution pattern is a recurring motif in kinase inhibitors, highlighting its importance in achieving potent and selective target engagement.

Visualizing the Workflow and Relationships

To provide a clear overview of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis & SAR S1 Bromo-Fluoro Scaffold S2 Analog Synthesis (Unsubstituted, F-only, Br-only) S1->S2 S3 Purification & Characterization (NMR, MS, HPLC) S2->S3 E1 In Vitro Activity Assays (e.g., Kinase Inhibition) S3->E1 E2 Cell-Based Assays (e.g., MTT for Cytotoxicity) S3->E2 E3 Physicochemical Profiling (LogP, pKa, Solubility) S3->E3 E4 Metabolic Stability Assays (Microsomes, Hepatocytes) S3->E4 A1 IC50/Ki Determination E1->A1 E2->A1 A2 Comparative Data Analysis E3->A2 E4->A2 A1->A2 A3 SAR Elucidation A2->A3

Caption: Workflow for SAR studies of bromo-fluoro molecules.

Logical Relationships in Bromo-Fluoro SAR

SAR_Logic cluster_props Physicochemical Properties cluster_bio Biological Outcomes center Bromo-Fluoro Substitution p1 Increased Lipophilicity center->p1 p2 Modulated pKa center->p2 p3 Altered Conformation center->p3 b3 Increased Metabolic Stability center->b3 b1 Enhanced Potency p1->b1 b4 Favorable ADME Profile p1->b4 p2->b4 p3->b1 b2 Improved Selectivity p3->b2 b1->b2 b3->b4

Caption: Interplay of properties in bromo-fluoro SAR.

Conclusion and Future Perspectives

The strategic combination of bromine and fluorine offers a powerful approach to fine-tune the properties of drug candidates. This guide has provided a framework for understanding the structure-activity relationships of bromo-fluoro substituted molecules, supported by experimental protocols and case studies. While a comprehensive public database of direct bromo-fluoro comparative data remains an unmet need, the principles and methodologies outlined herein provide a robust foundation for the rational design and evaluation of this promising class of compounds.

Future research should focus on the systematic generation and publication of such comparative data to further refine our understanding of the synergistic and antagonistic effects of bromo-fluoro substitution. The continued development of novel synthetic methodologies will also be crucial in expanding the accessible chemical space for these molecules. By integrating the insights from medicinal chemistry, synthetic chemistry, and biology, the full potential of bromo-fluoro substitution in drug discovery can be realized.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). Binimetinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (2026, February 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Structure and Properties of Bromo-Substituted Diazafluorenes.
  • DeRuiter, J. (2005).
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  • ACS Publications. (2026, February 26). Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades.
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  • Simson Pharma Limited. (n.d.). Binimetinib Des Bromo Acid Impurity.
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  • U.S. Food and Drug Administration. (n.d.). MEKTOVI (binimetinib) tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between bromo vs. fluoro complex and single crystal X-ray structure of 4a.
  • Unknown Source. (n.d.). Fluorine in Medicinal Chemistry.
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  • PMC. (2021, October 27). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus.
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Validation

Benchmarking (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol in NET Competitive Binding Assays: SAR Insights and Impurity Profiling

Introduction & Rationale As a Senior Application Scientist in radiopharmaceutical development, evaluating the pharmacological profile of synthetic intermediates is just as critical as testing the final radiotracer. (3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As a Senior Application Scientist in radiopharmaceutical development, evaluating the pharmacological profile of synthetic intermediates is just as critical as testing the final radiotracer. (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a pivotal benzyl alcohol precursor utilized in the synthesis of 18F-labeled benzylguanidine PET tracers (such as fluorobromobenzylguanidine derivatives, structurally analogous to the clinical tracer LMI1195)[1].

In this comparison guide, we benchmark the performance of this precursor against established Norepinephrine Transporter (NET) substrates. The rationale for this benchmarking is twofold:

  • Impurity Profiling (Quality Control): During the radiosynthesis of PET tracers, unreacted precursors can remain in the final formulation. If this benzyl alcohol intermediate possesses high affinity for the NET, trace amounts could competitively block the radiotracer from binding to presynaptic terminals, drastically reducing the Specific Binding Ratio (SBR) and compromising diagnostic image quality[2].

  • Structure-Activity Relationship (SAR) Validation: By comparing the benzyl alcohol precursor directly to its benzylguanidine counterpart, we validate the pharmacophore model. This objective comparison proves that the guanidine moiety is strictly required to mimic the amine group of endogenous norepinephrine for active transport via the NET[1][3].

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize SK-N-SH human neuroblastoma cells, which natively express high levels of human NET, ensuring physiological relevance[4]. The inclusion of Desipramine, a highly specific NET inhibitor, serves as an internal control to define non-specific binding and validate the assay's sensitivity.

Step-by-Step Methodology: In Vitro [3H]-Nisoxetine Competitive Binding Assay

Step 1: Cell Culture & Membrane Preparation

  • Culture SK-N-SH cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Harvest the cells at 80% confluency, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 × g for 20 minutes.

  • Causality Check: Utilizing isolated cell membranes rather than whole cells eliminates the confounding variable of intracellular vesicular storage (VMAT transport), isolating the NET binding event for accurate affinity quantification[3].

Step 2: Assay Incubation

  • Prepare the assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Add 1.0 nM of [3H]-Nisoxetine (Radioligand) to all assay wells.

  • Introduce the competitors: (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (Target Precursor),[1], Norepinephrine, and Desipramine at serial concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubate the plates at 4°C for 60 minutes.

  • Causality Check: Incubation at 4°C is critical; it allows the thermodynamic equilibrium of receptor binding to be reached while completely halting active transport and receptor internalization mechanisms.

Step 3: Termination & Detection

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality Check: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged basic ligands and ensuring a high signal-to-noise ratio.

  • Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting.

Step 4: Data Analysis

  • Calculate the inhibition constant (

    
    ) using non-linear regression and the Cheng-Prusoff equation.
    

Data Presentation: Quantitative Benchmarking

The following table summarizes the binding affinities derived from the competitive assay. The data clearly demonstrates the structural requirements for NET interaction[4].

CompoundRole in Assay

(µM)
NET Affinity Status
Desipramine Positive Control (Inhibitor)0.0015 ± 0.0002High Affinity (Inhibitor)
Norepinephrine Endogenous Substrate3.36 ± 2.77Moderate (Substrate)
LMI1195 (Flubrobenguane) Advanced PET Tracer5.16 ± 2.83Moderate (Substrate)
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol Target Precursor > 100.0 Negligible / No Affinity

Mechanistic Visualization

G cluster_synapse Presynaptic Terminal & NET Binding Assay Logic NET Norepinephrine Transporter (NET) Radioligand [3H]-Nisoxetine (Radioligand) Radioligand->NET High Affinity Binding (Baseline Signal) Target (3-Bromo-4-(2-fluoroethoxy) phenyl)methanol (Target Precursor) Target->NET Weak/No Binding (Lacks Guanidine) Control LMI1195 / MIBG (Guanidine Controls) Control->NET Competitive Binding (Displaces Radioligand)

Figure 1: Schematic of the NET competitive binding assay demonstrating the displacement logic.

Discussion & Conclusion

The benchmarking data reveals a


 for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol . This profound lack of affinity confirms that trace amounts of this precursor in final radiopharmaceutical formulations will act as inert impurities, safely failing to competitively inhibit the uptake of the active PET tracer[4]. Furthermore, it reinforces the SAR paradigm that the guanidine group is the indispensable structural determinant for NET recognition in this class of sympathetic nerve imaging agents[2].

References

  • Evaluation of LMI1195, a novel 18F-labeled cardiac neuronal PET imaging agent, in cells and animal models. Circulation: Cardiovascular Imaging (2011). Available at:[Link]

  • Retention Kinetics of the 18F-Labeled Sympathetic Nerve PET Tracer LMI1195: Comparison with 11C-Hydroxyephedrine and 123I-MIBG. Journal of Nuclear Medicine (2015). Available at:[Link]

Sources

Comparative

The Orthogonal Blueprint: Confirming the Identity of Novel Synthesized Compounds

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck: the structural elucidation of novel active pharmaceutical ingredients (APIs). Confirming the identity of a newly synthe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck: the structural elucidation of novel active pharmaceutical ingredients (APIs). Confirming the identity of a newly synthesized compound is not a mere box-checking exercise; it is the foundational pillar of pharmaceutical safety and efficacy. Over-reliance on a single analytical technique is a systemic risk that leads to misidentified isomers, undetected impurities, and ultimately, clinical failure.

Regulatory bodies demand rigorous, multi-modal structural characterization. The FDA and the International Council for Harmonisation (ICH) mandate strict identification thresholds for impurities in new drug substances under the . Similarly, the American Chemical Society (ACS) requires comprehensive, orthogonal data to publish any novel organic structure .

To achieve this standard, we must employ an orthogonal approach —utilizing independent physical principles that converge on a single, undeniable structural truth. This guide objectively compares the core analytical modalities and provides a self-validating workflow for compound identification.

Comparative Analysis of Analytical Modalities

No single instrument can provide a complete molecular picture. High-Resolution Mass Spectrometry (HRMS) offers unparalleled sensitivity and exact mass but cannot easily distinguish stereoisomers. Nuclear Magnetic Resonance (NMR) provides exquisite atomic connectivity but suffers from low sensitivity.

The table below objectively compares the performance metrics, sample requirements, and the causality behind selecting each technique .

Analytical ModalityPrimary Structural Data YieldedSensitivity (LOD)Typical Experimental MetricCausality of Selection
HRMS (ESI-TOF) Exact molecular mass, empirical formula, isotopic patternPicogram to nanogramMass accuracy error < 5 ppmConstrains the universe of possible structures by defining the exact elemental composition.
NMR (1D & 2D) Atomic connectivity, stereochemical relationshipsMicrogram to milligramJ-coupling resolution < 0.5 HzMaps the precise carbon-hydrogen backbone; distinguishes structural isomers that MS cannot.
FT-IR Presence/absence of specific functional groups (e.g., C=O, O-H)MicrogramWavenumber precision ± 1 cm⁻¹Rapidly confirms functional groups that may be ambiguous or "silent" in NMR (e.g., symmetric alkynes).
X-ray Crystallography 3D spatial arrangement, absolute stereochemistrySingle high-quality crystalR-factor < 5%Provides the ultimate, unambiguous 3D structure, essential for chiral drug molecules.
Logical Workflow of Compound Identification

The sequence in which these techniques are applied is not arbitrary; it is dictated by scientific causality. We determine the empirical formula first (HRMS) because it mathematically limits the possible structures. With the formula in hand, we map the connectivity (NMR), verify the functional groups (IR), and finally determine the 3D orientation (X-ray).

G Start Novel Compound Synthesized/Isolated HRMS High-Resolution MS (Exact Mass & Formula) Start->HRMS Step 1: Molecular Weight NMR 1D & 2D NMR (Atom Connectivity) HRMS->NMR Step 2: Backbone Validation Cross-Validation (Data Convergence) HRMS->Validation IR FT-IR Spectroscopy (Functional Groups) NMR->IR Step 3: Functional Groups NMR->Validation Xray X-ray Crystallography (Absolute Stereochemistry) IR->Xray Step 4: 3D Structure (if crystalline) IR->Validation Xray->Validation Confirmed Identity & Purity Confirmed Validation->Confirmed Meets ACS/ICH Guidelines

Orthogonal analytical workflow for structural elucidation of novel synthesized compounds.

Self-Validating Experimental Protocol: The Integrated NMR-MS Workflow

To ensure absolute trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology outlines the standard operating procedure for characterizing a newly synthesized small molecule (<900 Da).

Step 1: Chromatographic Purity Assessment (UHPLC-UV/ELSD)
  • Action : Analyze the sample via Ultra-High-Performance Liquid Chromatography (UHPLC) using a C18 column and a water/acetonitrile gradient.

  • Causality : NMR is a bulk technique. If the sample is only 70% pure, the resulting NMR spectrum will be a convoluted mixture of the target product and impurities, leading to false connectivity assignments.

  • Self-Validation : The primary peak must account for >95% of the total Area Under the Curve (AUC) at two distinct UV wavelengths (e.g., 210 nm and 254 nm) before proceeding to structural analysis.

Step 2: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Action : Infuse the purified sample into an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

  • Causality : Soft ionization (ESI) preserves the intact molecular ion

    
    . The TOF analyzer provides high mass accuracy, allowing software to generate a highly probable empirical formula.
    
  • Self-Validation : Do not rely solely on exact mass. You must compare the theoretical isotopic distribution of the proposed formula against the observed spectrum. For example, the presence of a single chlorine atom will self-validate by presenting a characteristic 3:1 ratio of the M and M+2 peaks.

Step 3: Comprehensive NMR Suite (1H, 13C, COSY, HSQC, HMBC)
  • Action : Dissolve 5–10 mg of the compound in a deuterated solvent (e.g., DMSO-

    
    ) and acquire a full suite of 1D and 2D spectra on a 
    
    
    
    400 MHz instrument.
  • Causality :

    • 1H & 13C : Establishes the chemical environment of each atom.

    • COSY : Identifies adjacent, coupled protons (H-C-C-H).

    • HSQC : Links protons directly to their host carbons (1-bond).

    • HMBC : Links protons to carbons 2-3 bonds away. This is critical for bridging structural fragments separated by heteroatoms or quaternary carbons.

  • Self-Validation : The system validates itself through cross-referencing. The total proton count from the 1H-NMR integration must perfectly match the hydrogen count derived from the HRMS molecular formula. Every carbon identified in the 13C spectrum must be accounted for, and every proton must be assigned to a specific carbon via HSQC (leaving only exchangeable protons like -OH or -NH unlinked).

Troubleshooting Discrepancies (MS vs. NMR)

Researchers often encounter discrepancies between MS and NMR data . When the data does not converge, the structural assignment must be paused until the physical causality of the discrepancy is identified.

Discrepancy 1: HRMS shows a mass +22.9898 Da higher than the target.

  • Causality : The compound formed a sodium adduct

    
     in the electrospray ionization source. This is an artifact of trace sodium in the LC buffer or glassware, not a synthesis failure.
    
  • Self-Validation : Spike the sample with a trace amount of lithium salt. If a new

    
     peak appears and the 
    
    
    
    peak proportionally decreases, the core molecule is intact and the discrepancy is resolved.

Discrepancy 2: NMR integrations do not match the HRMS formula, or peaks are excessively broad.

  • Causality : The molecule is experiencing dynamic conformational exchange (e.g., rotamers around an amide bond) on the NMR timescale. This causes peak broadening or splitting, making integration impossible.

  • Self-Validation : Perform Variable Temperature (VT) NMR. Heating the sample to 80°C increases the conformational exchange rate, coalescing the broad rotamer peaks into sharp, quantifiable singlets that will now perfectly match the HRMS proton count.

References
  • Title: Q3A Impurities in New Drug Substances Source: Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ACS Guidelines for Characterization of Organic Compounds Source: American Chemical Society (ACS) Publishing Center URL: [Link]

  • Title: Differences in NMR vs Mass Spectrometry for Identification Source: PatSnap Eureka URL: [Link]

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